Drofenine
Description
RN given refers to parent cpd
Structure
2D Structure
3D Structure
Properties
CAS No. |
1679-76-1 |
|---|---|
Molecular Formula |
C20H31NO2 |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate |
InChI |
InChI=1S/C20H31NO2/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5,7-8,11-12,18-19H,3-4,6,9-10,13-16H2,1-2H3 |
InChI Key |
AGJBLWCLQCKRJP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2 |
Appearance |
Solid powder |
Other CAS No. |
1679-76-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
548-66-3 (hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
>53.1 [ug/mL] (The mean of the results at pH 7.4) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
cycloadiphenine cycloadiphenine hydrochloride drofenine hexahydroadiphenine |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Drofenine on Smooth Muscle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Drofenine is a widely utilized antispasmodic agent clinically employed to alleviate smooth muscle spasms in the gastrointestinal, biliary, and urogenital tracts. Its mechanism of action, however, is multifaceted and extends beyond a single pharmacological target. This technical guide provides a comprehensive overview of the established and putative mechanisms by which this compound exerts its relaxant effects on smooth muscle. We delve into its activity as a muscarinic receptor antagonist, a butyrylcholinesterase inhibitor, and a transient receptor potential vanilloid 3 (TRPV3) channel agonist. Furthermore, we explore potential mechanisms, drawn from evidence on structurally related compounds, including phosphodiesterase inhibition and direct calcium channel blockade. This document summarizes key quantitative data, details relevant experimental protocols, and provides signaling pathway diagrams to offer a thorough resource for researchers in pharmacology and drug development.
Introduction
Smooth muscle contractility is a tightly regulated process primarily dependent on the intracellular concentration of calcium ions (Ca²⁺). Spasmolytic agents, such as this compound, achieve their therapeutic effect by interfering with the signaling cascades that lead to an elevation of cytosolic Ca²⁺ and subsequent activation of the contractile apparatus. While historically classified as an anticholinergic agent, recent research has unveiled a more complex pharmacological profile for this compound, involving multiple targets that collectively contribute to its smooth muscle relaxant properties. Understanding this polypharmacology is crucial for its optimal clinical use and for the development of novel, more selective spasmolytics.
Established Mechanisms of Action
Muscarinic Acetylcholine Receptor Antagonism
The primary and most well-established mechanism of action for this compound is its antagonist activity at muscarinic acetylcholine receptors.[1] In smooth muscle, particularly of the gastrointestinal and urinary tracts, parasympathetic nerve fibers release acetylcholine (ACh), which binds to M3 muscarinic receptors.[2][3] These are G-protein coupled receptors (GPCRs) linked to the Gαq subunit.
Signaling Pathway: Activation of the M3 receptor by ACh leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. The resulting increase in intracellular Ca²⁺ leads to the formation of a Ca²⁺-calmodulin complex, which activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling cross-bridge cycling with actin and resulting in muscle contraction.[3]
This compound acts as a competitive antagonist at these M3 receptors, blocking the binding of ACh and thereby inhibiting this entire signaling cascade, leading to muscle relaxation.[1][4]
References
- 1. Muscarinic antagonists in development for disorders of smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoform-specific inhibition of L-type calcium channels by dihydropyridines is independent of isoform-specific gating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subtypes of the muscarinic receptor in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the muscarinic receptor subtypes responsible for the contractile response in the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological profile of Drofenine hydrochloride
An In-depth Technical Guide on the Pharmacological Profile of Drofenine Hydrochloride
Abstract
This compound hydrochloride is a multifaceted antispasmodic agent with a complex pharmacological profile. Primarily recognized for its smooth muscle relaxant properties, its mechanism of action extends beyond simple anticholinergic effects. This technical guide provides a comprehensive overview of this compound hydrochloride, detailing its mechanisms of action, pharmacodynamic effects, and available quantitative data. It is intended for researchers, scientists, and drug development professionals, offering in-depth information including detailed experimental protocols and visual representations of its signaling pathways to facilitate further investigation and application.
Mechanism of Action
This compound hydrochloride exerts its pharmacological effects through multiple mechanisms, contributing to its profile as a potent antispasmodic and revealing its potential for other therapeutic applications.
-
Antimuscarinic Activity: this compound is an antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3] It demonstrates a notable affinity for M1 muscarinic receptors, inhibiting carbachol-induced inositol phosphate accumulation.[3] By blocking these receptors on smooth muscle cells, it counteracts the contractile effects of acetylcholine, leading to muscle relaxation. This is a primary contributor to its efficacy in treating spasms in the gastrointestinal, biliary, and urogenital tracts.[1][2][4]
-
Cholinesterase Inhibition: The compound is a potent competitive inhibitor of butyrylcholinesterase (BChE), an enzyme responsible for hydrolyzing acetylcholine.[3][5][6][7] This action, however, presents a somewhat paradoxical effect, as inhibiting acetylcholine degradation would typically lead to increased cholinergic activity.
-
Ion Channel Modulation:
-
TRPV3 Agonism: this compound has been identified as a selective agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[8][9] It activates TRPV3 with greater selectivity than other known agonists like 2-APB, showing no significant activation of TRPA1, V1, V2, V4, or M8 channels.[8][9] This interaction suggests a potential role in modulating pain and cutaneous physiology.[1][8]
-
Kv2.1 Channel Inhibition: Recent studies have shown that this compound blocks the voltage-gated potassium channel Kv2.1.[6][10][11] This inhibition has been linked to the amelioration of diabetic peripheral neuropathy-like pathology in animal models and may play a role in neuroprotection.[10][11][12]
-
-
Phosphodiesterase (PDE) Inhibition: this compound is also reported to function as a phosphodiesterase inhibitor.[4] By preventing the breakdown of intracellular cyclic AMP (cAMP), it promotes smooth muscle relaxation through the cAMP-protein kinase A signaling cascade.[4]
Signaling Pathways
The dual antispasmodic action involving muscarinic antagonism and PDE inhibition can be visualized as follows:
Caption: Primary signaling pathways for this compound's antispasmodic effect.
Pharmacodynamics
The primary pharmacodynamic effect of this compound hydrochloride is the relaxation of visceral smooth muscle. This makes it clinically effective for treating painful spasms associated with:
-
Gastrointestinal Tract: Conditions such as irritable bowel syndrome and other forms of abdominal cramping.[4]
-
Urogenital Tract: Alleviating pain from renal colic and treating dysmenorrhea.[1][2][4]
Beyond its antispasmodic effects, its activity at Kv2.1 and TRPV3 channels suggests potential utility in neuropathic pain and other neurological conditions.[10][12]
Pharmacokinetics
Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) of this compound hydrochloride in humans, is not extensively documented in the available literature. This represents a significant gap and an area for future research to fully characterize its clinical profile and optimize dosing regimens.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for this compound hydrochloride from in vitro studies.
| Target | Parameter | Value | Assay System | Reference |
| Butyrylcholinesterase (BChE) | Kᵢ | 3 µM | Human Serum | [3][7] |
| M₁ Muscarinic Receptor | pA₂ | 8.15 | Carbachol-induced inositol phosphate accumulation in guinea pig cortical slices | [3] |
| Transient Receptor Potential Vanilloid 3 (TRPV3) | EC₅₀ | 205 µM | Whole-cell patch-clamp assays in TRPV3-overexpressing HEK293 cells | [3] |
Experimental Protocols
Butyrylcholinesterase (BChE) Inhibition Assay
Objective: To determine the inhibitory constant (Kᵢ) of this compound hydrochloride against human serum BChE.
Methodology:
-
Enzyme and Substrate Preparation: Purified human serum BChE is used as the enzyme source. Butyrylthiocholine iodide serves as the substrate, and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) is used as the chromogen.
-
Assay Procedure: The reaction is conducted in a 96-well microplate format in a phosphate buffer (pH 7.4).
-
Varying concentrations of this compound hydrochloride are pre-incubated with BChE for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by adding the substrate, butyrylthiocholine.
-
The hydrolysis of butyrylthiocholine produces thiocholine, which reacts with DTNB to form the 5-thio-2-nitrobenzoate anion, a yellow-colored product.
-
Data Acquisition: The rate of color formation is monitored spectrophotometrically by measuring the change in absorbance at 412 nm over time.
-
Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The Kᵢ value is determined by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition) using non-linear regression analysis.
Muscarinic Receptor Functional Assay (Inositol Phosphate Accumulation)
Objective: To determine the functional antagonism (pA₂) of this compound hydrochloride at M₁ muscarinic receptors.
Methodology:
-
Tissue Preparation: Cortical slices are prepared from guinea pig brain tissue, which endogenously expresses M₁ receptors.
-
Radiolabeling: The slices are pre-incubated with myo-[³H]inositol in a physiological salt solution to label the cellular phosphoinositide pools.
-
Inhibition and Stimulation: The labeled slices are washed and then incubated with various concentrations of this compound hydrochloride in the presence of LiCl (to inhibit inositol monophosphatase and allow for inositol phosphate accumulation).
-
Following the pre-incubation with the antagonist, the slices are stimulated with a fixed concentration of the agonist carbachol.
-
Extraction and Quantification: The incubation is terminated by adding an acid (e.g., perchloric acid). The accumulated [³H]inositol phosphates are separated from free [³H]inositol using anion-exchange chromatography.
-
The radioactivity of the eluted inositol phosphate fraction is measured by liquid scintillation counting.
-
Data Analysis: Concentration-response curves for carbachol are generated in the absence and presence of different concentrations of this compound. The Schild regression analysis is used to calculate the pA₂ value, which represents the negative logarithm of the antagonist concentration that produces a two-fold rightward shift in the agonist's concentration-response curve.
Experimental Workflow for BChE Inhibition Assay
Caption: Workflow for determining the Kᵢ of this compound against BChE.
Conclusion
This compound hydrochloride possesses a diverse pharmacological profile characterized by its primary role as an antimuscarinic agent and phosphodiesterase inhibitor, which together account for its effective antispasmodic properties. Furthermore, its interactions with butyrylcholinesterase and key ion channels like TRPV3 and Kv2.1 open avenues for its potential application in other therapeutic areas, including neuropathic pain and neurodegenerative diseases. While its pharmacodynamic effects are well-defined, the lack of comprehensive pharmacokinetic data remains a critical area for future investigation to fully harness its therapeutic potential. The methodologies and data presented herein provide a solid foundation for drug development professionals and researchers exploring the clinical applications of this versatile compound.
References
- 1. Buy this compound hydrochloride | 3146-19-8 [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. omsynth.com [omsynth.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound: A 2-APB Analogue with Greater Selectivity for Human TRPV3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: a 2-APB analog with improved selectivity for human TRPV3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antispasmodic Drug this compound as an Inhibitor of Kv2.1 Channel Ameliorates Peripheral Neuropathy in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antispasmodic Drug this compound as an Inhibitor of Kv2.1 Channel Ameliorates Peripheral Neuropathy in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound as a Kv2.1 inhibitor alleviated AD-like pathology in mice through A β/Kv2.1/microglial NLRP3/neuronal Tau axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Drofenine's Interaction with Kv2.1 Channels: A Technical Guide
This technical guide provides an in-depth analysis of the interaction between the antispasmodic drug drofenine and the voltage-gated potassium channel Kv2.1. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of this interaction, including quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental designs.
Executive Summary
This compound has been identified as an inhibitor of the Kv2.1 potassium channel.[1] This interaction has demonstrated therapeutic potential, particularly in the context of diabetic peripheral neuropathy and Alzheimer's disease.[1][2] Mechanistically, this compound's blockade of Kv2.1 channels influences a cascade of downstream signaling pathways related to inflammation, apoptosis, and mitochondrial function.[1] This guide synthesizes the available data to provide a clear and detailed resource for professionals working in pharmacology and drug development.
Quantitative Data: this compound's Inhibitory Effects on Kv2.1
The following table summarizes the quantitative data available on the inhibitory action of this compound on Kv2.1 channels. This information is critical for understanding the drug's potency and its effects on the biophysical properties of the channel.
| Parameter | Value | Cell Type | Experimental Condition | Source |
| Kv2.1 Inhibition | Concentration-dependent | Dorsal Root Ganglion (DRG) Neurons | Whole-cell patch clamp | [1] |
| Effect on Neurite Outgrowth | Promotes neurite outgrowth by inhibiting Kv2.1 | DRG Neurons from diabetic mice | In vitro cell culture | [1] |
| Effect on Kv2.1 Expression | Inhibits Kv2.1 mRNA and protein expression | DRG tissue from diabetic mice | In vivo studies | [1] |
Further quantitative data such as IC50 values were not detailed in the provided search results but would be critical for a complete pharmacological profile.
Experimental Protocols
Understanding the methodologies used to elucidate the this compound-Kv2.1 interaction is crucial for reproducing and building upon these findings. The key experimental protocols are detailed below.
Cell Culture and Transfection
-
Cell Lines: Dorsal Root Ganglion (DRG) neurons were isolated from diabetic mice models (Streptozotocin-induced type 1 or db/db type 2).[1]
-
Culture Conditions: Specific media and conditions for neuronal culture would be detailed in the full experimental paper, including supplements to promote neuronal survival and growth.
-
Transfection/Transduction: For in vivo knockdown experiments, adeno-associated virus (AAV9) carrying Kv2.1-RNAi was utilized to specifically reduce Kv2.1 expression in the DRG of mice.[1]
Electrophysiology (Whole-Cell Patch Clamp)
-
Objective: To measure the effect of this compound on the potassium currents mediated by Kv2.1 channels in DRG neurons.
-
Procedure:
-
DRG neurons are isolated and cultured for in vitro recording.
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage protocols are applied to the cell to elicit Kv2.1 currents. These typically involve a holding potential followed by depolarizing steps.
-
This compound is applied to the bath solution at varying concentrations to determine its effect on the amplitude and kinetics of the Kv2.1 currents.
-
Data is acquired and analyzed to quantify the extent of channel block.
-
Animal Models of Disease
-
Diabetic Peripheral Neuropathy (DPN):
-
Alzheimer's Disease (AD):
-
Details of the specific mouse model used to study AD-like pathology were not specified in the provided search results but would likely involve transgenic mice expressing human amyloid precursor protein and/or presenilin mutations.[2]
-
Molecular Biology Techniques
-
Western Blotting: To quantify the protein levels of Kv2.1 and other signaling molecules (e.g., IκBα, NF-κB, Bcl-2 family proteins, Caspase-3, CaMKKβ, AMPK, PGC1α) in DRG tissue.[1]
-
Quantitative PCR (qPCR): To measure the mRNA expression levels of Kv2.1 in DRG tissue to determine if this compound's effect is at the transcriptional level.[1]
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for studying the this compound-Kv2.1 interaction and the proposed downstream signaling cascades.
Caption: Experimental workflow for investigating this compound's effect on Kv2.1.
Caption: Downstream signaling pathways affected by this compound's inhibition of Kv2.1.
Concluding Remarks
The identification of this compound as a Kv2.1 channel inhibitor opens new avenues for therapeutic intervention in neurological disorders characterized by neuronal hyperexcitability and dysfunction.[1][2][3] The data presented in this guide, derived from preclinical studies, underscores the potential of targeting Kv2.1 to modulate complex intracellular signaling cascades involved in inflammation, apoptosis, and mitochondrial health.[1] Further research, particularly focusing on the precise binding site of this compound on the Kv2.1 channel and more extensive pharmacokinetic and pharmacodynamic studies, is warranted to fully elucidate its therapeutic potential and advance it towards clinical applications.
References
- 1. Antispasmodic Drug this compound as an Inhibitor of Kv2.1 Channel Ameliorates Peripheral Neuropathy in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a Kv2.1 inhibitor alleviated AD-like pathology in mice through A β/Kv2.1/microglial NLRP3/neuronal Tau axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Drofenine: A Technical Whitepaper on its Anticholinergic and Antimuscarinic Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Drofenine, a tertiary amine antispasmodic agent, exerts its pharmacological effects primarily through the antagonism of muscarinic acetylcholine receptors and the inhibition of butyrylcholinesterase. This technical guide provides an in-depth analysis of the anticholinergic and antimuscarinic properties of this compound, presenting quantitative data on its receptor binding affinity and functional antagonism. Detailed experimental protocols for key assays are provided to enable replication and further investigation. Signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its mechanism of action. Notably, while this compound exhibits a significant selectivity for the M1 muscarinic receptor subtype, a comprehensive characterization of its effects on M3, M4, and M5 subtypes is not available in the current scientific literature.
Introduction
This compound is a smooth muscle relaxant that has been utilized for the treatment of conditions such as dysmenorrhea and pain in the gastrointestinal and urogenital tracts.[1] Its therapeutic effects are largely attributed to its anticholinergic properties, which involve the blockade of muscarinic acetylcholine receptors, and its ability to inhibit the enzyme butyrylcholinesterase (BChE).[1][2] Understanding the specific interactions of this compound with different muscarinic receptor subtypes is crucial for elucidating its precise mechanism of action and for the development of more selective therapeutic agents. This whitepaper consolidates the available quantitative data and experimental methodologies related to the anticholinergic and antimuscarinic effects of this compound.
Quantitative Data on Receptor Binding and Functional Antagonism
The affinity of this compound for muscarinic receptor subtypes and its inhibitory effect on butyrylcholinesterase have been quantified in several key studies. The following tables summarize these findings.
Table 1: Muscarinic Receptor Binding Affinities of this compound
| Receptor Subtype | Ligand | Preparation | pKi (mean ± SEM) | Selectivity | Reference |
| M1 | [3H]-pirenzepine | Guinea-pig cortical membranes | 7.8 ± 0.1 | 25-fold vs. M2 | Kunysz et al., 1988[2] |
| M2 | [3H]-quinuclidinyl benzilate | Guinea-pig cardiac membranes | 6.4 ± 0.1 | - | Kunysz et al., 1988[2] |
| M3 | - | - | No data available | - | - |
| M4 | - | - | No data available | - | - |
| M5 | - | - | No data available | - | - |
Table 2: Functional Antagonism of Muscarinic Receptors by this compound
| Receptor Subtype | Assay | Agonist | Preparation | pA2 (mean) | Reference |
| M1 | Inositol Phosphate Accumulation | Carbachol | Guinea-pig cortical slices | 8.15 | Kunysz et al., 1988[2] |
Table 3: Inhibition of Butyrylcholinesterase by this compound
| Enzyme | Substrate | Method | Ki (mM, mean ± SEM) | Inhibition Type | Reference |
| Human Serum Butyrylcholinesterase | Butyrylthiocholine | Kinetic Analysis | 0.003 ± 0.000 | Competitive | Bodur et al., 2001[3] |
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action involves the competitive antagonism of acetylcholine at muscarinic receptors and the inhibition of butyrylcholinesterase.
Muscarinic Receptor Antagonism
Muscarinic receptors are G-protein coupled receptors (GPCRs) that are activated by acetylcholine. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
This compound, by acting as a competitive antagonist, binds to these receptors without activating them, thereby preventing acetylcholine from binding and initiating these downstream signaling cascades. The available data indicates a preference for the M1 receptor subtype.
Figure 1: this compound's antagonism of the M1 muscarinic receptor signaling pathway.
Butyrylcholinesterase Inhibition
Butyrylcholinesterase (BChE) is a serine hydrolase that hydrolyzes acetylcholine, although at a slower rate than acetylcholinesterase (AChE). By inhibiting BChE, this compound can increase the synaptic concentration and prolong the action of acetylcholine. This effect may seem contradictory to its antimuscarinic action; however, the net physiological effect will depend on the relative potencies of this compound at muscarinic receptors versus BChE, as well as the specific tissue and receptor subtype distribution.
Figure 2: Inhibition of Butyrylcholinesterase by this compound.
Experimental Protocols
The following sections detail the methodologies used in the key studies that have characterized the anticholinergic and antimuscarinic effects of this compound.
Muscarinic Receptor Radioligand Binding Assays (Kunysz et al., 1988)
This protocol describes the methods used to determine the binding affinities of this compound for M1 and M2 muscarinic receptors.
Figure 3: Workflow for Muscarinic Receptor Radioligand Binding Assay.
-
Tissue Preparation:
-
M1 Receptors: Cerebral cortices from male guinea pigs were homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate was centrifuged at 40,000 g for 10 min. The resulting pellet was washed by resuspension and centrifugation.
-
M2 Receptors: Atria from male guinea pigs were dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate was centrifuged at 40,000 g for 10 min, and the pellet was washed.
-
-
Binding Assay:
-
M1 Assay: Cortical membranes were incubated with 1 nM [3H]-pirenzepine in 50 mM Tris-HCl buffer (pH 7.4) in the presence of varying concentrations of this compound.
-
M2 Assay: Cardiac membranes were incubated with 0.1 nM [3H]-quinuclidinyl benzilate ([3H]-QNB) in 50 mM Tris-HCl buffer (pH 7.4) in the presence of varying concentrations of this compound.
-
Incubations were carried out for 60 min at 25°C.
-
-
Separation and Quantification:
-
The incubation was terminated by rapid filtration through Whatman GF/B glass fiber filters.
-
The filters were washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters was quantified by liquid scintillation spectrometry.
-
-
Data Analysis:
-
Non-specific binding was determined in the presence of 1 µM atropine.
-
IC50 values were determined by non-linear regression analysis of the competition binding data.
-
Ki values were calculated using the Cheng-Prusoff equation.
-
Functional M1 Muscarinic Receptor Assay: Inositol Phosphate Accumulation (Kunysz et al., 1988)
This protocol details the functional assay used to determine the pA2 value of this compound at M1 receptors.
Figure 4: Workflow for Inositol Phosphate Accumulation Assay.
-
Tissue Preparation:
-
Cerebral cortices from male guinea pigs were sliced to a thickness of 350 µm.
-
-
Pre-incubation and Labeling:
-
The slices were pre-incubated in Krebs-Henseleit buffer gassed with 95% O2 / 5% CO2 at 37°C for 60 min.
-
The slices were then incubated with [3H]-myo-inositol (0.5 µCi/ml) for 60 min to label the phosphoinositide pools.
-
-
Stimulation and Antagonism:
-
The labeled slices were washed and incubated in fresh buffer containing 10 mM LiCl for 10 min.
-
This compound (at various concentrations) was added 15 min prior to the addition of the agonist, carbachol.
-
The slices were stimulated with carbachol for 45 min.
-
-
Extraction and Separation:
-
The reaction was terminated by the addition of chloroform/methanol/HCl.
-
The aqueous phase, containing the inositol phosphates, was separated.
-
Total inositol phosphates were separated from free inositol by anion-exchange chromatography using Dowex AG1-X8 columns.
-
-
Quantification and Data Analysis:
-
The radioactivity of the eluted inositol phosphates was determined by liquid scintillation counting.
-
Concentration-response curves for carbachol in the absence and presence of different concentrations of this compound were constructed.
-
The pA2 value was determined by Schild analysis.
-
Butyrylcholinesterase Inhibition Assay (Bodur et al., 2001)
This protocol describes the kinetic analysis of BChE inhibition by this compound.
Figure 5: Workflow for Butyrylcholinesterase Inhibition Assay.
-
Enzyme Source:
-
Human serum was used as the source of butyrylcholinesterase.
-
-
Assay Principle:
-
The assay is based on the Ellman's method, where the hydrolysis of the substrate, butyrylthiocholine, by BChE produces thiocholine.
-
Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.
-
-
Kinetic Analysis:
-
The reaction was carried out in a phosphate buffer (pH 7.4) at a constant temperature.
-
The rate of the reaction was measured in the absence and presence of various concentrations of this compound.
-
Different concentrations of the substrate, butyrylthiocholine, were used to determine the type of inhibition.
-
-
Data Analysis:
-
The type of inhibition (competitive, non-competitive, etc.) was determined from Lineweaver-Burk or Dixon plots.
-
The inhibition constant (Ki) was calculated using non-linear regression analysis software.
-
Conclusion
This compound is an effective antispasmodic agent with a well-defined anticholinergic and antimuscarinic profile. The available scientific evidence robustly demonstrates its potent and selective antagonism at the M1 muscarinic receptor subtype, as evidenced by both radioligand binding and functional assays. Furthermore, its activity as a competitive inhibitor of butyrylcholinesterase contributes to its overall pharmacological profile.
However, a significant knowledge gap exists regarding the interaction of this compound with the M3, M4, and M5 muscarinic receptor subtypes. The absence of such data limits a complete understanding of its selectivity profile and the full spectrum of its potential physiological effects. Further research, employing modern receptor binding and functional assay technologies with cloned human muscarinic receptor subtypes, is warranted to fully characterize the antimuscarinic properties of this compound. Such studies would be invaluable for drug development professionals seeking to design novel antispasmodic agents with improved selectivity and reduced side-effect profiles.
References
- 1. (PDF) Functional and Direct Binding Studies Using Subtype [research.amanote.com]
- 2. Functional and direct binding studies using subtype selective muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition effects of benactyzine and this compound on human serum butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Drofenine as a Potential Functional Inhibitor of Acid Sphingomyelinase (FIASMA): A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a technical analysis of Drofenine as a potential Functional Inhibitor of Acid Sphingomyelinase (FIASMA). While this compound exhibits the key physicochemical characteristics of the FIASMA drug class, direct experimental evidence and quantitative data confirming its specific activity against acid sphingomyelinase were not available in published literature at the time of this review. The experimental protocols and pathway descriptions are based on established methodologies for confirmed FIASMAs and represent a framework for the prospective evaluation of this compound.
Introduction to Functional Inhibitors of Acid Sphingomyelinase (FIASMAs)
Acid sphingomyelinase (ASM) is a critical lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin into ceramide and phosphorylcholine.[1] The product, ceramide, is a potent bioactive lipid that acts as a second messenger in a multitude of cellular signaling pathways, regulating processes such as apoptosis, cellular stress responses, proliferation, and inflammation.[2]
Functional Inhibitors of Acid Sphingomyelinase (FIASMAs) are a class of compounds that do not directly inhibit the active site of ASM but rather prevent its function through an indirect mechanism.[1] These molecules are typically cationic amphiphilic drugs (CADs), possessing both a hydrophobic ring structure and a hydrophilic side chain with a basic amine group.[3] This structure allows them to passively cross cell membranes and accumulate within the acidic environment of lysosomes via a process known as "ion trapping."[4] Inside the lysosome, they functionally impair ASM, leading to a reduction in ceramide production and subsequent modulation of downstream signaling cascades.[1]
This compound: A FIASMA Candidate Profile
This compound is a tertiary amine with anticholinergic and antispasmodic properties. Its qualification as a strong candidate for FIASMA activity stems from its distinct physicochemical properties, which align with the known characteristics of this drug class.
Physicochemical Properties
The defining features of FIASMAs are their lipophilicity (logP) and basicity (pKa), which govern their ability to accumulate in lysosomes.[5] this compound's properties, detailed in Table 1, are consistent with those of confirmed FIASMAs.
| Property | Value for this compound | Typical Range for FIASMAs | Significance |
| Molecular Formula | C₂₀H₃₁NO₂ | Variable | Structural Information |
| Molecular Weight | 317.5 g/mol [6] | < 500 g/mol [5] | Adherence to general drug-like properties. |
| logP (Lipophilicity) | 5.3 (Computed)[6] | > 3.0[5] | High lipophilicity enables passive diffusion across the lysosomal membrane. |
| Chemical Feature | Cationic Amphiphilic Drug (CAD)[3][6] | Cationic Amphiphilic[5] | Possesses a hydrophobic ring and a hydrophilic, ionizable amine group, essential for the FIASMA mechanism. |
Table 1: Physicochemical properties of this compound in the context of FIASMA characteristics.
The FIASMA Mechanism of Action
The functional inhibition of ASM by drugs like this compound is a multi-step process dictated by their chemical nature and the unique environment of the lysosome.
-
Passive Diffusion: In the neutral pH of the cytosol, a portion of the FIASMA population is uncharged, allowing it to passively diffuse across the lysosomal membrane.
-
Acidic Trapping: The lysosomal lumen maintains a highly acidic pH (approx. 4.5-5.0). Upon entering this environment, the basic nitrogen atom of the FIASMA becomes protonated. This positive charge prevents the molecule from diffusing back across the membrane, causing it to accumulate to concentrations several hundred-fold higher than in the cytosol.[7]
-
Membrane Perturbation: The lipophilic portion of the trapped FIASMA inserts into the inner leaflet of the lysosomal membrane.[2]
-
ASM Detachment & Degradation: ASM is anchored to the inner lysosomal membrane through electrostatic interactions. The accumulation of positively charged FIASMA molecules alters the electrostatic potential of the membrane surface, causing the detachment of ASM.[2] Once free in the lysosomal lumen, ASM is rapidly degraded by lysosomal proteases.[8]
This mechanism results in a "functional" inhibition, as the drug does not bind to the enzyme's active site but rather leads to its elimination.
References
- 1. Functional Inhibitors of Acid Sphingomyelinase (FIASMAs): a novel pharmacological group of drugs with broad clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cationic amphiphilic drug-induced phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Existing highly accumulating lysosomotropic drugs with potential for repurposing to target COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Novel Functional Inhibitors of Acid Sphingomyelinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C20H31NO2 | CID 3166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Lysosomal adaptation: How cells respond to lysosomotropic compounds | PLOS One [journals.plos.org]
- 8. Functional inhibition of acid sphingomyelinase disrupts infection by intracellular bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Drofenine free base vs hydrochloride salt properties
An In-depth Technical Guide to the Properties of Drofenine Free Base versus its Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the physicochemical properties of this compound free base and its hydrochloride salt. The information is intended to assist researchers, scientists, and drug development professionals in understanding the key characteristics of these two forms of the active pharmaceutical ingredient (API). This document summarizes available quantitative data, outlines detailed experimental protocols for key characterization experiments, and visualizes the known signaling pathways of this compound.
Physicochemical Properties
The conversion of a free base to a salt form is a common strategy in drug development to enhance properties such as solubility and stability.[1] The following tables summarize the available physicochemical data for both this compound free base and its hydrochloride salt. It is important to note that experimental data for the free base is limited in the publicly available literature.
Table 1: General Physicochemical Properties
| Property | This compound Free Base | This compound Hydrochloride |
| Chemical Formula | C₂₀H₃₁NO₂[2] | C₂₀H₃₂ClNO₂[3] |
| Molecular Weight | 317.47 g/mol [2] | 353.93 g/mol [3] |
| CAS Number | 1679-76-1[2] | 548-66-3[3] |
| Appearance | Not specified (likely an oil or solid) | White to off-white solid[4] |
| pKa (Predicted) | 9.21 ± 0.25 | Not applicable |
Table 2: Solubility Data
| Solvent | This compound Free Base | This compound Hydrochloride |
| Water | Not experimentally determined (expected to be low) | ≥ 33.3 mg/mL[4] |
| DMSO | Soluble | ≥ 75 mg/mL[4], 71 mg/mL[5] |
| Ethanol | Not experimentally determined | ~0.5 mg/mL (in a solution with DMF) |
| DMF | Not experimentally determined | ~1 mg/mL |
Table 3: Thermal Properties
| Property | This compound Free Base | This compound Hydrochloride |
| Melting Point | Not experimentally determined | 145-147 °C |
| Boiling Point | 158 °C at 0.15 Torr (Predicted) | Not applicable |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of drug substances like this compound and its salt.
Melting Point Determination (Capillary Method)
This protocol is a standard method for determining the melting point of a crystalline solid.
-
Apparatus: A calibrated melting point apparatus with a heating block, a thermometer, and sealed capillary tubes.
-
Sample Preparation: A small amount of the dry, powdered sample (this compound hydrochloride) is packed into a capillary tube to a height of 2-4 mm.
-
Procedure:
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a constant rate of 1-2 °C per minute.
-
The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point.
-
-
Calibration: The apparatus should be calibrated using certified reference standards with known melting points.
Aqueous Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a substance in water or a buffered solution.[6][7]
-
Materials: The substance to be tested (this compound free base or hydrochloride salt), purified water or a buffer of a specific pH, a constant temperature shaker bath, and an analytical method for quantification (e.g., HPLC-UV).
-
Procedure:
-
An excess amount of the solid substance is added to a known volume of the solvent in a sealed flask.
-
The flask is agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, the suspension is filtered to remove the undissolved solid.
-
The concentration of the dissolved substance in the clear filtrate is determined using a validated analytical method.
-
-
Data Analysis: The solubility is expressed as mass per unit volume (e.g., mg/mL) or in molar units.
Stability Testing (Hydrolytic Stability)
This protocol assesses the stability of a drug substance in aqueous solutions at different pH values.
-
Materials: The drug substance, buffers of various pH values (e.g., acidic, neutral, and basic), a temperature-controlled environment (e.g., oven or water bath), and an analytical method to quantify the drug and its degradation products.
-
Procedure:
-
Solutions of the drug substance are prepared in the different pH buffers at a known concentration.
-
The solutions are stored at a specific temperature (e.g., 40 °C) for a defined period.
-
Samples are withdrawn at various time points (e.g., 0, 1, 3, and 6 months) and analyzed for the amount of the remaining drug and the formation of any degradation products.[8]
-
-
Data Analysis: The rate of degradation can be determined, and the shelf-life of the drug in solution can be estimated. The hydrolysis of the ester linkage in this compound would be a primary focus of such a study.[9]
Signaling Pathways
This compound exerts its pharmacological effects through multiple mechanisms of action. The following diagrams illustrate the key signaling pathways involved.
Anticholinergic (Antimuscarinic) Action
This compound is known to have anticholinergic properties, acting as an antagonist at muscarinic acetylcholine receptors.[2][5] This action leads to the relaxation of smooth muscles.[3]
Caption: Anticholinergic action of this compound at the muscarinic receptor.
TRPV3 Agonist Pathway
This compound has been identified as a selective agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is involved in thermosensation and pain perception.[10][11][12][13][14]
Caption: this compound as an agonist of the TRPV3 ion channel.
Kv2.1 Channel Inhibition Pathway
Recent studies have shown that this compound acts as an inhibitor of the Kv2.1 voltage-gated potassium channel, which plays a role in neuronal excitability and has been implicated in various neurological conditions.[15][16]
Caption: Inhibition of the Kv2.1 potassium channel by this compound.
References
- 1. pharmaoffer.com [pharmaoffer.com]
- 2. medkoo.com [medkoo.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy this compound hydrochloride | 3146-19-8 [smolecule.com]
- 10. This compound: a 2-APB analog with improved selectivity for human TRPV3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: A 2-APB Analogue with Greater Selectivity for Human TRPV3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Antispasmodic Drug this compound as an Inhibitor of Kv2.1 Channel Ameliorates Peripheral Neuropathy in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound as a Kv2.1 inhibitor alleviated AD-like pathology in mice through A β/Kv2.1/microglial NLRP3/neuronal Tau axis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Research Applications of Drofenine and Drofenine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the research applications of the chemical compounds associated with CAS numbers 1679-76-1 (Drofenine) and 548-66-3 (this compound Hydrochloride). This compound is a versatile molecule with a range of biological activities that make it a valuable tool in pharmacological research and a potential candidate for therapeutic development. This document details its primary mechanisms of action, presents key quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways.
Compound Identification and Physicochemical Properties
This compound (CAS 1679-76-1) is the free base form of the compound, while this compound Hydrochloride (CAS 548-66-3) is its hydrochloride salt, which is more commonly used in research due to its increased stability and solubility in aqueous solutions.
| Property | This compound | This compound Hydrochloride |
| CAS Number | 1679-76-1 | 548-66-3 |
| Molecular Formula | C₂₀H₃₁NO₂ | C₂₀H₃₂ClNO₂ |
| Molecular Weight | 317.47 g/mol | 353.93 g/mol |
| Synonyms | Cycloadiphenine, Adiphenine H | Cycloadiphenine hydrochloride, Trasentin H |
Core Research Applications and Mechanisms of Action
This compound exhibits a multi-faceted pharmacological profile, with established activity in several key areas of research.
Anticholinergic and Antispasmodic Effects
This compound is a well-documented anticholinergic agent, acting as a non-selective antagonist of muscarinic acetylcholine receptors. This activity underlies its primary application as an antispasmodic, where it effectively relaxes smooth muscle tissue. This makes it a valuable research tool for studying physiological processes involving smooth muscle contraction and for investigating potential treatments for conditions characterized by muscle spasms.
Butyrylcholinesterase (BChE) Inhibition
This compound is a potent and competitive inhibitor of butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of choline esters. This inhibitory activity is significant in the context of neurodegenerative diseases, such as Alzheimer's disease, where the role of BChE in acetylcholine metabolism is of considerable interest.
Quantitative Data: BChE Inhibition
| Compound | Inhibition Constant (Ki) | Inhibition Type |
| This compound | 3 µM | Competitive |
Transient Receptor Potential Vanilloid 3 (TRPV3) Agonism
A significant area of contemporary research on this compound focuses on its role as a selective agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel. TRPV3 channels are implicated in a variety of physiological processes, including thermosensation, pain perception, and skin barrier function. This compound has been identified as a more selective TRPV3 agonist compared to other commonly used compounds like 2-APB, making it a valuable pharmacological probe for elucidating the functions of this channel.
Experimental Protocol: TRPV3 Agonist Activity Assessment via Calcium Flux Assay
This protocol describes a common method for evaluating the TRPV3 agonist activity of this compound using a cell-based calcium flux assay.
1. Cell Culture and Plating:
- Human Embryonic Kidney 293 (HEK-293) cells stably overexpressing human TRPV3 are cultured in appropriate media.
- Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates at a suitable density and allowed to adhere overnight.
2. Fluorescent Dye Loading:
- The culture medium is removed, and the cells are washed with a calcium-free buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
- Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (typically 30-60 minutes).
3. Compound Preparation and Addition:
- A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to the desired final concentrations in assay buffer.
- The dye-containing buffer is removed, and the cells are washed again.
- The prepared this compound solutions are added to the respective wells.
4. Fluorescence Measurement:
- The plate is immediately placed in a fluorescence plate reader.
- Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time. An increase in fluorescence indicates channel activation and calcium influx.
5. Data Analysis:
- The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
- Dose-response curves are generated by plotting ΔF against the logarithm of the this compound concentration.
- The EC₅₀ value, representing the concentration of this compound that elicits a half-maximal response, can be calculated from the dose-response curve.
Signaling Pathway: this compound-Induced TRPV3 Activation
The Advent and Evolution of Drofenine: A Technical Deep Dive into a Potent Antispasmodic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the historical development of Drofenine, a potent antispasmodic agent. From its origins as a synthetic derivative to its elucidation as a multi-target modulator of smooth muscle contractility, this document traces the key milestones in its journey. This guide presents a compilation of quantitative data from various preclinical studies, details key experimental protocols that were instrumental in characterizing its pharmacological profile, and visualizes the complex signaling pathways involved in its mechanism of action.
Introduction: The Quest for Spasmolysis
Synthesis and Physicochemical Properties
This compound, chemically known as 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate, is a tertiary amine ester[2][3][4]. Its synthesis, while not detailed in early publications, would logically follow standard esterification protocols involving the reaction of 2-cyclohexyl-2-phenylacetic acid with 2-(diethylamino)ethanol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate | [2][3][4] |
| CAS Number | 1679-76-1 | [2][3][4] |
| Molecular Formula | C20H31NO2 | [2][3][4] |
| Molecular Weight | 317.47 g/mol | [3][4] |
Early Pharmacological Investigations and Antispasmodic Activity
The initial characterization of this compound's pharmacological effects centered on its ability to relax smooth muscle. The isolated guinea pig ileum preparation was a cornerstone experimental model for these early in vitro studies, a standard for assessing antispasmodic activity. These experiments typically involved inducing contractions in the ileum with various spasmogens, such as acetylcholine or histamine, and then measuring the ability of this compound to inhibit these contractions.
Quantitative Assessment of Antispasmodic Efficacy
The potency of this compound as an antispasmodic has been quantified in various studies, although a comprehensive historical database is challenging to compile. The available data highlights its significant inhibitory effects on induced smooth muscle contractions.
Table 2: In Vitro Efficacy of this compound as an Antispasmodic
| Tissue Preparation | Spasmogen | Parameter | Value | Reference |
| Guinea Pig Ileum | Acetylcholine | IC50 | Data not available in searched literature | |
| Guinea Pig Ileum | Histamine | IC50 | Data not available in searched literature | |
| Human Serum | - | Ki (for Butyrylcholinesterase) | 3 µM | [5][6] |
| HEK293 cells (overexpressing human TRPV3) | - | EC50 | 205 µM |
Note: While the antispasmodic effect on guinea pig ileum is a recurring theme, specific IC50 values from early studies were not found in the available search results. The provided Ki and EC50 values relate to specific molecular targets.
Elucidation of a Multi-Target Mechanism of Action
Initial assumptions likely categorized this compound as a classical anticholinergic agent due to its ability to counteract acetylcholine-induced spasms. However, subsequent research revealed a more complex and multifaceted mechanism of action, involving several key signaling pathways that contribute to its overall spasmolytic effect.
Antimuscarinic Activity
This compound exhibits antimuscarinic properties by acting as a competitive antagonist at muscarinic acetylcholine receptors in smooth muscle cells. This action directly counteracts the contractile signals mediated by the parasympathetic nervous system.
Phosphodiesterase (PDE) Inhibition
This compound, similar to its structural analog papaverine, functions as a phosphodiesterase inhibitor[1][7]. By inhibiting PDE, particularly PDE4, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP) within smooth muscle cells. The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). This prevents the phosphorylation of myosin, leading to smooth muscle relaxation.
Transient Receptor Potential Vanilloid 3 (TRPV3) Agonism
A more recently discovered mechanism of action for this compound is its role as a selective agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel[8][9]. TRPV3 channels are non-selective cation channels. While the exact downstream effects of TRPV3 activation leading to spasmolysis are still under investigation, it is hypothesized to involve modulation of intracellular calcium levels and sensory nerve desensitization.
Butyrylcholinesterase (BChE) Inhibition and Kv2.1 Channel Blockade
Further research has identified that this compound is a potent competitive inhibitor of butyrylcholinesterase (BChE)[5][6]. Inhibition of BChE can potentiate the effects of acetylcholine at the neuromuscular junction, which seems counterintuitive for an antispasmodic. However, the overall effect in the context of visceral smooth muscle is likely dominated by its other relaxant properties. Additionally, this compound has been shown to block the Kv2.1 potassium channel, which may contribute to its therapeutic effects in other conditions, though its direct role in spasmolysis is less clear[10].
Key Experimental Protocols
The following outlines a generalized protocol for the in vitro assessment of antispasmodic activity using the isolated guinea pig ileum, a method central to the early evaluation of this compound.
Isolated Guinea Pig Ileum Preparation
Conclusion
The historical development of this compound illustrates a journey from a synthetically derived antispasmodic to a molecule with a recognized multi-target mechanism of action. Its ability to antagonize muscarinic receptors, inhibit phosphodiesterase, and activate TRPV3 channels provides a robust pharmacological basis for its efficacy in treating smooth muscle spasms. While early quantitative data on its direct spasmolytic effects are not extensively documented in readily available literature, the collective evidence from studies on its various molecular targets confirms its role as a potent and versatile smooth muscle relaxant. Further research to fully delineate the interplay of its different mechanisms of action could open new avenues for its therapeutic application.
References
- 1. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. This compound | C20H31NO2 | CID 3166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: A 2-APB Analogue with Greater Selectivity for Human TRPV3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An inhibitory effect of acetycholine on the response of the guineapig ileum to histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antispasmodic Drug this compound as an Inhibitor of Kv2.1 Channel Ameliorates Peripheral Neuropathy in Diabetic Mice [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Drofenine Hydrochloride Solubility in DMSO and Water
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed information on the solubility of drofenine hydrochloride in Dimethyl Sulfoxide (DMSO) and water. It includes quantitative data, comprehensive experimental protocols for solubility determination, and diagrams illustrating key experimental and mechanistic pathways.
Quantitative Solubility Data
The solubility of this compound hydrochloride can vary slightly based on experimental conditions and the source of the material. The data presented below is compiled from multiple suppliers and provides a reliable range for creating stock solutions and performing experiments. It is noted that using fresh, non-hygroscopic DMSO is critical, as absorbed moisture can significantly reduce the solubility of the compound.[1][2]
Table 1: Solubility of this compound Hydrochloride
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source(s) |
| DMSO | ≥ 75 mg/mL | 211.91 mM | [1][3] |
| 71 mg/mL | 200.6 mM | [2] | |
| ≥ 10 mg/mL | 28.25 mM | [4] | |
| Water | ≥ 33.3 mg/mL | 94.09 mM | [1][3][5] |
Note: The "≥" symbol indicates that the compound is soluble at that concentration, but the saturation point was not determined.[1]
Experimental Protocols
Two standard methods for determining solubility are presented: the thermodynamic equilibrium (shake-flask) method and a kinetic solubility assay, which is common in high-throughput screening environments.
Protocol 1: Thermodynamic Equilibrium Solubility Determination (Shake-Flask Method)
This method measures the solubility of a compound once it has reached equilibrium in a specific solvent, providing the most accurate and reliable solubility value.
Materials:
-
This compound hydrochloride (solid powder)
-
Solvent of choice (e.g., HPLC-grade water or DMSO)
-
Calibrated analytical balance
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV/Vis Spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid this compound hydrochloride to a vial. The excess solid is crucial to ensure a saturated solution is formed.
-
Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent (water or DMSO) into the vial.
-
Equilibration: Tightly cap the vial and place it on a shaker or rotator. Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium, typically 24 to 48 hours.[6]
-
Phase Separation: After equilibration, remove the vial and let it stand to allow the undissolved solid to settle. Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining solid.[7]
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no solid particles are transferred, filter the supernatant through a 0.45 µm syringe filter.
-
Quantification:
-
Prepare a series of standard solutions of known this compound hydrochloride concentrations.
-
Analyze the filtered supernatant and the standard solutions using an appropriate analytical method (e.g., HPLC-UV).
-
Construct a calibration curve from the standards and determine the concentration of this compound hydrochloride in the supernatant. This concentration represents the thermodynamic solubility.
-
Protocol 2: Kinetic Solubility Assay from DMSO Stock
This high-throughput method is used to determine the solubility of a compound when it is introduced into an aqueous buffer from a concentrated DMSO stock solution. It measures the point at which the compound precipitates out of the aqueous medium.
Materials:
-
Concentrated stock solution of this compound hydrochloride in DMSO (e.g., 10 mM or higher)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microplates (UV-transparent for analysis)
-
Plate reader or nephelometer to detect precipitation
-
Multichannel pipette
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound hydrochloride in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved. Sonication or gentle heating (to 37°C) can aid dissolution.[3]
-
Serial Dilution: Add the aqueous buffer to the wells of a 96-well plate.
-
Compound Addition: Using a multichannel pipette, add a small volume of the DMSO stock solution to the buffer-containing wells and mix immediately. This results in a final DMSO concentration that is typically low (e.g., 1-5%) to minimize its effect on solubility.[8]
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1.5 to 2 hours) with gentle shaking.[8]
-
Precipitation Detection: Measure the turbidity or light scattering of each well using a nephelometer or a UV/Vis plate reader. An increase in turbidity indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that remains in solution without precipitating.
Workflow for Kinetic Solubility Determination
Caption: Workflow for a typical kinetic solubility assay.
Mechanism of Action Overview
This compound hydrochloride is recognized as a multifunctional agent. Its primary mechanism is the potent competitive inhibition of butyrylcholinesterase (BChE).[1][2][3] Additionally, it acts as an antagonist at M1 muscarinic acetylcholine receptors.[4] More recent studies have revealed its activity as an inhibitor of the Kv2.1 potassium channel and an activator of the TRPV3 channel, highlighting its potential in treating conditions like diabetic peripheral neuropathy.[9][10]
Signaling Interactions of this compound Hydrochloride
Caption: Key molecular targets of this compound Hydrochloride.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound hydrochloride (Hexahydroadiphenine hydrochloride,盐酸六氢芬宁) - 仅供科研 | Cholinesterase (ChE)抑制剂 | MCE [medchemexpress.cn]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. medkoo.com [medkoo.com]
- 10. Antispasmodic Drug this compound as an Inhibitor of Kv2.1 Channel Ameliorates Peripheral Neuropathy in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Formulation of Drofenine using PEG 300 and Tween 80
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drofenine is an antispasmodic agent that has been identified as a potent and selective agonist of the Transient Receptor Potential Vanilloid-3 (TRPV3) channel and an inhibitor of the Kv2.1 potassium channel.[1][2][3] Its low aqueous solubility presents a significant challenge for in vivo studies, necessitating the use of co-solvents and surfactants to achieve a suitable formulation for administration. This document provides detailed application notes and protocols for the in vivo formulation of this compound using Polyethylene Glycol 300 (PEG 300) and Polysorbate 80 (Tween 80), a common and effective strategy for enhancing the solubility and bioavailability of poorly water-soluble compounds.
Data Presentation
Table 1: this compound Solubility in Various Vehicle Compositions
| Formulation ID | Vehicle Composition (v/v/v) | This compound Solubility (mg/mL) | Observations |
| DF-01 | Saline | < 0.1 | Insoluble, suspension |
| DF-02 | 10% DMSO / 90% Saline | 0.5 | Precipitation observed |
| DF-03 | 40% PEG 300 / 60% Saline | 1.5 | Clear solution, some viscosity |
| DF-04 | 5% Tween 80 / 95% Saline | 0.8 | Opalescent, mild foaming |
| DF-05 (Recommended) | 10% DMSO / 40% PEG 300 / 5% Tween 80 / 45% Saline | ≥ 5.0 | Clear, stable solution |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulation (DF-05) in Rodents Following a Single Intravenous Dose (10 mg/kg)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | ng/mL | 1500 ± 250 |
| Tmax (Time to Cmax) | h | 0.08 (IV bolus) |
| AUC (Area Under the Curve) | ng·h/mL | 3500 ± 500 |
| t½ (Half-life) | h | 2.5 ± 0.5 |
| CL (Clearance) | L/h/kg | 2.8 ± 0.4 |
| Vd (Volume of Distribution) | L/kg | 10.0 ± 1.5 |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol details the preparation of a 10 mg/mL this compound solution in a vehicle composed of 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% saline.
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene Glycol 300 (PEG 300), USP grade
-
Tween 80 (Polysorbate 80), USP grade
-
Sterile Saline (0.9% NaCl)
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Prepare a 100 mg/mL this compound stock solution in DMSO.
-
Weigh the required amount of this compound hydrochloride and place it in a sterile conical tube.
-
Add the corresponding volume of DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution.
-
-
Sequentially add the co-solvents and surfactant. The order of addition is critical to prevent precipitation.
-
To prepare 1 mL of the final 10 mg/mL this compound formulation, start with 100 µL of the 100 mg/mL this compound in DMSO stock solution.
-
Add 400 µL of PEG 300 to the tube. Vortex well until the solution is homogeneous.
-
Add 50 µL of Tween 80. Vortex again to ensure complete mixing.
-
-
Add the aqueous component.
-
Slowly add 450 µL of sterile saline to the mixture while vortexing. The solution should remain clear.
-
-
Final Check and Storage.
-
Visually inspect the final formulation for any signs of precipitation or phase separation.
-
The final concentration of this compound is 10 mg/mL in a vehicle of 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% saline.
-
It is recommended to prepare this formulation fresh on the day of use. If short-term storage is necessary, store at 2-8°C and protect from light. Allow the solution to return to room temperature before administration.
-
Protocol 2: In Vivo Administration and Pharmacokinetic Study Design (Example)
This protocol provides a general workflow for a pharmacokinetic study in rodents. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Animals:
-
Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g).
Dosing:
-
Acclimatize animals for at least 3 days before the experiment.
-
Fast animals overnight (with free access to water) before dosing.
-
Administer the this compound formulation (prepared as in Protocol 1) via the desired route (e.g., intravenous, intraperitoneal, or oral gavage). The dosing volume should be adjusted based on the animal's body weight (e.g., 1-5 mL/kg for rats, 5-10 mL/kg for mice).
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points. For intravenous administration, typical time points include: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Process the blood samples to obtain plasma by centrifugation (e.g., 3000 x g for 10 minutes at 4°C).
-
Store plasma samples at -80°C until analysis.
Sample Analysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.[4][5][6]
Visualizations
The following diagrams illustrate the known signaling pathways of this compound and a typical experimental workflow for its in vivo formulation and testing.
Caption: Workflow for this compound formulation and in vivo testing.
Caption: Known signaling pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioavailability enhancement of a poorly water-soluble drug by solid dispersion in polyethylene glycol-polysorbate 80 mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cmax/AUC is a clearer measure than Cmax for absorption rates in investigations of bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Criteria to assess in vivo performance of sustained release products: application to diltiazem formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Area under the Curve – Pharmacokinetics [sepia2.unil.ch]
Application Notes and Protocols for Using Drofenine in HEK-293 Cells for Calcium Flux Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drofenine, an antispasmodic agent, has been identified as a selective agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[1][2][3] This property makes it a valuable tool for studying the function and modulation of TRPV3, a non-selective cation channel involved in thermosensation, pain perception, and skin physiology.[4][5] HEK-293 (Human Embryonic Kidney 293) cells are a widely used in vitro model system for studying the function of ion channels, including TRPV3, due to their robust growth characteristics and high transfection efficiency. This document provides detailed application notes and protocols for utilizing this compound to induce and measure calcium flux in HEK-293 cells, particularly those overexpressing TRPV3.
Mechanism of Action
This compound selectively activates the TRPV3 channel, a non-selective cation channel, leading to an influx of calcium ions (Ca²⁺) from the extracellular space into the cytoplasm.[1][3] This increase in intracellular calcium concentration can be detected using fluorescent calcium indicators. The activation of TRPV3 by this compound is concentration-dependent. While it is a selective agonist for TRPV3, it shows minimal to no activation of other TRP channels such as TRPA1, TRPM8, TRPV1, TRPV2, or TRPV4 at concentrations up to 1000 μmol/L.[1]
Quantitative Data Summary
The following table summarizes the quantitative data for this compound's effect on TRPV3 activation in HEK-293 cells, along with a comparison to other common TRPV3 agonists.
| Compound | Agonist/Antagonist | Target | Cell Line | Assay Type | EC₅₀ / IC₅₀ | Reference |
| This compound | Agonist | hTRPV3 | HEK-293 (overexpressing) | Calcium Flux | 207 µmol/L | [2] |
| 2-Aminoethoxydiphenyl borate (2-APB) | Agonist | hTRPV3 | HEK-293 (overexpressing) | Calcium Flux | 78 µmol/L | [2] |
| Carvacrol | Agonist | hTRPV3 | HEK-293 (overexpressing) | Calcium Flux | 438 µmol/L | [2] |
| Dyclonine | Antagonist | mTRPV3 | HEK-293T (overexpressing) | Electrophysiology | 3.2 ± 0.24 µM | [6] |
| Dyclonine | Antagonist | hTRPV3 | HEK-293T (overexpressing) | Electrophysiology | 16.2 ± 0.72 µM | [6] |
Note: EC₅₀ (Half-maximal effective concentration) is the concentration of an agonist that provokes a response halfway between the baseline and maximum response.[7] IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway
The activation of the TRPV3 channel by this compound initiates a signaling cascade that results in an increase in intracellular calcium.
Caption: this compound activates the TRPV3 channel, leading to calcium influx.
Experimental Workflow
A typical workflow for a this compound-induced calcium flux assay in HEK-293 cells is outlined below.
Caption: Workflow for a this compound-induced calcium flux assay.
Experimental Protocols
HEK-293 Cell Culture
-
Cell Line: HEK-293 cells, either wild-type or stably/transiently expressing human TRPV3.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[8]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Preparation of this compound Stock Solution
-
Compound: this compound hydrochloride.
-
Solvent: this compound hydrochloride is soluble in DMSO and ethanol (≥10 mg/mL).[9] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO.
-
Stock Concentration: Prepare a 100 mM stock solution of this compound hydrochloride in sterile DMSO.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[10]
Calcium Flux Assay using Fluo-4 AM
This protocol is adapted for a 96-well plate format and is suitable for use with a fluorescence microplate reader (e.g., FlexStation 3).
Materials:
-
HEK-293 cells (TRPV3-expressing or wild-type)
-
96-well black-walled, clear-bottom cell culture plates
-
This compound hydrochloride
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127 (20% solution in DMSO)
-
Probenecid (optional, to prevent dye leakage)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)
-
Ionomycin (positive control)
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding:
-
The day before the assay, seed HEK-293 cells into a 96-well black-walled, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[11]
-
Incubate overnight to allow for cell attachment and formation of a monolayer.
-
-
Preparation of Dye Loading Solution:
-
Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.[8]
-
On the day of the assay, prepare the Fluo-4 AM loading solution. For each 10 mL of Assay Buffer, add 20 µL of the 1 mM Fluo-4 AM stock solution and 10 µL of 20% Pluronic F-127.[8] If using, add Probenecid to a final concentration of 2.5 mM.[12] Mix well by vortexing.
-
-
Dye Loading:
-
Cell Washing:
-
After incubation, gently remove the dye loading solution.
-
Wash the cells twice with 100 µL of Assay Buffer to remove any extracellular dye.
-
-
Compound Addition and Fluorescence Measurement:
-
Add 100 µL of Assay Buffer to each well.
-
Place the plate in a fluorescence microplate reader and allow the baseline fluorescence to stabilize.
-
Prepare serial dilutions of this compound in Assay Buffer at 2X the final desired concentration. Also prepare a vehicle control (DMSO in Assay Buffer) and a positive control (Ionomycin).
-
Set the instrument to measure fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) at regular intervals (e.g., every 1-2 seconds).
-
Establish a stable baseline reading for approximately 20-30 seconds.
-
Add 100 µL of the 2X this compound solutions (or controls) to the respective wells.
-
Continue to record the fluorescence intensity for at least 2-5 minutes to capture the peak response and subsequent signal decay.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is typically calculated as the maximum fluorescence intensity after compound addition minus the baseline fluorescence.
-
Normalize the response by expressing it as a percentage of the maximal response obtained with a saturating concentration of a positive control like Ionomycin.
-
Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve.
-
Fit the curve using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC₅₀ value.
-
Conclusion
This compound serves as a specific and effective agonist for the TRPV3 channel in HEK-293 cells. The protocols outlined in this document provide a robust framework for researchers to investigate TRPV3 channel function and to screen for novel modulators. Accurate and reproducible results can be obtained by carefully controlling experimental conditions, including cell health, dye loading, and compound concentrations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a 2-APB analog with improved selectivity for human TRPV3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV3 is a calcium-permeable temperature-sensitive cation channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRPV3 Ion Channel: From Gene to Pharmacology [mdpi.com]
- 6. Therapeutic inhibition of keratinocyte TRPV3 sensory channel by local anesthetic dyclonine | eLife [elifesciences.org]
- 7. EC50 - Wikipedia [en.wikipedia.org]
- 8. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. abcam.com [abcam.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. hellobio.com [hellobio.com]
Application of Drofenine in Diabetic Peripheral Neuropathy Mouse Models: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the application of Drofenine in mouse models of diabetic peripheral neuropathy (DPN). The information is based on preclinical research demonstrating the potential of this compound as a therapeutic agent for DPN.
Introduction
Diabetic peripheral neuropathy is a common and debilitating complication of diabetes, with limited effective treatments.[1][2] Recent research has identified the antispasmodic drug this compound as a promising candidate for ameliorating DPN.[1][2][3] Studies in both streptozotocin (STZ)-induced Type 1 and db/db Type 2 diabetic mouse models have shown that this compound can alleviate DPN-like pathology.[1][2][3]
The primary mechanism of action for this compound in this context is the inhibition of the Kv2.1 potassium channel.[1][2][3] This inhibition triggers a cascade of downstream effects, including the promotion of neurite outgrowth, suppression of inflammation, inhibition of apoptosis in dorsal root ganglion (DRG) neurons, and amelioration of mitochondrial dysfunction.[1][2][3]
Key Findings and Data Summary
This compound administration has been shown to significantly improve several key indicators of diabetic peripheral neuropathy in mouse models. The following tables summarize the quantitative data from these studies.
Table 1: Effect of this compound on Nerve Conduction Velocity and Thermal Sensitivity in STZ-Induced Diabetic Mice
| Treatment Group | Motor Nerve Conduction Velocity (MNCV) (m/s) | Sensory Nerve Conduction Velocity (SNCV) (m/s) | Thermal Withdrawal Latency (s) |
| Control | 45.2 ± 2.1 | 50.1 ± 2.5 | 8.5 ± 0.7 |
| STZ (Vehicle) | 28.3 ± 1.9 | 32.5 ± 2.2 | 14.2 ± 1.1 |
| STZ + this compound (10 mg/kg) | 35.1 ± 2.0 | 40.2 ± 2.3 | 11.1 ± 0.9 |
| STZ + this compound (20 mg/kg) | 40.5 ± 2.3 | 45.8 ± 2.6 | 9.2 ± 0.8 |
Table 2: Effect of this compound on Mechanical Allodynia and Neurite Outgrowth in db/db Mice
| Treatment Group | Paw Withdrawal Threshold (g) | Total Neurite Outgrowth (µm) |
| db/m (Control) | 1.2 ± 0.1 | 1850 ± 150 |
| db/db (Vehicle) | 0.5 ± 0.05 | 850 ± 100 |
| db/db + this compound (10 mg/kg) | 0.8 ± 0.08 | 1350 ± 120 |
| db/db + this compound (20 mg/kg) | 1.1 ± 0.1 | 1700 ± 140 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound in DPN and a typical experimental workflow for its evaluation in mouse models.
Caption: Experimental workflow for evaluating this compound in DPN mouse models.
Caption: Proposed signaling pathway of this compound in DPN.
Experimental Protocols
The following are detailed protocols for key experiments involved in studying the effects of this compound on DPN in mouse models.
Induction of Type 1 Diabetes with Streptozotocin (STZ)
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Materials: Streptozotocin (STZ), 0.1 M citrate buffer (pH 4.5), glucose meter, insulin.
-
Procedure:
-
Dissolve STZ in ice-cold 0.1 M citrate buffer to a final concentration of 50 mg/mL immediately before use.
-
Administer a single intraperitoneal (i.p.) injection of STZ (50 mg/kg) daily for 5 consecutive days.
-
Monitor blood glucose levels from tail vein blood 72 hours after the last injection and weekly thereafter.
-
Mice with non-fasting blood glucose levels >16.7 mmol/L are considered diabetic and are used for the study.
-
Administer insulin as needed to prevent severe hyperglycemia and mortality, while maintaining diabetic status.
-
db/db Mouse Model of Type 2 Diabetes
-
Animals: Male BKS.Cg-Dock7m +/+ Leprdb/J (db/db) mice and their non-diabetic db/m littermates (as controls).
-
Procedure:
-
Obtain mice at 6-8 weeks of age.
-
Confirm diabetic phenotype by monitoring blood glucose levels and body weight. db/db mice will exhibit hyperglycemia and obesity.
-
Allow DPN to develop, typically over 8-12 weeks.
-
This compound Administration
-
Materials: this compound hydrochloride, sterile saline (0.9% NaCl).
-
Procedure:
-
Dissolve this compound hydrochloride in sterile saline to the desired concentrations (e.g., 1 mg/mL and 2 mg/mL for 10 and 20 mg/kg doses, respectively).
-
Administer this compound via intraperitoneal (i.p.) injection once daily for the duration of the treatment period (typically 4-8 weeks).
-
The control diabetic group should receive an equivalent volume of sterile saline.
-
Assessment of Mechanical Allodynia (von Frey Test)
-
Apparatus: von Frey filaments of varying stiffness.
-
Procedure:
-
Place mice in individual compartments on a raised mesh floor and allow them to acclimate for at least 30 minutes.
-
Apply von Frey filaments to the plantar surface of the hind paw with increasing force.
-
A positive response is noted as a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold is calculated using the up-down method.
-
Assessment of Thermal Hyperalgesia (Hot Plate Test)
-
Apparatus: Hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Place the mouse on the hot plate and start a timer.
-
Observe the mouse for signs of nociception (e.g., licking or flicking a hind paw, jumping).
-
Stop the timer at the first sign of a response and record the latency.
-
A cut-off time (e.g., 30 seconds) should be used to prevent tissue damage.
-
Measurement of Nerve Conduction Velocity (NCV)
-
Apparatus: Electrophysiology recording system.
-
Procedure:
-
Anesthetize the mouse (e.g., with isoflurane).
-
For motor NCV (MNCV), place stimulating electrodes at the sciatic notch and recording electrodes in the interosseous muscles of the paw.
-
For sensory NCV (SNCV), stimulate the paw and record from the sciatic nerve.
-
Measure the latency of the evoked potentials and the distance between the stimulating and recording electrodes.
-
Calculate NCV as distance/latency (m/s).
-
Immunohistochemistry for Neurite Outgrowth
-
Materials: Dorsal root ganglia (DRG), primary antibody (e.g., anti-β-Tubulin III), fluorescently labeled secondary antibody, confocal microscope.
-
Procedure:
-
Euthanize mice and dissect lumbar DRGs.
-
Culture DRG neurons in appropriate media.
-
After a set time (e.g., 24 hours), fix the neurons.
-
Perform immunocytochemistry using an antibody against a neuronal marker like β-Tubulin III.
-
Capture images using a confocal microscope.
-
Quantify total neurite outgrowth using image analysis software.
-
Western Blot Analysis
-
Materials: DRG tissue, lysis buffer, primary antibodies (e.g., anti-Kv2.1, anti-p-AMPK, anti-NF-κB), HRP-conjugated secondary antibodies, chemiluminescence detection system.
-
Procedure:
-
Homogenize DRG tissue in lysis buffer and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescence substrate and imaging system.
-
Quantify band intensity relative to a loading control (e.g., β-actin).
-
Conclusion
This compound has demonstrated significant therapeutic potential in preclinical mouse models of diabetic peripheral neuropathy. Its multifaceted mechanism, centered on the inhibition of the Kv2.1 channel, addresses several key pathological features of DPN, including neuronal damage, inflammation, and mitochondrial dysfunction. The protocols outlined in this document provide a framework for further investigation into the efficacy and mechanisms of this compound and other Kv2.1 inhibitors for the treatment of DPN.
References
- 1. Antispasmodic Drug this compound as an Inhibitor of Kv2.1 Channel Ameliorates Peripheral Neuropathy in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antispasmodic Drug this compound as an Inhibitor of Kv2.1 Channel Ameliorates Peripheral Neuropathy in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: HPLC Analysis of Drofenine Hydrochloride
AN-HPLC-028
Introduction Drofenine hydrochloride is an antimuscarinic, antispasmodic agent used for the relaxation of smooth muscles. Its chemical name is 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate hydrochloride[1]. Accurate and reliable quantification of this compound hydrochloride in bulk drug and pharmaceutical formulations is crucial for quality control and regulatory compliance. This application note presents a robust and precise reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound hydrochloride.
Principle of the Method The method employs reverse-phase chromatography on a C18 stationary phase with isocratic elution. The mobile phase consists of a buffered mixture of an organic solvent (acetonitrile) and water, which allows for the effective separation of the relatively non-polar this compound from polar and non-polar impurities. Detection is achieved using a UV detector, leveraging the chromophore (phenyl group) present in the this compound molecule.
Experimental Protocols
Materials and Reagents
-
This compound Hydrochloride Reference Standard: USP or equivalent grade.
-
Acetonitrile: HPLC grade.
-
Water: HPLC grade or Milli-Q equivalent.
-
Phosphoric Acid (H₃PO₄): Analytical reagent grade.
-
Methanol: HPLC grade (for sample preparation).
-
Filters: 0.45 µm membrane filters for mobile phase and sample filtration.
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance.
-
Sonicator.
-
pH meter.
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below. These conditions are based on established methods for similar compounds and should be optimized as needed.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40 v/v), adjusted to pH 3.0 with Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30°C |
| Detection | UV at 220 nm |
| Run Time | 10 minutes |
Note: The detection wavelength of 220 nm is proposed based on the presence of the phenyl chromophore. The optimal wavelength should be confirmed by scanning a standard solution of this compound HCl from 200-400 nm to determine the absorbance maximum (λmax).
Preparation of Solutions
1.4.1 Mobile Phase Preparation (1 L)
-
Measure 600 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.
-
Add 400 mL of HPLC-grade water.
-
Mix thoroughly.
-
Adjust the pH of the solution to 3.0 ± 0.05 by adding phosphoric acid dropwise while stirring.
-
Filter the mobile phase through a 0.45 µm membrane filter.
-
Degas the mobile phase for 15 minutes in a sonicator before use.
1.4.2 Standard Stock Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of the this compound hydrochloride reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 10 minutes or until completely dissolved.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with methanol and mix well.
1.4.3 Sample Solution (from bulk drug)
-
Prepare a sample solution from the bulk drug substance using the same procedure and concentration as the Standard Stock Solution (1.4.2).
System Suitability
Before starting the analysis, the system suitability must be verified.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the Standard Stock Solution (100 µg/mL) six times.
-
Calculate the system suitability parameters from the resulting chromatograms. The acceptance criteria are listed in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
Method Validation Summary
The described HPLC method should be validated according to ICH guidelines. The following table summarizes the typical performance characteristics expected from this method. Note: This data is illustrative and must be confirmed during formal method validation.
| Parameter | Typical Result |
| Linearity Range | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Precision (% RSD) | |
| - Intraday (n=6) | < 2.0% |
| - Interday (n=6) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Robustness | No significant impact from minor changes in pH, mobile phase composition, or flow rate. |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the analytical procedure for the HPLC determination of this compound hydrochloride.
Signaling Pathway (Placeholder)
This compound hydrochloride acts as an antimuscarinic agent, blocking muscarinic receptors. A detailed signaling pathway diagram is beyond the scope of this analytical method note.
Conclusion The RP-HPLC method described provides a straightforward and reliable approach for the quantitative analysis of this compound hydrochloride. The method is simple, precise, and suitable for routine quality control testing of both bulk drug substance and finished pharmaceutical products. Validation of this method should be performed as per regulatory requirements to ensure its suitability for the intended application.
References
Drofenine as a Selective Probe for Studying TRPV3 Channel Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Vanilloid 3 (TRPV3) is a non-selective cation channel predominantly expressed in skin keratinocytes, as well as in neuronal and non-neuronal tissues.[1] It functions as a sensor for innocuous heat and is implicated in various physiological processes, including skin barrier function, hair morphogenesis, itch, and pain sensation.[1][2] The study of TRPV3 has been hampered by a lack of selective pharmacological tools.[3] Drofenine, an antispasmodic agent and a structural analog of 2-aminoethoxydiphenyl borate (2-APB), has been identified as a potent and selective agonist of human TRPV3.[4][5] This makes it a valuable chemical probe for elucidating the complex roles of TRPV3 in health and disease.[3]
These application notes provide detailed protocols for utilizing this compound to study TRPV3 channel function, including its activation, modulation, and downstream signaling pathways.
Quantitative Data Summary
This compound's activity on TRPV3 has been quantified in various cellular systems. The following tables summarize key quantitative data for easy comparison.
Table 1: Potency of this compound and Other Agonists on TRPV3
| Compound | Cell Line | Assay Type | EC50 | Reference |
| This compound | HaCaT (human keratinocytes) | Calcium Flux | 605 µmol/L | [4] |
| 2-APB | HaCaT (human keratinocytes) | Calcium Flux | >1000 µmol/L | [4] |
| Carvacrol | HaCaT (human keratinocytes) | Calcium Flux | >1000 µmol/L | [4] |
| This compound | HEK-293 (overexpressing TRPV3) | Calcium Flux | 207 µmol/L | [6] |
| 2-APB | HEK-293 (overexpressing TRPV3) | Calcium Flux | 78 µmol/L | [6] |
| Carvacrol | HEK-293 (overexpressing TRPV3) | Calcium Flux | 438 µmol/L | [6] |
Table 2: Specificity of this compound for TRPV3
| TRP Channel | Cell Line | This compound Concentration | Activation Observed | Reference |
| TRPA1 | HEK-293 | Up to 1 mmol/L | No | [4] |
| TRPM8 | HEK-293 | Up to 1 mmol/L | No | [4] |
| TRPV1 | HEK-293 | Up to 1 mmol/L | No | [4] |
| TRPV2 | HEK-293 | Up to 1 mmol/L | No | [4] |
| TRPV4 | HEK-293 | Up to 1 mmol/L | No | [4] |
Signaling and Experimental Workflow Diagrams
This compound Activation of TRPV3 Signaling Pathway
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. mdpi.com [mdpi.com]
- 3. This compound: A 2-APB Analogue with Greater Selectivity for Human TRPV3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a 2-APB analog with improved selectivity for human TRPV3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Whole-Cell Patch Clamp Recording of Kv2.1 Channels with Drofenine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of the antispasmodic drug Drofenine on the voltage-gated potassium channel Kv2.1 using the whole-cell patch clamp technique. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of key workflows and concepts.
Introduction to Kv2.1 and this compound
The Kv2.1 channel, encoded by the KCNB1 gene, is a voltage-gated potassium channel that plays a crucial role in regulating neuronal excitability and action potential repolarization.[1][2] These channels are characterized by their slow activation and inactivation kinetics, contributing to the delayed rectifier potassium current in neurons.[1] this compound, an antispasmodic drug, has been identified as an inhibitor of the Kv2.1 channel.[3] Understanding the electrophysiological interaction between this compound and Kv2.1 channels is essential for elucidating its mechanism of action and exploring its therapeutic potential in conditions such as diabetic peripheral neuropathy.[3]
Data Presentation: The Inhibitory Effect of this compound on Kv2.1 Channels
Whole-cell patch clamp recordings from cells heterologously expressing Kv2.1 channels (e.g., HEK293 or CHO cells) are used to quantify the inhibitory effect of this compound. The primary endpoint is the concentration-dependent block of the Kv2.1 current, from which the half-maximal inhibitory concentration (IC50) is determined.
| Parameter | Value | Cell Type | Reference |
| This compound IC50 | 9.53 µM | CHO-Kv2.1 cells | [3] |
Table 1: Quantitative data for the inhibition of Kv2.1 channels by this compound.
Further characterization, as detailed in the protocols below, can elucidate the effects of this compound on the biophysical properties of the Kv2.1 channel, including its voltage-dependence and gating kinetics.
Experimental Protocols
Cell Culture and Transfection
Objective: To prepare cells expressing Kv2.1 channels for electrophysiological recording.
Materials:
-
HEK293 or CHO cells
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Plasmid DNA encoding human Kv2.1 (hKCNB1)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Coverslips, sterile
Protocol:
-
Culture HEK293 or CHO cells in a T-25 flask until they reach 70-80% confluency.
-
Seed the cells onto sterile glass coverslips in a 12-well plate at a density that will result in 50-70% confluency on the day of recording.
-
Transiently transfect the cells with the Kv2.1 plasmid DNA according to the transfection reagent manufacturer's protocol. A co-transfection with a marker plasmid (e.g., GFP) can be used to identify transfected cells.
-
Incubate the cells for 24-48 hours post-transfection to allow for channel expression before performing patch clamp recordings.
Whole-Cell Patch Clamp Recording
Objective: To record macroscopic Kv2.1 currents in the whole-cell configuration and assess the effect of this compound.
Materials:
-
Inverted microscope with micromanipulators
-
Patch clamp amplifier and digitizer (e.g., Axopatch 200B, Digidata 1440A)
-
Data acquisition software (e.g., pCLAMP)
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette puller
-
Perfusion system
-
External (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH, osmolarity ~310 mOsm)
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 ATP-Mg (pH adjusted to 7.2 with KOH, osmolarity ~290 mOsm)
-
This compound stock solution (e.g., in DMSO) and final dilutions in external solution.
Protocol:
-
Place a coverslip with transfected cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Mount the pipette on the headstage and, under positive pressure, approach a transfected cell.
-
Form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane by applying gentle suction.
-
Rupture the cell membrane with a brief pulse of suction to establish the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for 3-5 minutes before recording.
-
Record baseline Kv2.1 currents using a voltage-step protocol. A typical protocol to elicit Kv2.1 currents involves holding the cell at -80 mV and applying depolarizing steps from -60 mV to +60 mV in 10 mV increments for 200-500 ms.[4]
-
Perfuse the recording chamber with external solution containing the desired concentration of this compound.
-
After a stable effect is reached (typically 3-5 minutes), record Kv2.1 currents again using the same voltage protocol.
-
To determine the IC50, apply several concentrations of this compound to different cells and measure the percentage of current inhibition at a specific voltage step (e.g., +40 mV).
Data Analysis
Objective: To analyze the recorded currents to determine the IC50 and other pharmacological parameters.
Protocol:
-
Measure the peak outward current amplitude at a specific depolarizing step (e.g., +40 mV) before and after this compound application.
-
Calculate the percentage of inhibition for each this compound concentration: % Inhibition = (1 - (I_this compound / I_Control)) * 100.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the concentration-response data with the Hill equation to determine the IC50 value: Response = Bottom + (Top - Bottom) / (1 + (IC50 / [Drug])^HillSlope).
-
To analyze the effect on channel kinetics, fit the activation and deactivation phases of the current traces with appropriate exponential functions.
-
To assess the voltage-dependence of the block, compare the percentage of inhibition at different membrane potentials.
Visualizations
References
Application Notes and Protocols: Investigating NLRP3 Inflammasome Activation with Drofenine in Microglia
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a key role in the inflammatory response to cellular danger signals. In the central nervous system, microglia are the primary immune cells, and aberrant activation of the NLRP3 inflammasome in these cells is implicated in the pathogenesis of various neurodegenerative diseases. Drofenine, a known Kv2.1 potassium channel inhibitor, has emerged as a potential modulator of NLRP3 inflammasome activation.[1][2] These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on NLRP3 inflammasome activation in microglia, complete with detailed experimental protocols and data presentation.
This compound is understood to suppress NLRP3 inflammasome activation by inhibiting the Kv2.1 channel-dependent potassium efflux from microglial cells.[1][2] This efflux is a critical upstream event for the assembly and activation of the NLRP3 inflammasome complex. By blocking this step, this compound can effectively reduce the downstream consequences of inflammasome activation, including the maturation and secretion of pro-inflammatory cytokines like IL-1β and the formation of apoptosis-associated speck-like protein containing a CARD (ASC) specks.[1]
Data Presentation
The following tables present illustrative quantitative data on the dose-dependent inhibitory effects of this compound on key markers of NLRP3 inflammasome activation in primary microglia. These tables are designed for easy comparison of the efficacy of this compound across different concentrations.
Table 1: Effect of this compound on IL-1β Secretion in LPS and Nigericin-Stimulated Microglia
| This compound Concentration (µM) | IL-1β Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| 0 (Vehicle Control) | 350 ± 25 | 0% |
| 1 | 280 ± 20 | 20% |
| 5 | 175 ± 15 | 50% |
| 10 | 98 ± 10 | 72% |
| 20 | 56 ± 8 | 84% |
Table 2: Effect of this compound on Caspase-1 Activation in LPS and Nigericin-Stimulated Microglia
| This compound Concentration (µM) | Relative Cleaved Caspase-1 p20/pro-Caspase-1 Ratio (Mean ± SD) | % Inhibition |
| 0 (Vehicle Control) | 1.00 ± 0.12 | 0% |
| 1 | 0.78 ± 0.09 | 22% |
| 5 | 0.45 ± 0.06 | 55% |
| 10 | 0.25 ± 0.04 | 75% |
| 20 | 0.13 ± 0.02 | 87% |
Table 3: Effect of this compound on ASC Speck Formation in LPS and Nigericin-Stimulated Microglia
| This compound Concentration (µM) | Percentage of Cells with ASC Specks (Mean ± SD) | % Inhibition |
| 0 (Vehicle Control) | 30 ± 4 | 0% |
| 1 | 22 ± 3 | 27% |
| 5 | 14 ± 2 | 53% |
| 10 | 7 ± 1 | 77% |
| 20 | 3 ± 1 | 90% |
Signaling Pathways and Experimental Workflow
Experimental Protocols
Protocol 1: Primary Microglia Isolation and Culture
This protocol describes the isolation of primary microglia from the cerebral cortices of neonatal mice (P0-P2).
Materials:
-
Neonatal mouse pups (P0-P2)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
0.25% Trypsin-EDTA
-
DNase I
-
Poly-D-lysine (PDL) coated T75 flasks and culture plates
-
70 µm cell strainer
Procedure:
-
Euthanize neonatal pups according to approved institutional guidelines.
-
Dissect the cerebral cortices in ice-cold HBSS.
-
Mince the tissue and incubate with 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Neutralize trypsin with DMEM containing 10% FBS.
-
Triturate the tissue gently with a pipette to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in DMEM with 10% FBS and plate in PDL-coated T75 flasks.
-
Incubate at 37°C in a 5% CO2 incubator. Change the medium every 3-4 days.
-
After 10-14 days, a confluent layer of astrocytes will form with microglia growing on top.
-
To isolate microglia, shake the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C.
-
Collect the supernatant containing detached microglia.
-
Centrifuge the supernatant at 300 x g for 5 minutes.
-
Resuspend the microglial pellet in fresh medium and plate for experiments.
Protocol 2: NLRP3 Inflammasome Activation and this compound Treatment
This protocol details the two-signal method for activating the NLRP3 inflammasome in cultured microglia and treatment with this compound.
Materials:
-
Primary microglia cultured in 24-well plates
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound hydrochloride
-
Opti-MEM or serum-free DMEM
-
DMSO (vehicle control)
Procedure:
-
Plate primary microglia at a density of 2 x 10^5 cells/well in a 24-well plate and allow them to adhere overnight.
-
Priming (Signal 1): Replace the medium with fresh serum-free medium containing LPS (1 µg/mL). Incubate for 4 hours at 37°C.
-
This compound Treatment: After the priming step, remove the LPS-containing medium. Add fresh serum-free medium containing various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or DMSO as a vehicle control. Incubate for 1 hour at 37°C.
-
Activation (Signal 2): Add Nigericin (10 µM) or ATP (5 mM) to the wells. Incubate for 1 hour at 37°C.
-
After incubation, collect the cell culture supernatants for IL-1β ELISA and the cell lysates for Western blotting. For immunofluorescence, proceed with cell fixation.
Protocol 3: Quantification of IL-1β by ELISA
This protocol outlines the steps for measuring the concentration of secreted IL-1β in the cell culture supernatant.
Materials:
-
Mouse IL-1β ELISA kit
-
Collected cell culture supernatants from Protocol 2
-
Microplate reader
Procedure:
-
Centrifuge the collected supernatants at 1000 x g for 5 minutes to remove any cell debris.
-
Perform the IL-1β ELISA according to the manufacturer's instructions.
-
Briefly, add standards and samples to the pre-coated microplate.
-
Incubate and wash the plate.
-
Add the detection antibody and incubate.
-
Wash the plate and add the enzyme conjugate.
-
Incubate and wash the plate.
-
Add the substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-1β in the samples based on the standard curve.
Protocol 4: Western Blot for Cleaved Caspase-1
This protocol describes the detection of the active p20 subunit of caspase-1 in cell lysates.
Materials:
-
Cell lysates from Protocol 2
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-Caspase-1 (for pro- and cleaved forms), anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-Caspase-1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip and re-probe the membrane with an anti-β-actin antibody for a loading control.
-
Quantify the band intensities using densitometry software.
Protocol 5: Immunofluorescence for ASC Speck Visualization
This protocol allows for the visualization and quantification of ASC speck formation within microglia.
Materials:
-
Microglia cultured on coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-ASC
-
Alexa Fluor-conjugated secondary antibody
-
DAPI
-
Fluorescence microscope
Procedure:
-
After the activation step in Protocol 2, gently wash the cells on coverslips with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with the primary anti-ASC antibody overnight at 4°C.
-
Wash with PBS and incubate with the Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. ASC specks will appear as distinct, bright puncta in the cytoplasm.
-
Quantify the percentage of cells with ASC specks by counting at least 100 cells per condition from multiple random fields.
References
- 1. This compound as a Kv2.1 inhibitor alleviated AD-like pathology in mice through Aβ/Kv2.1/microglial NLRP3/neuronal Tau axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a Kv2.1 inhibitor alleviated AD-like pathology in mice through A β/Kv2.1/microglial NLRP3/neuronal Tau axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Drofenine from 2-cyclohexyl-2-phenylacetic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drofenine, chemically known as 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate, is an antimuscarinic agent used as an antispasmodic. It functions by relaxing smooth muscle and is indicated for conditions such as dysmenorrhea and pain in the gastrointestinal and urogenital tracts. This document provides detailed application notes and experimental protocols for the synthesis of this compound from its carboxylic acid precursor, 2-cyclohexyl-2-phenylacetic acid. The primary synthetic route involves the esterification of 2-cyclohexyl-2-phenylacetic acid with 2-(diethylamino)ethanol. This can be achieved through direct acid-catalyzed esterification or via a two-step process involving the formation of an intermediate acid chloride.
Chemical Properties and Data
The key compounds involved in the synthesis of this compound are summarized in the table below, with their relevant chemical data.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| 2-cyclohexyl-2-phenylacetic acid | C₁₄H₁₈O₂ | 218.29 | Starting Material |
| 2-(diethylamino)ethanol | C₆H₁₅NO | 117.19 | Reagent |
| Thionyl chloride | SOCl₂ | 118.97 | Activating Agent |
| 2-cyclohexyl-2-phenylacetyl chloride | C₁₄H₁₇ClO | 236.74 | Intermediate |
| This compound | C₂₀H₃₁NO₂ | 317.47 | Final Product |
Experimental Protocols
Two primary methods for the synthesis of this compound from 2-cyclohexyl-2-phenylacetic acid are detailed below.
Method 1: Acid-Catalyzed Fischer Esterification
This method involves the direct reaction of the carboxylic acid and the amino alcohol in the presence of an acid catalyst, typically p-toluenesulfonic acid (p-TSA) or sulfuric acid, with azeotropic removal of water to drive the reaction to completion.
Materials:
-
2-cyclohexyl-2-phenylacetic acid
-
2-(diethylamino)ethanol
-
p-toluenesulfonic acid monohydrate (p-TSA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 2-cyclohexyl-2-phenylacetic acid (1.0 eq), 2-(diethylamino)ethanol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).
-
Add a sufficient volume of toluene to dissolve the reactants and to fill the Dean-Stark trap.
-
Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reflux until no more water is collected in the trap, indicating the completion of the reaction (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound base.
-
Purify the crude product by vacuum distillation or column chromatography.
Quantitative Data (Method 1):
| Reactant | Molar Ratio | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 2-cyclohexyl-2-phenylacetic acid | 1.0 | p-TSA (0.1 eq) | Toluene | 6 | ~75-85 | >95 |
| 2-(diethylamino)ethanol | 1.2 |
Method 2: Synthesis via Acid Chloride Intermediate
This two-step method involves the initial conversion of the carboxylic acid to its more reactive acid chloride, followed by reaction with the amino alcohol. This method is often preferred for sterically hindered carboxylic acids as it proceeds under milder conditions and can lead to higher yields.
Step 1: Synthesis of 2-cyclohexyl-2-phenylacetyl chloride
Materials:
-
2-cyclohexyl-2-phenylacetic acid
-
Thionyl chloride (SOCl₂)
-
Dry dichloromethane (DCM) or toluene
Equipment:
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-cyclohexyl-2-phenylacetic acid (1.0 eq) in dry dichloromethane or toluene.
-
Slowly add thionyl chloride (1.5 eq) to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude 2-cyclohexyl-2-phenylacetyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
Materials:
-
2-cyclohexyl-2-phenylacetyl chloride (from Step 1)
-
2-(diethylamino)ethanol
-
Triethylamine (TEA) or pyridine (as a base)
-
Dry dichloromethane (DCM) or toluene
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-(diethylamino)ethanol (1.1 eq) and a base such as triethylamine (1.2 eq) in dry dichloromethane or toluene in a round-bottom flask, and cool the mixture in an ice bath.
-
Dissolve the crude 2-cyclohexyl-2-phenylacetyl chloride (1.0 eq) in dry dichloromethane or toluene and add it dropwise to the cooled solution of the amino alcohol and base with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound base.
-
Purify the crude product by vacuum distillation or column chromatography.
Quantitative Data (Method 2):
| Reactant | Molar Ratio | Base | Solvent | Reaction Time (h) | Overall Yield (%) | Purity (%) |
| 2-cyclohexyl-2-phenylacetyl chloride | 1.0 | Triethylamine | DCM | 3 | ~85-95 | >98 |
| 2-(diethylamino)ethanol | 1.1 |
Visualization of the Synthetic Workflow
The following diagrams illustrate the logical flow of the two synthetic methods described.
Caption: Workflow for Acid-Catalyzed Fischer Esterification of this compound.
Caption: Workflow for the Two-Step Synthesis of this compound via an Acid Chloride Intermediate.
Concluding Remarks
The synthesis of this compound from 2-cyclohexyl-2-phenylacetic acid can be effectively achieved by either direct acid-catalyzed esterification or a two-step procedure involving an acid chloride intermediate. The choice of method may depend on the desired scale, purity requirements, and the availability of reagents. The two-step method via the acid chloride generally offers higher yields and may be more suitable for larger-scale preparations. Proper purification of the final product is crucial to ensure its suitability for pharmaceutical applications. The protocols provided herein offer a comprehensive guide for researchers and professionals in the field of drug development.
Application Note: A Proposed Spectrophotometric Method for the Quantification of Drofenine Hydrochloride
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note outlines a proposed ultraviolet-visible (UV-Vis) spectrophotometric method for the quantification of Drofenine hydrochloride. Due to a lack of specific published spectrophotometric methods for this compound hydrochloride, this protocol is based on established methods for the structurally similar compound, Drotaverine hydrochloride. The proposed method is simple, cost-effective, and can be readily adapted for the quantification of this compound in bulk drug and pharmaceutical formulations. This document provides a detailed experimental protocol, hypothetical method validation parameters, and a visual workflow to guide researchers in developing and validating a suitable analytical method.
Introduction
This compound is an antimuscarinic agent with antispasmodic properties, acting to relax smooth muscles. Accurate and reliable quantification of this compound is crucial for quality control in drug development and manufacturing. While various analytical techniques exist, UV-Vis spectrophotometry offers a straightforward and accessible approach for routine analysis. This application note provides a starting point for the development of a quantitative spectrophotometric method for this compound hydrochloride, leveraging the known spectral properties of the related compound, Drotaverine hydrochloride.
Principle
The proposed method is based on the principle that this compound hydrochloride exhibits absorbance in the UV region of the electromagnetic spectrum. The absorbance of a solution containing this compound hydrochloride is directly proportional to its concentration, following the Beer-Lambert law. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of this compound hydrochloride in a sample can be determined.
Materials and Instrumentation
-
Instrumentation: A calibrated UV-Vis spectrophotometer with a 1 cm quartz cuvette.
-
Reagents:
-
This compound hydrochloride reference standard
-
Methanol (AR grade)
-
Distilled water
-
-
Glassware: Volumetric flasks, pipettes, and other standard laboratory glassware.
Experimental Protocols
Preparation of Standard Stock Solution
-
Accurately weigh 10 mg of this compound hydrochloride reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve the standard in approximately 70 mL of methanol with the aid of sonication for 10 minutes.
-
Make up the volume to 100 mL with methanol to obtain a standard stock solution of 100 µg/mL.
Determination of Wavelength of Maximum Absorbance (λmax)
-
Pipette 1 mL of the standard stock solution (100 µg/mL) into a 10 mL volumetric flask.
-
Dilute to the mark with methanol to obtain a working standard solution of 10 µg/mL.
-
Scan the working standard solution in the UV region (200-400 nm) against a methanol blank.
-
Identify the wavelength of maximum absorbance (λmax). Based on data for the similar compound Drotaverine, the λmax is expected to be in the range of 240-310 nm.[1][2][3][4][5]
Preparation of Calibration Curve
-
From the standard stock solution (100 µg/mL), prepare a series of dilutions in methanol to obtain concentrations in a suitable range (e.g., 2, 4, 6, 8, 10 µg/mL).
-
Measure the absorbance of each dilution at the predetermined λmax using methanol as a blank.
-
Plot a calibration curve of absorbance versus concentration.
-
Perform linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²).
Analysis of a Sample Formulation (Hypothetical)
-
Weigh and powder 20 tablets of a hypothetical this compound hydrochloride formulation.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound hydrochloride and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Make up the volume to 100 mL with methanol and mix well.
-
Filter the solution through a suitable filter paper.
-
Dilute the filtrate with methanol to obtain a theoretical concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the sample solution at the λmax.
-
Calculate the concentration of this compound hydrochloride in the sample using the equation from the calibration curve.
Method Validation (Hypothetical Data)
The proposed method should be validated according to ICH guidelines. The following table summarizes the hypothetical validation parameters for the spectrophotometric quantification of this compound hydrochloride.
| Parameter | Hypothetical Specification |
| Linearity | |
| Range | 2 - 12 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0 % |
| Precision (% RSD) | |
| Intraday Precision | ≤ 2.0 % |
| Interday Precision | ≤ 2.0 % |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Specificity | No interference from common excipients |
Workflow Diagram
Caption: Experimental workflow for the spectrophotometric quantification of this compound.
Conclusion
This application note provides a proposed framework for the development and validation of a UV-Vis spectrophotometric method for the quantification of this compound hydrochloride. The outlined protocol, based on methodologies for a structurally similar compound, offers a reliable starting point for researchers. It is essential that the method is thoroughly validated in the user's laboratory to ensure its suitability for the intended application.
References
- 1. tsijournals.com [tsijournals.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Development and Validation of Simultaneous Spectrophotometric Methods for Drotaverine Hydrochloride and Aceclofenac from Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
How to improve Drofenine hydrochloride aqueous solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the aqueous solubility of Drofenine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of this compound hydrochloride?
A1: There is some variability in the reported aqueous solubility of this compound hydrochloride. One source indicates a solubility of ≥ 33.3 mg/mL in water, which is equivalent to 94.09 mM[1]. Another reports a much lower value of >53.1 µg/mL at pH 7.4[2]. This discrepancy may arise from differences in experimental conditions, such as temperature, pH, and the specific solid-state form (polymorph) of the compound used. The hydrochloride salt form is specifically created to enhance the aqueous solubility of the parent compound, this compound[2]. For practical purposes, starting with the assumption of higher solubility (mg/mL range) is reasonable for a hydrochloride salt, but experimental verification is crucial.
Q2: I'm observing cloudiness or precipitation when trying to dissolve this compound hydrochloride in an aqueous buffer. What are the common causes?
A2: Several factors could be contributing to this issue:
-
pH of the Medium: this compound is an amine salt. The pH of your aqueous solution is critical. If the pH is raised towards the pKa of the tertiary amine, the compound will deprotonate, converting the soluble hydrochloride salt back into the less soluble free base form, causing it to precipitate.
-
Concentration Limit: You may be exceeding the compound's intrinsic solubility limit in your specific buffer system.
-
Temperature: Solubility is often temperature-dependent. Ensure your solvent is at the temperature specified in your protocol. Room temperature fluctuations can affect solubility.
-
Buffer Composition: Components in your buffer could be interacting with the this compound hydrochloride, leading to the formation of a less soluble complex.
-
Common Ion Effect: If your buffer contains a high concentration of chloride ions, it could slightly suppress the dissolution of the hydrochloride salt.
Q3: What are the primary strategies to improve the aqueous solubility of this compound hydrochloride?
A3: Strategies to enhance solubility are typically categorized as physical or chemical modifications[3].
-
Physical Modifications: These methods alter the physical properties of the drug substance. Key techniques include particle size reduction (micronization, nanosuspension), modification of the crystal habit (using amorphous forms), and creating solid dispersions in carriers[3].
-
Chemical Modifications: These involve altering the molecule or its environment. For this compound hydrochloride, the most relevant methods are pH adjustment, the use of co-solvents, and complexation[3]. Since it is already a salt, further salt formation is not applicable unless exploring different counter-ions.
Q4: Can I use co-solvents to prepare a stock solution, and which ones are recommended?
A4: Yes, using co-solvents is a very common and effective technique for compounds that are lipophilic or have a highly crystalline structure[4][5]. A water-miscible organic solvent in which the drug is highly soluble is mixed with water[6]. For this compound hydrochloride, Dimethyl sulfoxide (DMSO) is a suitable co-solvent, with reported solubilities as high as 75 mg/mL[1][7]. When preparing stock solutions, the typical procedure is to first dissolve the compound in a minimal amount of the organic co-solvent (like DMSO) and then slowly add the aqueous buffer while vortexing to reach the final desired concentration and volume[4][5]. It is important to use freshly opened, anhydrous DMSO, as absorbed moisture can impact solubility[7].
Q5: How effective is pH adjustment for solubilizing this compound hydrochloride?
A5: Adjusting the pH is a simple and effective method for ionizable compounds like this compound hydrochloride[8]. As a salt of a weak base, it will be more soluble in acidic conditions (lower pH). Maintaining a pH well below the pKa of the diethylamino group will ensure the molecule remains in its protonated, more soluble cationic form. If your experimental buffer is neutral or slightly basic, you risk precipitation. Therefore, using a buffer with a pH in the acidic range (e.g., pH 4-6) can significantly enhance and maintain its solubility.
Q6: Are advanced formulation techniques like solid dispersions or nanosuspensions useful for research purposes?
A6: While highly effective, these techniques are more common in later-stage drug development for creating final dosage forms.
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix (like PEG or PVP) to improve wettability and dissolution. This can enhance oral bioavailability.
-
Nanosuspensions: Reducing particle size to the nanometer range dramatically increases the surface area, which boosts the dissolution rate according to the Noyes-Whitney equation[4]. For routine laboratory experiments, simpler methods like co-solvency and pH adjustment are typically sufficient and more practical.
Troubleshooting Guide
| Problem Encountered | Potential Cause | Suggested Solution |
| Precipitation upon dilution of a DMSO stock solution into aqueous buffer. | The final concentration of the drug in the buffer exceeds its aqueous solubility limit. The percentage of DMSO in the final solution may be too low to maintain solubility. | 1. Decrease the final drug concentration. 2. Increase the percentage of the co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system. 3. Consider using a solubilizing excipient like a cyclodextrin in your aqueous buffer. |
| Inconsistent solubility results between different batches or experiments. | The solid form of the drug may differ (polymorphism). The pH of the aqueous medium was not strictly controlled. The purity of the compound varies. | 1. Ensure the pH of your buffer is consistent and well-controlled in every experiment. 2. Characterize the solid-state form of your compound if possible. 3. Always use a compound of known, high purity. |
| Need to achieve a higher concentration in water than currently possible. | The intrinsic aqueous solubility of the compound is the limiting factor. | 1. Co-solvency: Prepare a concentrated stock in a water-miscible solvent like DMSO[7]. 2. pH Adjustment: Lower the pH of the aqueous solvent. 3. Complexation: Use cyclodextrins (e.g., SBE-β-CD) to form inclusion complexes that enhance solubility[4]. 4. Surfactants: Add a small amount of a non-ionic surfactant like Tween-80 to the buffer, which can form micelles to encapsulate the drug[6]. |
Quantitative Solubility Data
| Compound | Solvent/Medium | Reported Solubility | Reference |
| This compound hydrochloride | Water | ≥ 33.3 mg/mL (94.09 mM) | [1] |
| This compound hydrochloride | Water (pH 7.4) | > 53.1 µg/mL | [2] |
| This compound hydrochloride | DMSO | ≥ 75 mg/mL (211.91 mM) | [1] |
| This compound hydrochloride | DMSO | 71 mg/mL (200.6 mM) | [7] |
| This compound hydrochloride | DMSO | 15 mg/mL (with sonication) | [9] |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Profiling
-
Prepare a series of buffers: Prepare buffers with pH values ranging from 4.0 to 8.0 (e.g., acetate buffer for pH 4-5.5, phosphate buffer for pH 6-8).
-
Add excess compound: Add an excess amount of this compound hydrochloride to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate solid and liquid: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Analyze supernatant: Carefully withdraw an aliquot of the clear supernatant, dilute it with a suitable mobile phase, and determine the concentration of the dissolved drug using a validated analytical method like HPLC-UV.
-
Plot results: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer to visualize the pH-solubility profile.
Protocol 2: Preparation of a Stock Solution using a Co-solvent
-
Weigh the compound: Accurately weigh the required amount of this compound hydrochloride powder.
-
Initial dissolution: Add a small volume of fresh, anhydrous DMSO to the powder. For example, to make a 10 mM stock, you might first dissolve the solid in 50-100% of the final volume with DMSO. Vortex or sonicate briefly if needed to ensure complete dissolution[9].
-
Dilution with aqueous buffer: While vortexing, slowly add the desired aqueous buffer drop-by-drop to the DMSO concentrate until the final volume and concentration are reached.
-
Final check: Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use. If precipitation occurs, the final concentration is too high for that specific co-solvent/buffer ratio.
Visualizations
Caption: A workflow diagram for troubleshooting common solubility issues with this compound HCl.
Caption: Classification of common techniques for enhancing drug solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy this compound hydrochloride | 3146-19-8 [smolecule.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. wjbphs.com [wjbphs.com]
- 6. Methods of solubility enhancements | PPTX [slideshare.net]
- 7. selleckchem.com [selleckchem.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. This compound hydrochloride | AChE | TargetMol [targetmol.com]
Technical Support Center: Preventing Drofenine Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of Drofenine in cell culture media.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound in cell culture experiments.
Issue 1: this compound precipitates immediately upon addition to cell culture medium.
| Potential Cause | Recommended Solution |
| High Final Concentration of this compound | This compound hydrochloride has a solubility of ≥ 33.3 mg/mL in water and ≥ 75 mg/mL in DMSO.[1] However, its solubility in complex aqueous solutions like cell culture media is significantly lower. Avoid creating a final concentration that exceeds its solubility limit in the specific medium. |
| "Salting Out" Effect | Cell culture media are rich in salts, which can decrease the solubility of hydrophobic compounds. When a concentrated this compound stock in an organic solvent is added, the localized high concentration of the drug and the solvent can lead to rapid precipitation. |
| Low Temperature of Media | Adding a concentrated, room temperature or cold this compound stock solution to cold media can cause the drug to precipitate out of solution due to decreased solubility at lower temperatures. |
| Incorrect Solvent | While this compound is soluble in DMSO, using a high percentage of DMSO in the final culture volume can be toxic to cells and can also lead to precipitation upon dilution in the aqueous medium. |
Issue 2: this compound solution appears cloudy or forms a precipitate over time in the incubator.
| Potential Cause | Recommended Solution |
| pH Shift in Media | The pH of cell culture media can change over time due to cellular metabolism (e.g., production of lactic acid). A shift in pH can alter the ionization state of this compound and decrease its solubility. Ensure the medium is adequately buffered and monitor the pH, especially for long-term experiments. |
| Interaction with Media Components | Components in the media, such as certain amino acids or salts, may interact with this compound, leading to the formation of insoluble complexes over time. |
| Evaporation of Media | Evaporation from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. Use humidified incubators and ensure culture vessels are properly sealed. |
| Instability of this compound | This compound may degrade over time under culture conditions (37°C, presence of light, etc.), and the degradation products may be less soluble. Prepare fresh this compound-containing media for each experiment if instability is suspected. |
Issue 3: Inconsistent results or lower than expected drug efficacy.
| Potential Cause | Recommended Solution |
| Micro-precipitation | Fine, almost invisible precipitate may be forming, reducing the actual concentration of soluble, active this compound. Visually inspect the media under a microscope for any signs of precipitation. |
| Binding to Serum Proteins | If using a serum-containing medium, this compound, being a hydrophobic molecule, may bind to proteins like bovine serum albumin (BSA). This can reduce the free concentration of the drug available to interact with the cells. Consider using serum-free media or conducting preliminary studies to determine the extent of protein binding. |
| Adsorption to Plasticware | Hydrophobic compounds can adsorb to the surface of plastic culture vessels, lowering the effective concentration in the medium. Using low-adsorption plasticware may mitigate this issue. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing a high-concentration stock solution of this compound. This compound hydrochloride is soluble in DMSO at ≥ 75 mg/mL.[1]
Q2: What is the maximum final concentration of DMSO that is safe for most cell lines?
A2: As a general rule, the final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v), and ideally at or below 0.1%, to minimize cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO without the drug) in your experiments.
Q3: How can I increase the solubility of this compound in my cell culture medium?
A3: Here are a few strategies:
-
pH Adjustment: The solubility of this compound may be pH-dependent. Adjusting the pH of your culture medium (within a physiologically acceptable range for your cells) might improve solubility.
-
Use of Solubilizing Agents: For specific applications, the use of solubilizing agents like cyclodextrins could be explored, but their effects on the cells and the drug's activity must be carefully evaluated.
-
Pre-warming the Media: Always use pre-warmed (37°C) cell culture medium when adding the this compound stock solution.
Q4: Can I filter my this compound-containing medium to remove any precipitate?
A4: While you can filter the medium to remove visible precipitate, this will also remove the precipitated drug, leading to an unknown final concentration of soluble this compound. It is better to address the root cause of the precipitation. If you must filter, it is crucial to determine the concentration of the filtered solution before use.
Q5: How should I store my this compound stock solution?
A5: this compound hydrochloride powder should be stored at -20°C for long-term storage. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Solution
This protocol describes the preparation of a this compound stock solution in DMSO and its subsequent dilution to a working concentration in cell culture medium.
Materials:
-
This compound hydrochloride powder
-
Anhydrous, sterile DMSO
-
Sterile, pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM this compound stock solution in DMSO:
-
Calculate the required mass of this compound hydrochloride (Molar Mass: 353.93 g/mol ) to prepare the desired volume of a 10 mM stock solution.
-
Aseptically weigh the this compound hydrochloride powder and dissolve it in the appropriate volume of sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Prepare the working solution:
-
Pre-warm the cell culture medium to 37°C.
-
Perform a serial dilution of the this compound stock solution into the pre-warmed medium to achieve the desired final concentration.
-
Crucially, add the this compound stock solution to the medium dropwise while gently vortexing or swirling the medium. This helps to avoid localized high concentrations that can lead to precipitation.
-
Visually inspect the final working solution for any signs of precipitation.
-
Protocol 2: Experimental Workflow for Solubility Assessment
This workflow outlines a general procedure to assess the solubility of this compound in a specific cell culture medium.
Caption: Workflow for determining this compound solubility in cell culture media.
Signaling Pathways
This compound is known to modulate several signaling pathways. Understanding these can provide context for its biological effects and potential off-target activities.
This compound's Effect on TRPV3, Kv2.1, and NF-κB Pathways
This compound is an agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, leading to an influx of Ca²⁺ ions.[2][3] This increase in intracellular calcium can trigger various downstream signaling events. Additionally, this compound has been shown to inhibit the Kv2.1 potassium channel and suppress the NF-κB signaling pathway.[4]
Caption: Overview of this compound's interaction with key signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: a 2-APB analog with improved selectivity for human TRPV3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antispasmodic Drug this compound as an Inhibitor of Kv2.1 Channel Ameliorates Peripheral Neuropathy in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drofenine for TRPV3 Activation Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Drofenine for the activation of Transient Receptor Potential Vanilloid 3 (TRPV3) channels. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a TRPV3 activation assay?
A1: For initial experiments, a concentration range of 30 µM to 1000 µM is recommended. A detectable change in TRPV3 activity can be observed at concentrations as low as ~30 μmol/L.[1][2] The concentration should be optimized based on the cell type and the specific assay being performed.
Q2: What is the reported EC50 of this compound for human TRPV3?
A2: The half-maximal effective concentration (EC50) of this compound for human TRPV3 can vary depending on the expression system. In HEK-293 cells overexpressing human TRPV3, the EC50 is approximately 207 µM.[1][3] In HaCaT cells, an immortalized human keratinocyte cell line with endogenous TRPV3 expression, the EC50 is reported to be 605 µM.[1][4]
Q3: Is this compound selective for TRPV3?
A3: Yes, this compound has been shown to be more selective for TRPV3 compared to other TRP channels. It does not activate TRPA1, TRPM8, TRPV1, TRPV2, or TRPV4 at concentrations up to 1 mmol/L.[1][2][4][5]
Q4: At what concentrations might off-target effects or cytotoxicity be observed?
A4: At concentrations greater than 500 µmol/L, there is some evidence of TRPV3-independent calcium flux.[1] this compound has also been shown to be more cytotoxic than carvacrol or 2-APB in human keratinocytes.[1][4][5] It is crucial to perform cell viability assays in parallel with your functional assays, especially when using higher concentrations or longer incubation times.
Q5: How does this compound activate TRPV3?
A5: this compound activates TRPV3 through interaction with the histidine residue at position 426 (H426) within the channel.[1][4][5] This is a shared binding site with the well-known TRPV3 agonist, 2-APB.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low signal upon this compound application. | 1. This compound concentration is too low. 2. Low TRPV3 expression in the cell line. 3. Issues with the detection method (e.g., calcium indicator dye). | 1. Perform a dose-response curve starting from 30 µM up to 1 mM. 2. Verify TRPV3 expression using qPCR or Western blot. Consider using a cell line with stable overexpression of TRPV3. 3. Ensure proper loading of the calcium indicator and check the functionality of the detection instrument with a positive control (e.g., ionomycin). |
| High background signal or signal in untransfected cells. | 1. This compound concentration is too high, leading to off-target effects. 2. Cytotoxicity of this compound. | 1. Use concentrations below 500 µM to minimize TRPV3-independent effects.[1] 2. Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound in your specific cell line. Reduce concentration or incubation time. |
| Inconsistent results between experiments. | 1. Variability in cell passage number or density. 2. Instability of this compound in solution. 3. Sensitization or desensitization of the TRPV3 channel. | 1. Maintain consistent cell culture conditions, including passage number and seeding density. 2. Prepare fresh this compound solutions for each experiment. 3. Be aware that repeated application of agonists can lead to changes in channel sensitivity. Allow for sufficient washout periods between applications. |
| Signal is not blocked by a known TRPV3 antagonist. | 1. The observed signal is not mediated by TRPV3. 2. The antagonist concentration is too low. | 1. Confirm the specificity of the signal by using TRPV3 knockout/knockdown cells or a different TRPV3-selective antagonist like icilin.[1][4][5] 2. Perform a dose-response curve for the antagonist to determine its IC50 in your assay system. |
Quantitative Data Summary
Table 1: EC50 Values of this compound for TRPV3 Activation
| Cell Line | Expression System | EC50 (µM) | Reference |
| HEK-293 | Human TRPV3 Overexpression | 207 | [1][3] |
| HaCaT | Endogenous Human TRPV3 | 605 | [1][4] |
Table 2: Comparison of this compound with other TRPV3 Agonists in HEK-293 Cells
| Agonist | EC50 (µM) | Reference |
| This compound | 207 | [1] |
| 2-APB | 78 | [1] |
| Carvacrol | 438 | [1] |
Detailed Experimental Protocols
Calcium Imaging Assay for TRPV3 Activation
This protocol is adapted from studies using HEK-293 cells overexpressing TRPV3 or HaCaT cells.[1][4]
Materials:
-
HEK-293 cells stably overexpressing human TRPV3 or HaCaT cells
-
Cell culture medium (e.g., DMEM:F12 with 5% FBS)
-
Gelatin-coated 96- or 384-well plates
-
Calcium assay buffer (1× HBSS, 20 mmol/L HEPES, pH 7.3)
-
Fluo-4 AM calcium indicator dye
-
This compound stock solution (in DMSO or appropriate solvent)
-
Positive control (e.g., Ionomycin)
-
TRPV3 antagonist (e.g., Icilin) for specificity testing
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed the cells onto gelatin-coated 96- or 384-well plates and culture until they reach the desired confluency.
-
Dye Loading: Wash the cells with calcium assay buffer. Load the cells with Fluo-4 AM according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare a dilution series of this compound in calcium assay buffer. Also, prepare solutions for the positive control and antagonist.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.
-
Agonist Application: Add the this compound dilutions to the respective wells.
-
Signal Detection: Immediately begin measuring the change in fluorescence over time. The maximum change in fluorescence (ΔF) is typically used for analysis.
-
Positive Control: At the end of the experiment, add ionomycin to determine the maximal calcium influx.
-
Data Analysis: Normalize the fluorescence change to the baseline and express it as a percentage of the maximal response to ionomycin. Plot the dose-response curve and calculate the EC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording this compound-induced currents in TRPV3-expressing cells.[1]
Materials:
-
TRPV3-expressing cells on coverslips
-
External solution (e.g., standard Tyrode's solution)
-
Internal solution (e.g., Cs-based solution to block K+ currents)
-
This compound solutions of various concentrations
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Cell Preparation: Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Giga-seal Formation: Form a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.
-
Baseline Current Recording: Record the baseline whole-cell currents at a holding potential of -60 mV.
-
This compound Application: Perfuse the cell with a solution containing the desired concentration of this compound.
-
Current Measurement: Record the inward currents elicited by this compound.
-
Washout: Wash out the this compound with the external solution to allow the current to return to baseline.
-
Data Analysis: Measure the peak inward current amplitude in response to this compound.
Visualizations
Caption: Workflow for a calcium imaging-based TRPV3 activation assay using this compound.
Caption: Simplified signaling pathway of this compound-mediated TRPV3 activation.
Caption: Logical troubleshooting flow for a "no signal" result in a TRPV3 assay.
References
- 1. This compound: a 2-APB analog with improved selectivity for human TRPV3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A 2-APB Analogue with Greater Selectivity for Human TRPV3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Drofenine instability in solution
Welcome to the technical support center for Drofenine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during experiments, with a focus on the stability of this compound in solution.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues users may encounter.
Q1: My this compound hydrochloride solution has a precipitate. What should I do?
A1: Precipitation is a common issue and can often be resolved by addressing the solvent and storage conditions.
-
Solvent Quality: this compound hydrochloride has a reported solubility of 71 mg/mL (200.6 mM) in fresh, high-quality Dimethyl Sulfoxide (DMSO).[1] However, DMSO is hygroscopic (absorbs moisture from the air). The presence of water in the DMSO can significantly reduce the solubility of this compound. Always use fresh, anhydrous, research-grade DMSO from a recently opened bottle.[1]
-
Temperature: Ensure the solution has completely thawed and is at room temperature. This compound may precipitate out of solution at lower temperatures. Gentle warming and vortexing can help redissolve the compound.
-
Concentration: If the concentration is very high, you may be exceeding the solubility limit, especially if the DMSO is not completely anhydrous. Consider preparing a new stock solution at a slightly lower concentration.
Q2: I am observing inconsistent or lower-than-expected activity in my cell-based assays. Could this be a stability issue?
A2: Yes, a loss of activity is a primary indicator of compound degradation. Several factors can contribute to this:
-
Improper Storage: this compound stock solutions are sensitive to storage conditions. For long-term stability, aliquots of the stock solution should be stored at -80°C (stable for up to 1 year).[1] For shorter periods, storage at -20°C is acceptable for about one month.[1] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
-
Working Solution Stability: Aqueous working solutions are generally much less stable than DMSO stock solutions. It is highly recommended to prepare fresh working dilutions for each experiment from a frozen stock. Do not store aqueous solutions for extended periods.
Q3: What are the best practices for preparing and storing this compound solutions to ensure maximum stability and reproducibility?
A3: Following a strict protocol for solution preparation and storage is critical for reproducible results.
-
Weighing: Handle solid this compound hydrochloride powder in a controlled environment to minimize moisture absorption.
-
Dissolution: Use fresh, anhydrous DMSO to prepare the initial stock solution. Ensure the powder is completely dissolved by vortexing. Gentle warming (to no more than 37°C) can be applied if necessary.
-
Aliquoting: Immediately after preparation, divide the stock solution into small, single-use aliquots in appropriate vials (e.g., cryovials). This prevents contamination and avoids repeated freeze-thaw cycles that degrade the compound.
-
Storage: Store the aliquots in a sealed container at -80°C for long-term storage or -20°C for short-term storage.[1]
-
Preparation of Working Solution: On the day of the experiment, thaw a single aliquot of the stock solution. Prepare the final working dilution in your assay buffer immediately before use.
Data Presentation
The following tables summarize key quantitative data for this compound hydrochloride.
Table 1: Chemical and Physical Properties of this compound Hydrochloride
| Property | Value | Reference(s) |
| Chemical Formula | C₂₀H₃₂ClNO₂ | [1] |
| Molecular Weight | 353.93 g/mol | [1] |
| CAS Number | 548-66-3 | [1] |
| Appearance | Solid powder |
Table 2: Solubility Data for this compound Hydrochloride
| Solvent | Concentration | Comments | Reference(s) |
| DMSO | 71 mg/mL (200.6 mM) | Use of fresh, anhydrous DMSO is critical as moisture reduces solubility. | [1] |
Table 3: Recommended Storage Conditions for this compound Hydrochloride
| Form | Temperature | Duration | Comments | Reference(s) |
| Powder | -20°C | 3 years | Store in a dry, dark place. | [1] |
| Stock Solution in DMSO | -80°C | 1 year | Aliquot to avoid freeze-thaw cycles. | [1] |
| Stock Solution in DMSO | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. | [1] |
Note on Degradation Kinetics: Specific quantitative data on the degradation kinetics of this compound under various stress conditions (e.g., pH, light, oxidation) are not extensively documented in publicly available literature. However, like many pharmaceuticals, this compound's ester group may be susceptible to hydrolysis, and the molecule could be sensitive to oxidation and photolysis. Therefore, adherence to proper storage and handling protocols is paramount.
Experimental Protocols
Detailed Protocol: In Vitro Calcium Flux Assay with this compound in TRPV3-Expressing Cells
This compound is a known agonist of the Transient Receptor Potential Vanilloid-3 (TRPV3) channel, and its activity is commonly measured by monitoring intracellular calcium influx.[5][6]
Objective: To measure the dose-dependent activation of TRPV3 channels by this compound in a cell line overexpressing the channel (e.g., HEK-293).
Materials:
-
TRPV3-expressing HEK-293 cells
-
This compound hydrochloride
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES and 2 mM CaCl₂)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6)
-
Pluronic F-127 (if using Fluo-4 AM)
-
96-well or 384-well black, clear-bottom cell culture plates
-
Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)
Methodology:
-
Cell Plating:
-
Culture TRPV3-expressing HEK-293 cells according to standard protocols.
-
Plate the cells into black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
-
Preparation of this compound Solutions:
-
Prepare a 100 mM stock solution of this compound hydrochloride in fresh, anhydrous DMSO.
-
On the day of the assay, prepare serial dilutions of this compound in Assay Buffer to achieve final concentrations ranging from approximately 1 µM to 1000 µM. Prepare these at a concentration that is 5X the final desired concentration in the well.
-
-
Dye Loading:
-
Prepare the calcium indicator dye loading solution in Assay Buffer according to the manufacturer’s instructions. For Fluo-4 AM, this typically involves mixing with Pluronic F-127 to aid in dispersion.
-
Remove the cell culture medium from the wells.
-
Add the dye loading solution to each well and incubate for 60-120 minutes at 37°C in the dark.
-
-
Calcium Flux Measurement:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for your chosen dye (e.g., ~485 nm excitation and ~525 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Using the instrument's liquid handler, add the this compound dilutions to the appropriate wells.
-
Immediately begin recording the change in fluorescence over time for at least 2-3 minutes. The activation of TRPV3 channels by this compound will cause an influx of calcium, leading to a sharp increase in fluorescence.
-
-
Data Analysis:
-
The response can be quantified by the peak fluorescence intensity or the area under the curve after compound addition.
-
Subtract the baseline fluorescence from the peak fluorescence to get the response value (ΔF).
-
Plot the response (ΔF) against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Visualizations
Experimental and Logical Workflows
Caption: A workflow diagram illustrating the best practices for preparing and storing this compound solutions.
Caption: Simplified signaling pathway showing this compound as a TRPV3 agonist leading to calcium influx.
Caption: A decision tree to guide troubleshooting efforts for this compound instability issues in experiments.
References
Technical Support Center: Drofenine Electrophysiology Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Drofenine in electrophysiology experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during electrophysiological recordings involving this compound.
General Patch-Clamp Troubleshooting
Question: My gigaohm seal is unstable or lost frequently. What are the common causes and solutions?
Answer:
An unstable or lost gigaohm seal is a frequent issue in patch-clamp experiments. Here are the primary causes and their corresponding solutions:
-
Pipette-Related Issues:
-
Dirty Pipette Tip: Debris on the pipette tip can prevent a tight seal.
-
Solution: Always use freshly pulled, clean pipettes for each recording. Ensure your pipette solution is filtered (0.22 µm filter) to remove any particulates.[1]
-
-
Improper Pipette Shape/Size: The shape and resistance of your pipette are crucial.
-
-
Cell Health and Preparation:
-
Unhealthy Cells: Poor cell health leads to fragile membranes that are difficult to seal.
-
Solution: Ensure optimal cell culture conditions. For acute slice preparations, ensure proper oxygenation (bubbling with carbogen) and physiological temperature of the artificial cerebrospinal fluid (aCSF).[3]
-
-
Debris on Cell Surface: Cellular debris or remnants of the extracellular matrix can interfere with sealing.
-
Solution: Apply gentle positive pressure through the pipette as you approach the cell to clear the surface. Ensure the bath solution is continuously perfused to remove floating debris.[1]
-
-
-
Mechanical and Electrical Noise:
-
Vibrations: Mechanical instability of the rig can disrupt the seal.
-
Solution: Ensure the anti-vibration table is floating correctly and that all components of the rig are securely fastened. Avoid touching the table or manipulator during recording.[4]
-
-
Electrical Noise: 50/60 Hz noise from nearby equipment can interfere with the recording.
-
Solution: Ensure proper grounding of all equipment and use a Faraday cage to shield the setup.[1]
-
-
-
Solution Osmolarity:
-
Mismatched Osmolarity: A significant difference between the osmolarity of the internal and external solutions can cause membrane stress.
-
Solution: Check and adjust the osmolarity of your solutions. Typically, the external solution should be slightly hyperosmotic (10-30 mOsm higher) to the internal solution to promote cell swelling and a smoother membrane surface for sealing.[5]
-
-
A troubleshooting workflow for establishing and maintaining a stable gigaohm seal is presented below.
Caption: Troubleshooting workflow for unstable giga-seal.
This compound-Specific Electrophysiology FAQs
Question: I am not observing the expected inward current upon application of this compound in my TRPV3-expressing cells. What could be the reason?
Answer:
Several factors could contribute to the lack of a this compound-induced current:
-
TRPV3 Expression Levels: The magnitude of the current is dependent on the expression level of TRPV3 channels in the cell membrane.
-
This compound Concentration: The concentration of this compound may be too low to elicit a measurable response.
-
Troubleshooting: Prepare fresh this compound solutions and consider performing a dose-response curve to determine the optimal concentration for your cell type. A detectable change in TRPV3 activity has been observed at concentrations as low as ~30 µM.
-
-
Voltage Protocol: The holding potential may not be optimal for observing inward currents.
-
Troubleshooting: Use a negative holding potential (e.g., -60 mV or -70 mV) to maximize the driving force for inward cation currents.
-
-
Channel Sensitization/Desensitization: TRPV3 channels exhibit sensitization upon repeated activation, which is a unique property.[7][8] However, prolonged exposure to high concentrations of agonists can lead to complex gating behaviors.
-
Troubleshooting: Apply this compound for short durations and ensure adequate washout periods between applications.
-
Question: After applying this compound to my neuronal preparation, I observe a change in the delayed rectifier potassium current. Is this an expected effect?
Answer:
Yes, this is a potential and reported effect of this compound. This compound has been shown to act as an inhibitor of Kv2.1 channels, which are major contributors to the delayed rectifier K+ current in many neurons.[9]
-
Expected Observation: Inhibition of Kv2.1 channels by this compound would lead to a reduction in the amplitude of the outward potassium current.
-
Potential Artifact: This effect could be misinterpreted as an artifact if the researcher is solely focused on the effects of this compound on TRPV3 channels. It is crucial to be aware of the multiple targets of this compound.
Question: Are there any known artifacts specifically associated with the use of this compound in electrophysiology?
Answer:
While there are no widely reported artifacts that are unique to this compound, its known mechanisms of action can lead to observations that might be misinterpreted:
-
Apparent "Leaky" Seal with TRPV3 Activation: Activation of TRPV3, a non-selective cation channel, will lead to an increase in the holding current in voltage-clamp experiments. This could be mistaken for a deteriorating seal, especially at negative holding potentials.
-
How to Differentiate: A true leak current will typically increase linearly with voltage, whereas the this compound-induced current through TRPV3 will have the characteristic current-voltage relationship of the channel. Additionally, the increased holding current should be reversible upon washout of this compound.
-
-
Changes in Action Potential Firing Properties: By inhibiting Kv2.1 channels, this compound can alter the repolarization phase of the action potential, potentially leading to broadening of the action potential and an increase in firing frequency. This is a physiological effect but could be considered an "off-target" effect if the primary interest is in TRPV3.
-
How to Confirm: To confirm that this effect is due to Kv2.1 inhibition, one could try to replicate the effect with a more selective Kv2.1 blocker or see if the effect is absent in cells that do not express Kv2.1.
-
Quantitative Data Summary
The following table summarizes the known quantitative effects of this compound on TRPV3 and Kv2.1 channels.
| Parameter | Ion Channel | Species | Cell Type | Value | Reference |
| EC50 | TRPV3 | Human | HaCaT cells | 605 µM | |
| Selectivity | TRPV3 | Human | HEK-293 cells | No activation of TRPA1, M8, V1, V2, or V4 at concentrations up to 1 mM | |
| IC50 (proxy) | Kv2.1 | Rat | - | 0.2 µM (for a selective Kv2 inhibitor) | [10] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of this compound-Induced Currents in TRPV3-Expressing HEK-293 Cells
This protocol is adapted from established methods for recording TRPV3 channel activity.
1. Cell Preparation:
-
Culture HEK-293 cells stably or transiently expressing human TRPV3 on glass coverslips.
-
Use cells for recording within 24-48 hours after plating.
2. Solutions:
-
External Solution (in mM): 145 NaCl, 5 KCl, 3 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a 100 mM stock solution of this compound hydrochloride in DMSO and store at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -60 mV.
-
Acquire data using a suitable amplifier and data acquisition software.
-
Apply this compound at various concentrations (e.g., 30 µM, 100 µM, 300 µM, 1 mM) via a perfusion system.
-
Record the inward current elicited by this compound application.
-
Ensure complete washout of the drug between applications to observe the reversibility of the effect.
Signaling Pathway Diagrams
TRPV3 Activation Signaling Pathway
Activation of TRPV3 channels by agonists like this compound leads to an influx of Ca2+, which can trigger downstream signaling cascades. One such pathway involves the activation of Phospholipase C (PLC) and subsequent modulation of the channel by PIP2 hydrolysis.[7]
Caption: TRPV3 activation by this compound and downstream signaling.
Kv2.1 Channel Regulation Signaling Pathway
The activity of Kv2.1 channels is tightly regulated by its phosphorylation state, which can be influenced by various signaling pathways, including those activated by synaptic activity and ischemia.[11][12] this compound acts as an inhibitor of this channel.
Caption: Regulation of Kv2.1 channel activity and its inhibition by this compound.
References
- 1. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. scientifica.uk.com [scientifica.uk.com]
- 4. researchgate.net [researchgate.net]
- 5. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPV3: Structure, Diseases and Modulators [mdpi.com]
- 7. Structure and Gating Mechanism of the Transient Receptor Potential Channel TRPV3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRPV3: time to decipher a poorly understood family member! - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antispasmodic Drug this compound as an Inhibitor of Kv2.1 Channel Ameliorates Peripheral Neuropathy in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. VOLTAGE-GATED POTASSIUM CHANNELS AT THE CROSSROADS OF NEURONAL FUNCTION, ISCHEMIC TOLERANCE, AND NEURODEGENERATION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Kv2.1 C Terminus Can Autonomously Transfer Kv2.1-Like Phosphorylation-Dependent Localization, Voltage-Dependent Gating, and Muscarinic Modulation to Diverse Kv Channels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Drofenine Cytotoxicity in Primary Keratinocyte Cultures
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Drofenine in primary keratinocyte cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known effect on keratinocytes?
A1: this compound is an antispasmodic agent that has been identified as a novel and selective agonist for the Transient Receptor Potential Vanilloid-3 (TRPV3) channel, which is highly expressed in epidermal keratinocytes.[1][2] Studies have shown that this compound is cytotoxic to human keratinocytes, exhibiting more potent cytotoxicity than other known TRPV3 agonists like 2-aminoethoxydiphenylboronate (2-APB) and carvacrol.[1]
Q2: What is the likely mechanism of this compound-induced cytotoxicity in keratinocytes?
A2: this compound's primary known mechanism is the activation of TRPV3 channels.[1] Over-activation of ion channels like TRPV3 can lead to calcium influx, disrupting cellular homeostasis and potentially triggering apoptotic pathways. Drug-induced keratinocyte apoptosis can be initiated through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways, often involving the activation of caspases.[3][4]
Q3: What are the initial signs of cytotoxicity I should look for in my keratinocyte cultures after this compound treatment?
A3: Early signs of cytotoxicity include changes in cell morphology (rounding up, detachment from the culture surface), a decrease in cell proliferation or density compared to vehicle controls, and visible signs of cell death such as floating cells and debris in the culture medium.
Q4: How can I differentiate between apoptosis and necrosis in my experiments?
A4: Apoptosis and necrosis can be distinguished using techniques like Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[5][6]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High cell death even at low this compound concentrations. | 1. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 2. Cell Health: Primary keratinocytes may be stressed, at a high passage number, or unhealthy prior to the experiment. 3. Contamination: Bacterial, fungal, or mycoplasma contamination can cause widespread cell death.[7][8] | 1. Solvent Control: Run a vehicle-only control with the highest concentration of solvent used in your experiment. Keep final solvent concentration low (typically <0.5%). 2. Check Cell Quality: Use low-passage keratinocytes. Ensure cells are healthy and actively proliferating before starting the experiment. 3. Check for Contamination: Visually inspect cultures for turbidity or filaments.[8][9] Perform routine mycoplasma testing. If contamination is suspected, discard the cultures and decontaminate the incubator.[7] |
| Inconsistent results between experiments. | 1. Reagent Variability: Inconsistent this compound concentration due to improper storage or preparation. 2. Cell Density: Variation in the number of cells seeded per well/dish. 3. Assay Timing: Differences in incubation times for drug treatment or assay development. | 1. Aliquot Reagents: Prepare and store single-use aliquots of this compound stock solution at -20°C or -80°C to ensure consistency. 2. Standardize Seeding: Perform accurate cell counts (e.g., using a hemocytometer) before seeding to ensure uniform cell density across all wells and experiments. 3. Maintain Consistent Timings: Use timers to ensure precise and repeatable incubation periods for all steps of your protocol. |
| Cannot distinguish between apoptosis and necrosis. | 1. Inappropriate Assay: Using only a viability assay (like MTT) which measures metabolic activity but doesn't differentiate cell death mechanisms.[10] 2. Single Time Point: Observing cells only at a late stage when both apoptotic and necrotic markers are present. | 1. Use Specific Assays: Employ Annexin V/PI staining with flow cytometry for clear differentiation.[5][11][12] LDH release assays can also indicate membrane damage associated with necrosis.[13][14] 2. Perform a Time-Course Experiment: Analyze cells at multiple time points (e.g., 6, 12, 24, 48 hours) after this compound treatment to capture the progression from early apoptosis to late apoptosis/necrosis. |
| Low signal in Caspase-3/7 activity assay. | 1. Timing Issue: The peak of caspase activation may have passed or has not yet occurred. 2. Wrong Apoptotic Pathway: The cytotoxic mechanism may not involve Caspase-3/7 or may be caspase-independent.[3] 3. Insufficient Cell Lysis: Incomplete release of caspases from cells. | 1. Optimize Time Points: Conduct a time-course experiment to identify the peak of caspase activity. 2. Investigate Other Pathways: Assess the activity of initiator caspases (e.g., Caspase-8 for extrinsic, Caspase-9 for intrinsic pathways).[4] 3. Verify Lysis: Ensure the lysis buffer is compatible with the assay and incubation is sufficient to lyse the keratinocytes effectively. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be generated when studying this compound's effect on primary keratinocytes.
| Parameter | This compound | 2-APB (Control) | Carvacrol (Control) | Vehicle |
| IC₅₀ (µM) after 24h (MTT Assay) | 85 ± 7 | 150 ± 12 | 120 ± 9 | N/A |
| % Apoptotic Cells (Annexin V+/PI-) at 12h | 35% ± 4% | 18% ± 3% | 22% ± 3.5% | < 5% |
| % Necrotic/Late Apoptotic Cells (Annexin V+/PI+) at 24h | 45% ± 5% | 25% ± 4% | 30% ± 4% | < 5% |
| Relative Caspase-3/7 Activity at 12h (Fold Change) | 4.2 ± 0.5 | 2.5 ± 0.3 | 3.1 ± 0.4 | 1.0 |
| LDH Release (% of Max Lysis) at 24h | 40% ± 6% | 20% ± 3% | 28% ± 4% | < 10% |
Note: This data is illustrative and intended to represent typical results from cytotoxicity studies.
Experimental Protocols & Workflows
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing this compound-induced cytotoxicity in primary keratinocytes.
References
- 1. This compound: A 2-APB Analogue with Greater Selectivity for Human TRPV3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Keratinocyte Apoptosis in Epidermal Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. cellculturecompany.com [cellculturecompany.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.4.3. LDH cytotoxicity assay [bio-protocol.org]
Drofenine assay variability and reproducibility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability and reproducibility issues encountered during Drofenine assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is an antimuscarinic and antispasmodic drug. Its primary mechanism of action is the competitive inhibition of muscarinic acetylcholine receptors, leading to the relaxation of smooth muscles. Additionally, this compound has been identified as a modulator of ion channels, specifically as an agonist of the TRPV3 (Transient Receptor Potential Vanilloid 3) channel and an inhibitor of the Kv2.1 (a voltage-gated potassium channel). This multifaceted activity can contribute to its therapeutic effects but also introduces complexity in assay design and interpretation.
Q2: What are the common types of assays used to study this compound?
Common assays for this compound can be broadly categorized as:
-
Binding Assays: Radioligand binding assays are used to determine this compound's affinity and selectivity for different muscarinic receptor subtypes.
-
Functional Assays:
-
In vitro smooth muscle contractility assays (e.g., using isolated ileum or tracheal strips) are employed to measure its spasmolytic activity.
-
Cell-based functional assays are used to investigate its effects on ion channels like TRPV3 and Kv2.1. These often involve measuring changes in intracellular calcium levels or using electrophysiological techniques like patch-clamp.
-
-
Enzyme Assays: As an anticholinergic, its effect on cholinesterase activity can be assessed.
-
Analytical Quantification: High-Performance Liquid Chromatography (HPLC) and spectrophotometry are commonly used to determine the concentration and purity of this compound in various samples.
Q3: What are the known stability and solubility characteristics of this compound Hydrochloride?
This compound hydrochloride is generally soluble in water and organic solvents like DMSO and methanol. However, its stability can be influenced by several factors:
-
pH: As an ester, this compound is susceptible to hydrolysis, particularly at alkaline pH. It is advisable to maintain solutions at a slightly acidic to neutral pH for improved stability.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound. It is recommended to store stock solutions at -20°C or -80°C for long-term storage and at 2-8°C for short-term use. Repeated freeze-thaw cycles should be avoided.
-
Light: While specific data on this compound's photosensitivity is not extensively documented, it is a general good practice to protect drug solutions from light to prevent potential photodegradation.
Troubleshooting Guides
Issue 1: High Variability in Muscarinic Receptor Binding Assays
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inconsistent Radioligand Concentration | - Ensure accurate and consistent dilution of the radioligand for each experiment.- Regularly check the specific activity and expiration date of the radioligand stock. |
| Suboptimal Incubation Conditions | - Optimize incubation time and temperature to ensure equilibrium is reached.- Maintain a consistent pH and ionic strength of the binding buffer. |
| Variable Non-Specific Binding | - Use an appropriate concentration of a known muscarinic antagonist (e.g., atropine) to define non-specific binding.- Ensure thorough and rapid washing of filters to remove unbound radioligand. |
| Degradation of this compound in Assay Buffer | - Prepare fresh dilutions of this compound for each experiment from a frozen stock.- Check the pH of the assay buffer to ensure it is not alkaline, which could promote hydrolysis. |
| Pipetting Inaccuracies | - Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions. |
Issue 2: Poor Reproducibility in Smooth Muscle Contractility Assays
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Tissue Viability and Variability | - Use freshly isolated tissues and maintain them in oxygenated physiological salt solution.- Allow for an adequate equilibration period before starting the experiment.- Normalize responses to a standard agonist (e.g., acetylcholine or carbachol). |
| Inconsistent Drug Application | - Ensure rapid and complete washing of the tissue bath between drug applications.- Use a consistent contact time for this compound application. |
| Tachyphylaxis or Desensitization | - Increase the time between agonist applications to allow for tissue recovery.- Perform concentration-response curves in a cumulative or non-cumulative manner and assess for differences. |
| This compound Adsorption to Tubing | - Use inert tubing material (e.g., Teflon) for drug delivery.- Prime the tubing with the this compound solution before application to the tissue bath. |
Issue 3: Inconsistent Results in Cell-Based Ion Channel Assays (TRPV3, Kv2.1)
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Cell Line Instability | - Use cells within a consistent and low passage number range.- Regularly perform cell line authentication (e.g., STR profiling). |
| Variable Channel Expression | - Optimize cell seeding density and culture conditions to ensure consistent channel expression levels.- If using transient transfection, monitor transfection efficiency. |
| Cytotoxicity of this compound | - Determine the cytotoxic concentration of this compound using a cell viability assay (e.g., MTT or LDH assay) and work below this concentration.- Observe cell morphology for any signs of stress. |
| Assay Buffer Composition | - Ensure the ionic composition of the extracellular and intracellular solutions is appropriate for the ion channel being studied.- Maintain consistent pH and osmolarity of all solutions. |
| Fluorescent Dye Artifacts (for Ca2+ assays) | - Check for direct interaction of this compound with the fluorescent dye.- Run appropriate vehicle and dye-only controls. |
Experimental Protocols
Protocol 1: Muscarinic M3 Receptor Binding Assay
-
Membrane Preparation: Homogenize CHO cells stably expressing the human M3 muscarinic receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei. Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Determine protein concentration using a standard method (e.g., Bradford assay).
-
Binding Reaction: In a 96-well plate, add 50 µL of membrane preparation (10-20 µg protein), 50 µL of [3H]-NMS (N-methylscopolamine) at a final concentration of 0.5 nM, and 50 µL of varying concentrations of this compound or vehicle. For non-specific binding, add 1 µM atropine.
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle shaking.
-
Filtration: Rapidly filter the reaction mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a beta-counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for this compound by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vitro Guinea Pig Ileum Contractility Assay
-
Tissue Preparation: Isolate a segment of the terminal ileum from a guinea pig and place it in Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose) continuously gassed with 95% O2 / 5% CO2 at 37°C.
-
Organ Bath Setup: Mount a 2-3 cm segment of the ileum in a 10 mL organ bath containing Krebs-Henseleit solution under a resting tension of 1 g. Connect the tissue to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Contraction Induction: Induce submaximal contractions by adding a fixed concentration of acetylcholine (e.g., 1 µM).
-
This compound Application: Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the bath at regular intervals (e.g., every 3 minutes).
-
Data Recording and Analysis: Record the changes in isometric tension. Express the relaxation induced by this compound as a percentage of the initial acetylcholine-induced contraction. Plot the concentration-response curve and determine the EC50 value for this compound.
Visualizations
Overcoming low signal-to-noise ratio in Drofenine calcium imaging
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Drofenine in calcium imaging experiments. Our goal is to help you overcome challenges related to low signal-to-noise ratio (SNR) and acquire high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in calcium signaling?
This compound is an antispasmodic agent that has been identified as a potent agonist of the Transient Receptor Potential Vanilloid-3 (TRPV3) channel, a non-selective cation channel.[1][2] Its activation of TRPV3 leads to an influx of cations, with a significant permeability to calcium ions (Ca²⁺), resulting in an increase in intracellular calcium concentration.[2][3]
Q2: Can this compound itself interfere with the fluorescence signal in my calcium imaging experiment?
While specific studies on the autofluorescence of this compound are limited, it is a good practice to assume that any small molecule compound could potentially have some level of intrinsic fluorescence. Autofluorescence can be a source of background noise, contributing to a lower signal-to-noise ratio.[4][5] It is recommended to perform a control experiment to measure the fluorescence of your experimental system with this compound alone (without calcium indicators) to assess any potential autofluorescence.
Q3: What are the known off-target effects of this compound that could impact my calcium imaging results?
This compound is also known for its antimuscarinic and anticholinergic properties, which could potentially influence intracellular calcium signaling through pathways independent of TRPV3.[6][7] While it shows greater selectivity for TRPV3 over some other TRP channels like TRPA1, V1, V2, V4, or M8, the possibility of off-target effects should be considered, especially at higher concentrations.[1][8] These off-target effects could contribute to changes in intracellular calcium that are not mediated by TRPV3, complicating data interpretation.
Q4: How do I choose the right calcium indicator for my this compound experiment?
The choice of a calcium indicator should be based on the expected magnitude and kinetics of the calcium transients induced by this compound. For potentially large and rapid calcium influx through TRPV3 channels, a low-affinity indicator might be more suitable to avoid saturation.[9] Conversely, to detect subtle changes or initial responses at low this compound concentrations, a high-affinity indicator may be necessary.[10] It is also crucial to consider the spectral properties of the dye to avoid overlap with any potential autofluorescence from this compound or the sample itself.[11]
Troubleshooting Guide: Low Signal-to-Noise Ratio (SNR)
A low signal-to-noise ratio is a common challenge in calcium imaging. Here are specific troubleshooting steps to address this issue in the context of this compound experiments.
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | Autofluorescence: Intrinsic fluorescence from the cells, media, or this compound itself. | 1. Perform a background control: Image cells treated with this compound but without the calcium indicator to quantify its contribution to background fluorescence. 2. Use a narrower emission filter: This can help to specifically collect the signal from the calcium indicator while excluding out-of-range fluorescence. 3. Spectral unmixing: If your imaging system supports it, use spectral unmixing algorithms to separate the specific signal of your calcium indicator from the autofluorescence background. |
| Suboptimal Dye Concentration: Too high a concentration of the calcium indicator can lead to high background fluorescence and potential cytotoxicity. | 1. Titrate the dye concentration: Perform a dose-response experiment to find the lowest effective concentration of the calcium indicator that provides a detectable signal. 2. Optimize loading time: Reduce the incubation time with the dye to minimize background loading and compartmentalization. | |
| Low Signal Intensity | Insufficient this compound Concentration: The concentration of this compound may not be high enough to elicit a strong TRPV3-mediated calcium influx. | 1. Perform a dose-response curve: Determine the optimal concentration of this compound for your specific cell type and experimental conditions. A detectable change in TRPV3 activity has been observed at concentrations as low as ~30 μmol/L.[1] 2. Ensure proper solution preparation: Verify the correct preparation and storage of your this compound stock solution. |
| Low Calcium Indicator Affinity: The chosen indicator may not be sensitive enough to detect the calcium changes. | 1. Switch to a higher affinity indicator: If you expect small changes in calcium, consider using a dye with a lower Kd.[10] 2. Check indicator health: Ensure your calcium indicator has not degraded due to improper storage or handling. | |
| Photobleaching: The fluorescent signal from the indicator is diminishing over time due to excessive light exposure. | 1. Reduce laser power/exposure time: Use the lowest possible illumination intensity and exposure time that still provides a detectable signal. 2. Increase the time interval between acquisitions: If your experimental design allows, increase the time between image captures. | |
| Noisy Signal | Shot Noise: Inherent statistical fluctuation in the number of photons detected. | 1. Increase signal strength: Optimize this compound and dye concentrations to maximize the fluorescent signal. 2. Frame averaging: If the kinetics of the calcium signal allow, average multiple frames to reduce random noise. |
| Cellular Health: Unhealthy or dying cells can exhibit unstable calcium levels and poor responses. | 1. Monitor cell viability: Use a viability stain to ensure your cells are healthy throughout the experiment. 2. Optimize cell culture conditions: Ensure proper cell density and media conditions. |
Experimental Protocols
Detailed Protocol for In Vitro Calcium Imaging with this compound
This protocol provides a general framework for measuring intracellular calcium changes in response to this compound in a cell culture model. Optimization of concentrations and incubation times for your specific cell line is recommended.
Materials:
-
Cells expressing TRPV3 (e.g., HaCaT keratinocytes or TRPV3-overexpressing HEK-293 cells)
-
Cell culture medium
-
Calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
This compound hydrochloride stock solution (e.g., 10 mM in DMSO)
-
Pluronic F-127 (for Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Fluorescence microscope with a suitable filter set and a camera
Procedure:
-
Cell Plating: Seed cells onto glass-bottom dishes or plates suitable for fluorescence microscopy and allow them to adhere and reach the desired confluency (typically 70-90%).
-
Dye Loading:
-
Prepare the dye loading solution. For Fluo-4 AM, a typical final concentration is 1-5 µM in HBSS, often with 0.02% Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the dye loading solution to the cells and incubate at 37°C for 30-60 minutes in the dark.
-
-
Washing:
-
After incubation, remove the dye loading solution and wash the cells gently 2-3 times with fresh HBSS to remove any extracellular dye.
-
Add fresh HBSS to the cells for imaging.
-
-
Imaging Setup:
-
Place the dish on the microscope stage and bring the cells into focus.
-
Set the appropriate excitation and emission wavelengths for your chosen calcium indicator (e.g., for Fluo-4, excitation ~494 nm, emission ~516 nm).
-
Adjust the illumination intensity and camera settings to obtain a stable baseline fluorescence with minimal photobleaching.
-
-
Baseline Recording:
-
Record the baseline fluorescence of the cells for a few minutes to ensure a stable signal before adding this compound.
-
-
This compound Application:
-
Carefully add the desired concentration of this compound to the imaging buffer. It is recommended to perform a dose-response experiment (e.g., 10 µM, 30 µM, 100 µM, 300 µM).
-
Continue recording the fluorescence to capture the calcium response.
-
-
Controls:
-
Positive Control: At the end of the experiment, add a saturating concentration of a calcium ionophore like Ionomycin (e.g., 5 µM) to elicit a maximal calcium response.
-
Negative Control: After the Ionomycin response, add a calcium chelator like EGTA (e.g., 10 mM) to determine the minimum fluorescence signal.
-
-
Data Analysis:
-
Select regions of interest (ROIs) around individual cells.
-
Measure the mean fluorescence intensity within each ROI over time.
-
Correct for background fluorescence by subtracting the intensity of a cell-free region.
-
Normalize the fluorescence signal, often as ΔF/F₀, where ΔF is the change in fluorescence (F - F₀) and F₀ is the baseline fluorescence.
-
Visualizations
Signaling Pathway of this compound-induced Calcium Influx
Caption: Signaling pathway of this compound-induced calcium influx via TRPV3 activation.
Troubleshooting Workflow for Low SNR
Caption: A logical workflow for troubleshooting low signal-to-noise ratio.
References
- 1. This compound: a 2-APB analog with improved selectivity for human TRPV3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Insights into the Role of Keratinocytes-Expressed TRPV3 in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autofluorescence in Flow Cytometry | FluoroFinder [fluorofinder.com]
- 5. Characterizing and Diminishing Autofluorescence in Formalin-fixed Paraffin-embedded Human Respiratory Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound hydrochloride | 3146-19-8 [smolecule.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound: A 2-APB Analogue with Greater Selectivity for Human TRPV3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reagents for Reporting Changes in Calcium Concentrations | Thermo Fisher Scientific - NP [thermofisher.com]
- 10. A highly sensitive fluorescent indicator dye for calcium imaging of neural activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
Adjusting pH for optimal Drofenine activity in buffers
Technical Support Center: Drofenine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental conditions for this compound, with a specific focus on adjusting pH for its optimal activity in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
The optimal pH for this compound activity has not been definitively established in published literature and is likely dependent on the specific biological system and assay being used. As this compound is a tertiary amine, its protonation state is pH-dependent, which can significantly influence its interaction with its molecular targets. Therefore, it is crucial to determine the optimal pH empirically for your specific experimental setup.
Q2: What is the pKa of this compound?
Q3: How does pH affect the stability of this compound?
The ester linkage in the this compound molecule can be susceptible to hydrolysis, a reaction that is often catalyzed by acidic or basic conditions. Therefore, extreme pH values should be avoided to maintain the stability of the compound over the course of an experiment. It is recommended to prepare fresh solutions of this compound and to assess its stability at the intended experimental pH if the experiment is to be conducted over a prolonged period.
Q4: Which buffer system should I use for my experiments with this compound?
The choice of buffer depends on the desired pH range for your experiment. It is important to select a buffer that has a pKa value close to the target pH to ensure adequate buffering capacity. Additionally, the buffer components should not interact with this compound or other components of your assay system. For screening a range of pH values, a series of buffers may be necessary.
Commonly Used Biological Buffers:
| Buffer | Useful pH Range |
| MES | 5.5 - 6.7 |
| PIPES | 6.1 - 7.5 |
| HEPES | 6.8 - 8.2 |
| Tris | 7.5 - 9.0 |
| CHES | 8.6 - 10.0 |
Q5: My this compound activity is lower than expected. Could pH be a factor?
Yes, suboptimal pH is a likely cause of lower-than-expected activity. The ionization state of this compound's tertiary amine can affect its binding to its target protein. If the pH of your buffer is far from the optimal pH for this interaction, you may observe reduced activity. It is recommended to perform a pH optimization experiment to determine the ideal pH for your specific assay.
This compound Physicochemical Data
The following table summarizes the available physicochemical data for this compound hydrochloride.
| Property | Value |
| Chemical Formula | C₂₀H₃₂ClNO₂ |
| Molecular Weight | 353.93 g/mol [1] |
| Appearance | White to off-white solid[1] |
| Solubility in Water | ≥ 33.3 mg/mL (94.09 mM)[1][2] |
| Solubility in DMSO | ≥ 75 mg/mL (211.91 mM)[1][2] |
| pKa | Not reported |
| Optimal pH for Activity | Not reported; requires empirical determination |
Experimental Protocol: Determination of Optimal pH for this compound Activity
This protocol provides a general framework for determining the optimal pH for this compound activity in a cell-based or biochemical assay.
1. Objective: To identify the pH at which this compound exhibits maximum biological activity in a specific assay.
2. Materials:
-
This compound hydrochloride
-
A series of biological buffers with overlapping pH ranges (e.g., MES, HEPES, Tris)
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
-
Your specific assay system (e.g., cells expressing the target receptor, purified enzyme)
-
Reagents and instrumentation for measuring the assay endpoint (e.g., fluorescence plate reader, spectrophotometer)
-
Calibrated pH meter
3. Methodology:
a. Buffer Preparation: i. Prepare a stock solution of each selected buffer (e.g., 1 M). ii. For each buffer, prepare a series of working solutions (e.g., 100 mM) and adjust the pH of each to cover the desired range in increments of 0.2-0.5 pH units using HCl or NaOH. iii. Verify the final pH of each buffer solution at the temperature at which the experiment will be conducted.
b. This compound Solution Preparation: i. Prepare a concentrated stock solution of this compound hydrochloride in an appropriate solvent (e.g., water or DMSO).[1][2] ii. On the day of the experiment, dilute the this compound stock solution to the desired final concentrations using each of the prepared buffer solutions.
c. Assay Procedure: i. Set up your assay according to your established protocol. ii. In separate experimental wells or tubes, add the this compound solutions prepared in the different pH buffers. iii. Include appropriate controls:
- No-Drofenine control: The assay system with buffer at each pH value, but without this compound.
- Vehicle control: The assay system with the vehicle used to dissolve this compound (e.g., DMSO) in the buffer at each pH value. iv. Incubate the assay for the predetermined time at the appropriate temperature. v. Measure the biological response (e.g., enzyme activity, receptor binding, cellular response).
d. Data Analysis: i. For each pH value, calculate the net activity of this compound by subtracting the signal from the vehicle control. ii. Plot the this compound activity (as a percentage of the maximum observed activity or in absolute units) against the pH. iii. The pH at which the highest activity is observed is the optimal pH for this compound in your assay system.
Visual Troubleshooting and Conceptual Guides
Troubleshooting this compound Activity
Caption: A workflow to troubleshoot unexpected experimental results with this compound.
pH-Dependent Activity of this compound
Caption: The influence of pH on the ionization state and activity of this compound.
References
Technical Support Center: Stability-Indicating HPLC Method for Drofenine
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the development and validation of stability-indicating HPLC methods for Drofenine.
Frequently Asked Questions (FAQs)
Q1: Where should I start with developing a stability-indicating HPLC method for this compound?
A1: Begin by selecting a suitable column and mobile phase based on the physicochemical properties of this compound. A reverse-phase C18 or C8 column is a common starting point. The mobile phase typically consists of a mixture of an aqueous buffer (like ammonium acetate or phosphate buffer) and an organic solvent such as methanol or acetonitrile.[1][2] Initial experiments should focus on achieving a good peak shape and retention time for the parent this compound peak.
Q2: What are the typical chromatographic conditions used for this compound analysis?
A2: Several methods have been reported for this compound or its analogue, Drotaverine. The conditions can be adapted as a starting point for your method development.
Table 1: Example Chromatographic Conditions for this compound/Drotaverine Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 | C8 (150 x 4.6 mm, 5 µm)[2] | Hi Q C-18 W (5µm)[3] |
| Mobile Phase | Methanol: 0.1 M Ammonium Acetate (pH 5.0) (60:40 v/v)[1] | 0.2% Formic Acid : Methanol (55:45 v/v)[2] | Methanol : HPLC Grade Water with 0.1% Triethylamine (pH 3.0) (80:20 v/v)[3] |
| Flow Rate | 1.5 mL/min[1] | 1.0 mL/min[2] | 1.0 mL/min[3] |
| Detection (UV) | 319 nm[1] | 300 nm[2] | 250 nm[3] |
| Retention Time | ~9.0 min[4] | ~5.2 min[2] | Not Specified |
Q3: What is a forced degradation study and why is it necessary?
A3: A forced degradation or stress study is essential for developing a stability-indicating method.[5][6] It involves subjecting the drug substance to harsh conditions like acid, base, oxidation, heat, and light to intentionally induce degradation.[5] The primary goals are to understand the degradation pathways, identify potential degradation products, and demonstrate that the analytical method can separate these degradation products from the intact drug, thus proving its specificity.[6][7]
Q4: What conditions should I use for the forced degradation of this compound?
A4: Based on studies of the related compound Drotaverine, significant degradation is expected under alkaline, oxidative, and photolytic conditions.[1][4] Milder degradation may occur in acidic and neutral conditions, while the drug appears relatively stable to thermal stress.[1][4]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the typical stress conditions applied to demonstrate the stability-indicating nature of an analytical method.
-
Preparation : Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL.[1]
-
Acid Hydrolysis : Mix the stock solution with 0.1N to 1N HCl and reflux for several hours.[1]
-
Alkali Hydrolysis : Mix the stock solution with 0.1N NaOH at room temperature. Significant degradation can occur quickly.[4]
-
Oxidative Degradation : Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation : Expose the solid drug powder to dry heat (e.g., 60°C) for an extended period (e.g., 15 days).[1]
-
Photolytic Degradation : Expose the drug solution and solid drug to direct sunlight or a photostability chamber.[1]
-
Neutral Hydrolysis : Reflux the drug solution in water.
-
Sample Analysis : After exposure, neutralize the acidic and basic samples before dilution. Analyze all stressed samples by HPLC to check for the separation of the main this compound peak from any degradation products.
Q5: How do I validate the developed HPLC method?
A5: Method validation should be performed according to International Council for Harmonisation (ICH) guidelines.[3][8] The key validation parameters include:
-
Specificity : Demonstrated through forced degradation studies.[9]
-
Linearity : The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[2]
-
Accuracy : The closeness of test results to the true value, often assessed through recovery studies.[2]
-
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[2]
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[2][10]
-
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2][10]
-
Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).[11]
Method Development and Validation Workflow
Caption: Workflow for Stability-Indicating HPLC Method Development.
Troubleshooting Guide
Q: I am observing peak tailing for the this compound peak. What could be the cause?
A: Peak tailing can be caused by several factors:
-
Column Overload : Injecting too high a concentration of the sample. Try diluting your sample.
-
Secondary Silanol Interactions : If using a silica-based C18 column, free silanol groups can interact with basic compounds. Adding a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1%) can mitigate this.[3]
-
Column Degradation : The column may be nearing the end of its life. Consider replacing it or using a guard column to protect it.[12]
-
Dead Volume : Check for excessive tubing length or loose fittings between the injector, column, and detector.[13]
Q: My retention times are shifting between injections. How can I fix this?
A: Shifting retention times usually point to issues with the mobile phase or the pump system:
-
Inadequate Equilibration : Ensure the column is fully equilibrated with the mobile phase before starting the sequence. Allow sufficient time for the system to stabilize.[13]
-
Mobile Phase Composition : If preparing the mobile phase manually, slight variations in composition can cause shifts. Use a gradient proportioning valve for mixing if available. Also, ensure the mobile phase is properly degassed to prevent bubble formation.[13][14]
-
Pump Malfunction : Check for leaks in the pump seals or check valves. Inconsistent flow from the pump will lead to variable retention times.[12][14]
-
Temperature Fluctuations : Use a column oven to maintain a consistent temperature, as changes in temperature can affect retention.[13]
Q: I am seeing a noisy or drifting baseline. What are the common causes?
A: Baseline issues can originate from the mobile phase, detector, or column.[13][15]
-
Mobile Phase : Impurities in solvents, improperly mixed mobile phase, or dissolved gas can all cause baseline noise.[14] Filter all solvents and degas them thoroughly.
-
Detector : A failing detector lamp can cause significant noise.[13] Air bubbles in the detector cell are another common cause; purge the system to remove them.
-
Column Contamination : Contaminants from previous injections slowly eluting off the column can cause the baseline to drift. Flush the column with a strong solvent.
Q: No peaks are appearing on my chromatogram. What should I check?
A: The absence of peaks can be due to a simple oversight or a more significant system issue.
-
Injection Issue : Ensure the autosampler is functioning correctly and the injection volume is appropriate. Check that the syringe is drawing and dispensing the sample.[14]
-
Detector Settings : Verify that the detector is on, the lamp is working, and the wavelength is set correctly for this compound (e.g., around 250-320 nm).[2][3]
-
System Leak : A significant leak in the flow path can prevent the sample from reaching the detector.[15]
-
Sample Preparation : Confirm that the sample was prepared correctly and in a solvent compatible with the mobile phase.
Troubleshooting Logic
Caption: A logical guide to troubleshooting common HPLC issues.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. primescholars.com [primescholars.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. pharmtech.com [pharmtech.com]
- 8. questjournals.org [questjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. ijpbs.com [ijpbs.com]
- 11. Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities in API and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. medikamenterqs.com [medikamenterqs.com]
- 14. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 15. youtube.com [youtube.com]
Validation & Comparative
Comparative Efficacy of Drofenine and Mebeverine for Irritable Bowel Syndrome: A Guide for Researchers and Drug Development Professionals
An objective analysis of two antispasmodic agents used in the management of Irritable Bowel Syndrome (IBS), focusing on their mechanisms of action, clinical efficacy, and safety profiles based on available experimental data.
This guide provides a comparative overview of Drofenine and Mebeverine, two medications employed in the symptomatic relief of Irritable Bowel Syndrome (IBS). The information is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of their respective pharmacological profiles and clinical evidence.
Introduction to this compound and Mebeverine
Irritable Bowel Syndrome is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits. Antispasmodic agents are a cornerstone of symptomatic management, aiming to reduce smooth muscle spasms in the gastrointestinal tract.
This compound is an antispasmodic drug with anticholinergic properties. It acts as a potent competitive inhibitor of butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of choline esters.[1] Its therapeutic effect in IBS is attributed to its ability to relax smooth muscles.
Mebeverine is a musculotropic antispasmodic agent that exerts a direct relaxant effect on the smooth muscle of the gut.[2][3][4] Its mechanism is believed to involve the modulation of calcium and sodium channels in colonocytes, leading to a reduction in muscle excitability without significant anticholinergic side effects at therapeutic doses.
Mechanism of Action
The distinct mechanisms of action of this compound and Mebeverine are crucial for understanding their pharmacological profiles and potential clinical applications.
This compound: Anticholinergic and Butyrylcholinesterase Inhibition
This compound's primary mechanism involves the inhibition of butyrylcholinesterase, leading to an increase in the local concentration of acetylcholine. However, its classification as an anticholinergic agent suggests a more complex interaction with muscarinic receptors on smooth muscle cells, ultimately leading to muscle relaxation.[1]
Mebeverine: Direct Musculotropic Action
Mebeverine acts directly on the smooth muscle cells of the colon. Its spasmolytic effect is independent of the autonomic nervous system. The proposed mechanism involves the blockage of voltage-gated sodium channels and a subsequent reduction in calcium influx, leading to smooth muscle relaxation.
Comparative Clinical Efficacy
It is critical to note that this compound (a BChE inhibitor and anticholinergic) and Drotaverine (a PDE4 inhibitor) have different mechanisms of action, and the following data should not be directly extrapolated to this compound. The study is presented here as an example of a comparative trial in the field.
Quantitative Data from a Comparative Clinical Trial: Drotaverine vs. Mebeverine
The following table summarizes the key efficacy findings from a randomized, double-blind, controlled study by Rai et al. (2021), which compared Drotaverine hydrochloride (80 mg three times daily) with Mebeverine hydrochloride (135 mg three times daily) over a 4-week period in patients with IBS.
| Efficacy Parameter | Drotaverine (n=100) | Mebeverine (n=100) | p-value |
| Pain Severity Score (VAS) - Mean Reduction from Baseline | |||
| Day 3 | 1.22 | 0.10 | < 0.01 |
| Week 4 | 4.24 (70.4% reduction) | 3.10 (46.1% reduction) | < 0.05 |
| Reduction in Pain Frequency (at Week 4) | Significant reduction | Less significant reduction | < 0.05 |
| Improvement in Straining on Stool | Significant improvement | Less significant improvement | < 0.05 |
| Change in Bristol Stool Chart Score | Significant improvement | Less significant improvement | < 0.05 |
| Patient's Global Assessment of Symptoms | Significant improvement | Less significant improvement | < 0.05 |
| Patient Assessment of Constipation - Quality of Life (PAC-QOL) | Significant improvement | Less significant improvement | < 0.01 |
Data extracted from Rai R, Nijhawan S. Comparative evaluation of efficacy and safety of drotaverine versus mebeverine in irritable bowel syndrome: A randomized double-blind controlled study. Saudi J Gastroenterol. 2021;27(3):136-143.
Experimental Protocols
Detailed experimental protocols from the cited studies are summarized below to provide insight into the methodologies used to generate the efficacy data.
Protocol for a Randomized, Double-Blind, Controlled Trial (Based on Rai et al., 2021)
Key Methodological Components:
-
Study Design: Randomized, double-blind, placebo-controlled (or active comparator-controlled) parallel-group study.
-
Patient Population: Patients diagnosed with IBS according to standardized criteria (e.g., Rome IV criteria).
-
Intervention:
-
Test drug (e.g., this compound) at a specified dose and frequency.
-
Comparator drug (e.g., Mebeverine) at a standard therapeutic dose.
-
Placebo control.
-
-
Primary Outcome Measures:
-
Change in abdominal pain intensity (e.g., using a Visual Analog Scale or a Numeric Rating Scale).
-
Responder analysis based on a composite endpoint of improvement in abdominal pain and stool consistency.
-
-
Secondary Outcome Measures:
-
Change in bloating and global IBS symptom severity.
-
Stool frequency and consistency (e.g., using the Bristol Stool Form Scale).
-
Quality of life assessment (e.g., using the IBS-QOL questionnaire).
-
-
Data Collection: Daily or weekly electronic diaries for symptom reporting.
-
Statistical Analysis: Intention-to-treat analysis with appropriate statistical tests to compare the treatment groups.
Safety and Tolerability
The safety and tolerability profile is a critical consideration in the selection of a therapeutic agent for a chronic condition like IBS.
This compound
As an anticholinergic agent, this compound may be associated with side effects such as dry mouth, blurred vision, urinary retention, and constipation. The frequency and severity of these adverse events in the context of IBS treatment require further investigation through well-designed clinical trials.
Mebeverine
Mebeverine is generally well-tolerated, and its lack of significant anticholinergic side effects at therapeutic doses is a notable advantage.[2][3][4] Reported adverse events are typically mild and infrequent, and may include:
| Adverse Event Category | Reported Frequency |
| Gastrointestinal | Nausea, constipation, abdominal discomfort |
| Dermatological | Rash, urticaria |
| Immunological | Hypersensitivity reactions, angioedema |
Frequency data is based on post-marketing surveillance and clinical trial data where available. Specific frequencies from head-to-head trials with this compound are not available.
Conclusion and Future Directions
Both this compound and Mebeverine are antispasmodic agents with distinct mechanisms of action that are used for the symptomatic relief of IBS. Mebeverine has a well-established profile as a direct-acting musculotropic agent with a favorable safety profile. This compound, with its anticholinergic and BChE inhibitory properties, represents an alternative therapeutic approach.
The available clinical evidence from a comparative trial of Drotaverine (a PDE4 inhibitor) and Mebeverine suggests that agents with different mechanisms of action may have varying degrees of efficacy on different IBS symptoms. However, there is a clear and unmet need for direct, well-designed, randomized controlled trials comparing the efficacy and safety of this compound and Mebeverine in a well-defined IBS patient population. Such studies would be invaluable for guiding clinical practice and informing future drug development efforts in the management of this prevalent and often debilitating condition. Future research should also focus on identifying patient subgroups that may respond preferentially to either agent based on their underlying pathophysiology.
References
- 1. Inhibition effects of benactyzine and this compound on human serum butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Efficacy of Mebeverine in the Treatment of Irritable Bowel Syndrome—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] The Efficacy of Mebeverine in the Treatment of Irritable Bowel Syndrome—A Systematic Review | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Drofenine and Hyoscine for Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of Drofenine and Hyoscine, two prominent agents utilized for their smooth muscle relaxant effects. The information presented herein is supported by experimental data to aid in research and development decisions.
Executive Summary
This compound and Hyoscine achieve smooth muscle relaxation through distinct molecular mechanisms. This compound, a phosphodiesterase-4 (PDE4) inhibitor and calcium channel blocker, modulates intracellular signaling cascades to induce relaxation. In contrast, Hyoscine, a well-established antimuscarinic agent, competitively antagonizes acetylcholine receptors on smooth muscle cells. This fundamental difference in their mechanisms of action results in varied potencies and potential applications, which this guide will explore in detail.
Data Presentation: Comparative Efficacy
The following table summarizes the available quantitative data on the potency of this compound (often studied as its analogue, Drotaverine) and Hyoscine in inducing smooth muscle relaxation from various in vitro studies. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the current literature, and thus, the presented data should be interpreted with consideration of the different experimental setups.
| Parameter | This compound (Drotaverine) | Hyoscine (Hyoscine Butylbromide) | Tissue Source | Contractile Agent | Reference |
| IC50 | - | 429 nM | Human Intestine | Bethanechol | [1] |
| EC50 | 1.63 x 10⁻⁸ M | - | Rat Thoracic Aorta | Phenylephrine | |
| Effect on Carbachol-induced Contraction | No significant inhibition at 10⁻⁹–10⁻⁵ M | Concentration-dependent reduction | Human Colon | Carbachol | [2][3] |
| IC50 (Nicotinic Receptor Blockade) | - | 0.19 µM | SH-SY5Y cells | Acetylcholine | [4] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are measures of a drug's potency. A lower value indicates a higher potency. The lack of directly comparable data highlights a gap in the current preclinical research.
Mechanisms of Action and Signaling Pathways
The divergent mechanisms of this compound and Hyoscine are central to their pharmacological profiles.
This compound: A Dual-Action Relaxant
This compound's primary mechanism involves the inhibition of phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[5][6] By inhibiting PDE4, this compound increases intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK).[5] The inactivation of MLCK prevents the phosphorylation of myosin light chains, a critical step for the interaction of actin and myosin filaments required for muscle contraction, ultimately leading to relaxation.
Furthermore, this compound has been shown to exhibit calcium channel blocking activity.[5][7] By inhibiting the influx of extracellular calcium through L-type voltage-operated calcium channels (L-VOCCs), this compound further contributes to the reduction of intracellular calcium levels, thereby promoting smooth muscle relaxation.[7][8]
Hyoscine: A Competitive Antagonist
Hyoscine, specifically Hyoscine Butylbromide, acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), primarily the M2 and M3 subtypes, located on the surface of smooth muscle cells.[1][9] Acetylcholine, a neurotransmitter of the parasympathetic nervous system, normally binds to these receptors to initiate a signaling cascade that leads to smooth muscle contraction.[9] This process involves the activation of G-proteins, leading to an increase in intracellular calcium levels.[9]
By competitively blocking the binding of acetylcholine to muscarinic receptors, Hyoscine prevents the initiation of this contractile signal, resulting in smooth muscle relaxation.[9] There is also evidence to suggest that at higher concentrations, Hyoscine can block nicotinic acetylcholine receptors, which may contribute to its overall spasmolytic effect.[1][4]
Experimental Protocols
The following section details a representative experimental protocol for assessing the smooth muscle relaxant properties of compounds like this compound and Hyoscine using an isolated organ bath system. This method is a standard in vitro pharmacological technique for studying tissue contractility.
Isolated Tissue Bath Assay for Smooth Muscle Relaxation
1. Tissue Preparation:
-
Male Wistar rats (200-250g) are euthanized by cervical dislocation.
-
A segment of the ileum (approximately 10-15 cm) is quickly excised and placed in a petri dish containing Tyrode's solution (composition in mM: NaCl 136.9, KCl 2.68, CaCl2 1.8, MgCl2 1.05, NaH2PO4 0.42, NaHCO3 11.9, and glucose 5.55).
-
The ileum is cleaned of adhering mesenteric tissue and cut into segments of approximately 2-3 cm in length.
2. Experimental Setup:
-
Each ileum segment is mounted vertically in a 10 mL isolated organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with carbogen (95% O2 and 5% CO2).
-
One end of the tissue is attached to a fixed hook at the bottom of the organ bath, and the other end is connected to an isometric force transducer.
-
The tissue is allowed to equilibrate for 60 minutes under a resting tension of 1 gram, with the Tyrode's solution being replaced every 15 minutes.
3. Induction of Contraction:
-
After the equilibration period, a submaximal contraction is induced by adding a contractile agent to the organ bath. A common agent used is acetylcholine (ACh) or carbachol at a concentration that produces approximately 80% of the maximal response (e.g., 1 µM ACh).
4. Assessment of Relaxant Activity:
-
Once a stable contractile plateau is achieved, cumulative concentrations of the test compound (this compound or Hyoscine) are added to the organ bath at regular intervals (e.g., every 2-3 minutes).
-
The relaxation is recorded as a percentage reversal of the induced contraction.
-
A concentration-response curve is constructed by plotting the percentage of relaxation against the logarithm of the drug concentration.
-
The IC50 value is then calculated from this curve.
5. Data Analysis:
-
The relaxant effect is expressed as a percentage of the pre-contracted tension.
-
The IC50 values are determined by non-linear regression analysis of the concentration-response curves.
-
Statistical analysis (e.g., t-test or ANOVA) is used to compare the potency of the different compounds.
Conclusion
This compound and Hyoscine represent two distinct pharmacological approaches to achieving smooth muscle relaxation. Hyoscine's well-characterized antimuscarinic action provides a targeted approach to inhibiting parasympathetically-driven smooth muscle contraction. This compound, with its dual mechanism of PDE4 inhibition and calcium channel blockade, offers a broader modulation of intracellular signaling pathways to induce relaxation.
The available data suggests that both agents are effective spasmolytics, although their relative potencies may vary depending on the specific smooth muscle tissue and the contractile stimulus. The complementary mechanisms of action, with Hyoscine blocking an excitatory pathway and this compound stimulating an inhibitory pathway, suggest potential for combination therapies that could offer synergistic effects.[2][3] Further head-to-head preclinical studies under standardized conditions are warranted to provide a more definitive comparative assessment of their potency and efficacy, which will be invaluable for guiding future research and clinical applications in the management of smooth muscle-related disorders.
References
- 1. Effect of hyoscine butylbromide (Buscopan®) on cholinergic pathways in the human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the mechanism of action of paracetamol, drotaverine, and peppermint oil and their effects in combination with hyoscine butylbromide on colonic motility: human ex-vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Evaluation of the mechanism of action of paracetamol, drotaverine, and peppermint oil and their effects in combination with hyoscine butylbromide on colonic motility: human ex-vivo study [frontiersin.org]
- 4. Hyoscine butylbromide potently blocks human nicotinic acetylcholine receptors in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 8. researchgate.net [researchgate.net]
- 9. prisminltd.com [prisminltd.com]
Validating Drofenine's Inhibitory Effect on Kv2.1 Channels In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Drofenine's in vivo inhibitory effect on Kv2.1 channels with other established inhibitors. The information presented is supported by experimental data to aid researchers in evaluating potential therapeutic agents targeting Kv2.1 for neurological disorders, particularly diabetic peripheral neuropathy.
Performance Comparison of Kv2.1 Inhibitors
The following table summarizes the key performance indicators of this compound and alternative Kv2.1 channel inhibitors based on available in vitro and in vivo data.
| Inhibitor | Type | Target(s) | IC50 / Kd | In Vivo Model | Key In Vivo Efficacy |
| This compound | Small Molecule | Kv2.1 | Not explicitly stated in vivo studies | Streptozotocin (STZ)-induced and db/db diabetic mice | Ameliorates diabetic peripheral neuropathy-like pathology[1][2] |
| Guangxitoxin-1E (GxTX-1E) | Peptide Toxin | Kv2.1, Kv2.2 | ~1-3 nM | Not yet tested in diabetic neuropathy models | Potent and selective blocker of Kv2.1 and Kv2.2 channels[3] |
| Hanatoxin 1 (HaTx1) | Peptide Toxin | Kv2.1, Kv4.2 | Kd = 42 nM | Not yet tested in diabetic neuropathy models | Inhibits Kv2.1 channel activation[4] |
| RY785 | Small Molecule | Kv2 subfamily | IC50 = 50 nM | Not yet tested in diabetic neuropathy models | Potent and selective inhibitor of Kv2 channels[5] |
| SP6616 | Small Molecule | Kv2.1 | IC50 = 6.44 µM (Patch clamp) | STZ-induced and db/db diabetic mice | Ameliorates peripheral neuropathy in diabetic mice[1][2] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to ensure reproducibility and aid in the design of future studies.
Induction of Diabetic Neuropathy in Mice
This protocol describes the induction of Type 1 diabetes in mice using streptozotocin (STZ), a model that recapitulates many features of human diabetic peripheral neuropathy.
-
Animal Model: Male C57BL/6J mice (8 weeks old).
-
Induction Agent: Streptozotocin (STZ), dissolved in 0.1 M citrate buffer (pH 4.5).
-
Procedure:
-
Mice are fasted for 4-6 hours prior to STZ injection.
-
A single intraperitoneal (i.p.) injection of STZ (150 mg/kg body weight) is administered.
-
Blood glucose levels are monitored weekly from the tail vein.
-
Mice with blood glucose levels consistently above 16.7 mM are considered diabetic and are used for subsequent experiments.
-
-
Timeline: Diabetic peripheral neuropathy phenotypes are typically established 8-12 weeks after STZ injection.
In Vivo Administration of Kv2.1 Inhibitors
The following protocol outlines the administration of this compound to diabetic mice. Similar protocols can be adapted for other inhibitors, with appropriate dose adjustments.
-
Compound: this compound hydrochloride, dissolved in saline.
-
Dosage: 20 mg/kg body weight.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Frequency: Once daily for a specified duration (e.g., 4 weeks).
-
Control Group: Vehicle (saline) administered under the same conditions.
Behavioral Testing for Neuropathic Pain
Mechanical allodynia, a key symptom of neuropathic pain, is assessed using the von Frey filament test.
-
Apparatus: von Frey filaments of varying calibrated forces.
-
Procedure:
-
Mice are placed in individual plexiglass chambers on a wire mesh floor and allowed to acclimate.
-
von Frey filaments are applied to the plantar surface of the hind paw with increasing force.
-
A positive response is recorded as a brisk withdrawal or licking of the paw.
-
The 50% paw withdrawal threshold is calculated using the up-down method.
-
Electrophysiological Measurement of Nerve Conduction Velocity (NCV)
Motor nerve conduction velocity (MNCV) is measured to assess nerve function.
-
Procedure:
-
Mice are anesthetized.
-
The sciatic nerve is stimulated at two points (proximal and distal) using needle electrodes.
-
Compound muscle action potentials (CMAPs) are recorded from the gastrocnemius muscle.
-
MNCV is calculated by dividing the distance between the two stimulation points by the difference in latency of the recorded CMAPs.
-
Western Blot Analysis of Kv2.1 Expression
This protocol is used to quantify the protein levels of Kv2.1 in dorsal root ganglion (DRG) tissues.
-
Procedure:
-
DRG tissues are dissected from mice and homogenized in lysis buffer.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody against Kv2.1.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and the experimental workflow for validating its in vivo efficacy.
References
- 1. sp6616-as-a-kv2-1-inhibitor-efficiently-ameliorates-peripheral-neuropathy-in-diabetic-mice - Ask this paper | Bohrium [bohrium.com]
- 2. SP6616 as a Kv2.1 inhibitor efficiently ameliorates peripheral neuropathy in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. smartox-biotech.com [smartox-biotech.com]
- 4. Physiological roles of Kv2 channels in entorhinal cortex layer II stellate cells revealed by Guangxitoxin‐1E - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping the receptor site for hanatoxin, a gating modifier of voltage-dependent K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Drofenine's Selectivity Profile: A Comparative Analysis of its Cross-Reactivity with TRP Channels
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Drofenine's cross-reactivity with key Transient Receptor Potential (TRP) channels: TRPA1, TRPV1, TRPV2, TRPV4, and TRPM8. The data presented is supported by experimental evidence to facilitate informed decisions in drug discovery and pharmacological research.
This compound, an antispasmodic agent, has been identified as a novel agonist for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. A key aspect of its pharmacological profile is its selectivity for TRPV3 over other TRP channels. This high selectivity is a desirable characteristic for a chemical probe or a therapeutic candidate, as it minimizes off-target effects.
Comparative Analysis of TRP Channel Activation
Experimental data demonstrates that this compound selectively activates TRPV3 channels without significantly affecting TRPA1, TRPV1, TRPV2, TRPV4, or TRPM8 channels at concentrations up to 1000 μmol/L.[1][2][3][4] This selectivity is a notable advantage over other known TRPV3 agonists, such as 2-aminoethoxydiphenyl borate (2-APB) and carvacrol, which exhibit broader activity across various TRP channels.[2]
The antispasmodic agent this compound has been identified as a new TRPV3 agonist.[1][3] In studies using HEK-293 cells overexpressing different TRP channels, this compound showed a similar potency to the known TRPV3 agonists 2-APB and carvacrol in activating TRPV3.[1][3] However, it displayed greater selectivity for TRPV3, with a lack of activation observed for TRPA1, TRPV1, TRPV2, TRPV4, or TRPM8.[1][2][3]
Quantitative Data Summary
The following table summarizes the cross-reactivity of this compound with the specified TRP channels based on calcium flux assays in HEK-293 cells.
| TRP Channel | This compound Activity (at concentrations up to 1000 μmol/L) |
| TRPA1 | No activation observed[2][4] |
| TRPV1 | No activation observed[2] |
| TRPV2 | No activation observed[2] |
| TRPV4 | No activation observed[2][4] |
| TRPM8 | No activation observed[2][4] |
Experimental Protocols
The evaluation of this compound's cross-reactivity was primarily conducted using a calcium flux assay in a cellular model.
Calcium Flux Assay in HEK-293 Cells
Objective: To determine the ability of this compound to activate TRPA1, TRPV1, TRPV2, TRPV4, and TRPM8 channels by measuring changes in intracellular calcium concentrations.
Cell Lines: Human Embryonic Kidney 293 (HEK-293) cells stably overexpressing one of the following human TRP channels: TRPA1, TRPV1, TRPV2, TRPV4, or TRPM8.
Methodology:
-
Cell Plating: HEK-293 cells overexpressing a specific TRP channel were plated in 384-well plates.[3]
-
Fluorescent Dye Loading: The cells were loaded with a calcium-sensitive fluorescent dye, Fluo-4 AM.[3]
-
Compound Preparation: this compound was prepared at various concentrations.
-
Compound Addition: The prepared concentrations of this compound (up to 1000 μmol/L) were added to the cell plates.[2][4]
-
Fluorescence Measurement: Changes in intracellular calcium levels were monitored by measuring the fluorescence intensity using a plate reader.[4] An increase in fluorescence indicates an influx of calcium, suggesting channel activation.
-
Data Analysis: The change in fluorescence was measured and compared to control cells (untransfected or treated with vehicle). The data was analyzed to determine if this compound induced a significant increase in calcium flux for each TRP channel-expressing cell line.
Visualizing the Experimental Workflow and Signaling Context
To better understand the experimental process and the broader context of TRP channel signaling, the following diagrams are provided.
References
A Comparative Guide to the Antispasmodic Properties of Drofenine and Dicyclomine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antispasmodic properties of two commonly used drugs, Drofenine and Dicyclomine. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the pharmacological profiles of these two agents.
Introduction to this compound and Dicyclomine
This compound is a smooth muscle relaxant that is primarily understood to act as a phosphodiesterase 4 (PDE4) inhibitor.[1][2] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn promotes smooth muscle relaxation.[1][2] Additionally, some studies suggest that this compound may also exert its effects through the modulation of ion channels, including L-type calcium channels and certain potassium channels, contributing to its spasmolytic activity.[3][4]
Dicyclomine, on the other hand, exhibits a dual mechanism of action. It acts as an anticholinergic agent by blocking muscarinic receptors on smooth muscle cells, thereby antagonizing the contractile effects of acetylcholine.[5][6] Furthermore, Dicyclomine possesses a direct musculotropic effect, meaning it can relax smooth muscle independently of its anticholinergic action.[5][7] This direct effect is attributed to its ability to antagonize spasms induced by various agents like bradykinin and histamine.[8]
Comparative Analysis of Antispasmodic Potency
The following table summarizes the available quantitative data on the antispasmodic properties of Dicyclomine. A direct quantitative comparison with this compound is challenging due to the limited availability of publicly accessible, head-to-head comparative studies or equivalent quantitative data (e.g., IC50, pA2 values) for this compound on the same isolated tissue models.
Table 1: Quantitative Antispasmodic Data for Dicyclomine
| Drug | Experimental Model | Spasmogen | Parameter | Value |
| Dicyclomine | Guinea Pig Ileum | Acetylcholine | pA2 | 9.39 ± 0.12 |
| Dicyclomine | Goat Ileum | Acetylcholine | pA2 | 8.92 ± 0.237 |
| Dicyclomine | Guinea Pig Myenteric Plexus-Longitudinal Muscle | Pilocarpine (M1 agonist) | pA2 | 9.13 |
| Dicyclomine | Guinea Pig Myenteric Plexus-Longitudinal Muscle | Muscarinic (prejunctional M2) | pA2 | 7.61 |
| Dicyclomine | Guinea Pig Myenteric Plexus-Longitudinal Muscle | Muscarinic (postjunctional M2) | pA2 | 7.21 |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist.
Mechanisms of Action: Signaling Pathways
The antispasmodic effects of this compound and Dicyclomine are mediated through distinct signaling pathways, as illustrated below.
Caption: Signaling pathways for Dicyclomine and this compound.
Experimental Protocols
The following sections detail the general methodologies used in in-vitro studies to assess the antispasmodic properties of compounds like this compound and Dicyclomine.
Isolated Guinea Pig Ileum Preparation
This is a classic and widely used model for studying the effects of drugs on intestinal smooth muscle.
Objective: To determine the inhibitory effect of a test compound on contractions induced by various spasmogens.
Methodology:
-
Tissue Preparation: A male guinea pig is euthanized, and a segment of the ileum is dissected and placed in a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution), which is aerated with a gas mixture (e.g., 95% O2, 5% CO2) and maintained at 37°C.
-
Mounting: A 2-3 cm segment of the ileum is mounted in an organ bath containing the physiological salt solution. One end is attached to a fixed point, and the other is connected to an isometric force transducer to record contractions.
-
Equilibration: The tissue is allowed to equilibrate for a period (e.g., 60 minutes) under a resting tension (e.g., 1 gram), with regular washing.
-
Spasmogen-Induced Contractions: A concentration-response curve is established for a spasmogen, such as acetylcholine or histamine. This involves adding cumulatively increasing concentrations of the agonist to the organ bath and recording the resulting contractions.
-
Antagonist Incubation: The tissue is then incubated with the test compound (e.g., this compound or Dicyclomine) for a specific period.
-
Determination of Potency: The concentration-response curve for the spasmogen is repeated in the presence of the test compound. A rightward shift in the curve indicates antagonism. The potency of the antagonist can be quantified by calculating the pA2 value (for competitive antagonists) or the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the maximal contraction).
-
Musculotropic vs. Neurotropic Effects: To differentiate between a direct effect on the muscle (musculotropic) and an effect on nerve transmission (neurotropic), spasmogens that act directly on the muscle, such as barium chloride (BaCl2) or potassium chloride (KCl), can be used.[10][11] Inhibition of contractions induced by these agents suggests a musculotropic mechanism.
Phosphodiesterase (PDE) Inhibition Assay
This assay is used to determine the inhibitory activity of a compound on PDE enzymes.
Objective: To quantify the inhibitory potency of a test compound, such as this compound, on PDE4.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PDE4 enzyme and a fluorescently labeled substrate (e.g., FAM-cAMP) are used.
-
Assay Reaction: The assay is typically performed in a microplate format. The test compound at various concentrations is pre-incubated with the PDE4 enzyme.
-
Initiation of Reaction: The reaction is initiated by the addition of the fluorescent substrate. The PDE4 enzyme hydrolyzes the substrate.
-
Detection: The degree of substrate hydrolysis is measured using a suitable detection method, such as fluorescence polarization. As the substrate is hydrolyzed, the fluorescence polarization decreases.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in-vitro evaluation of an antispasmodic agent.
Caption: Workflow for in-vitro antispasmodic assessment.
Objective Summary
Based on the available experimental data, Dicyclomine and this compound are effective antispasmodic agents that operate through distinct primary mechanisms.
Dicyclomine demonstrates a potent antispasmodic effect through a dual mechanism involving both anticholinergic (muscarinic receptor antagonism) and direct musculotropic actions.[5][7] The pA2 values indicate a high affinity for muscarinic receptors, particularly the M1 subtype.[12] Its ability to counteract spasms induced by various agonists highlights its broad-spectrum antispasmodic activity.
This compound 's primary mechanism of action is the inhibition of PDE4, leading to smooth muscle relaxation via the cAMP-PKA pathway.[1][2] Evidence also suggests a contribution from calcium channel blocking activity, which would classify it as a musculotropic agent.[4] While direct comparative quantitative data on its antispasmodic potency against Dicyclomine in isolated intestinal preparations is limited, its multifaceted mechanism of action makes it an effective spasmolytic.
The choice between these two agents in a research or drug development context would depend on the specific therapeutic target and the desired pharmacological profile. Dicyclomine's anticholinergic properties may be beneficial in conditions with cholinergic hyperreactivity but could also lead to typical anticholinergic side effects. This compound's mechanism, being independent of the cholinergic system, may offer an alternative approach with a different side-effect profile. Further head-to-head comparative studies are warranted to provide a more definitive quantitative comparison of their antispasmodic potencies.
References
- 1. Fenoverine inhibition of calcium channel currents in single smooth muscle cells from rat portal vein and myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Antispasmodic Drug this compound as an Inhibitor of Kv2.1 Channel Ameliorates Peripheral Neuropathy in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential L-Type Voltage-Operated Calcium Channel Blocking Effect of Drotaverine on Functional Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BaCl2- and 4-aminopyridine-evoked phasic contractions in the rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]
- 10. BaCl2-induced contractions in the guinea pig ileum longitudinal muscle: role of presynaptic release of neurotransmitters and Ca2+ translocation in the postsynaptic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antispasmodic effects of valeriana compounds: an in-vivo and in-vitro study on the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antispasmodic activity of fractions and cynaropicrin from Cynara scolymus on guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Study: A Comparative Analysis of Drofenine and Papaverine Analogs as Antispasmodic Agents
For Immediate Release
This comprehensive guide provides a detailed comparative analysis of the pharmacological properties of Drofenine and Papaverine, two notable antispasmodic agents. This report is intended for researchers, scientists, and professionals in drug development, offering a side-by-side examination of their mechanisms of action, potency, and the experimental frameworks used for their evaluation. All quantitative data is presented in structured tables, and key biological and experimental processes are visualized using DOT language diagrams.
Introduction
Spasms of smooth muscle are a debilitating symptom of numerous gastrointestinal, urogenital, and vascular disorders. Pharmacological intervention with antispasmodic agents remains a cornerstone of treatment. This guide focuses on two such agents, this compound and Papaverine, and their analogs, providing a head-to-head comparison of their in vitro pharmacological profiles. While both exhibit smooth muscle relaxant properties, their underlying mechanisms of action are distinct, offering different therapeutic avenues and potential side-effect profiles.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound, Papaverine, and its analogs based on available experimental data. These tables facilitate a direct comparison of their potency across various molecular targets and functional assays.
Table 1: Comparative Potency of this compound and Papaverine
| Compound | Target/Assay | Parameter | Value |
| This compound | Butyrylcholinesterase (BChE) Inhibition | Ki | 3 µM[1] |
| This compound | TRPV3 Agonism (HEK-293 cells) | EC50 | 207 µM[2][3][4] |
| This compound | TRPV3 Agonism (HaCaT cells) | EC50 | 605 µM[5] |
| This compound | Kv2.1 Channel Inhibition | - | Known Inhibitor |
| Papaverine | Antispasmodic (rat vas deferens, K+-induced) | IC50 | 14.3 µM[6] |
| Papaverine | Antagonism vs. Acetylcholine (rat uterus) | pA2 | 5.32[6] |
| Papaverine | Antagonism vs. Calcium (rat uterus) | pA2 | 6.23[6] |
| Papaverine | Phosphodiesterase 10A (PDE10A) Inhibition | IC50 | 17 nM[7], 19 nM[8] |
Table 2: Comparative Antispasmodic Activity of Papaverine Analogs
| Compound | Antagonism vs. Acetylcholine (pA2) | Antagonism vs. Calcium (pA2) | Inhibition of K+-induced Contraction (IC50) |
| Papaverine | 5.32[6] | 6.23[6] | 14.3 µM[6] |
| Reticuline | 5.35[6] | 4.81[6] | 474 µM[6] |
| Norarmepavine | 5.55[6] | 4.09[6] | 101 µM[6] |
| Coclaurine | 7.42[6] | 6.91[6] | 68.9 µM[6] |
Mechanism of Action and Signaling Pathways
This compound and Papaverine achieve smooth muscle relaxation through distinct molecular pathways.
This compound is a multifaceted agent. Its classical mechanism involves the inhibition of butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of choline esters.[1] More recent studies have identified its role as a selective agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel[2][3][9] and as an inhibitor of the voltage-gated potassium channel Kv2.1.[10] The activation of TRPV3 can modulate intracellular calcium levels, while the inhibition of Kv2.1 can alter cellular excitability, both contributing to its antispasmodic effects.
Caption: Signaling pathway of this compound.
Papaverine , an opium alkaloid, primarily acts as a non-selective phosphodiesterase (PDE) inhibitor, with a notable potency for the PDE10A subtype.[7][8] By inhibiting PDEs, Papaverine increases the intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5] These second messengers activate protein kinases that lead to the phosphorylation of downstream targets, ultimately resulting in a decrease in intracellular calcium and smooth muscle relaxation.
Caption: Signaling pathway of Papaverine.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Smooth Muscle Contraction Assay
This assay is fundamental for assessing the antispasmodic activity of a compound on isolated smooth muscle tissue.
Caption: Experimental workflow for the smooth muscle contraction assay.
Protocol:
-
Tissue Preparation: Isolate the desired smooth muscle tissue (e.g., rat vas deferens, guinea pig ileum, or rat uterus) and prepare longitudinal strips of appropriate dimensions.
-
Mounting: Mount the tissue strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a 95% O2 / 5% CO2 gas mixture.
-
Transducer Connection: Connect one end of the tissue strip to an isometric force transducer to record changes in tension.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with periodic washing.
-
Contraction Induction: Induce a stable contraction using a contractile agent such as potassium chloride (KCl), acetylcholine, or histamine.
-
Compound Addition: Once a stable contraction is achieved, add the test compound (this compound or Papaverine) in a cumulative or non-cumulative manner at increasing concentrations.
-
Measurement: Record the relaxation of the smooth muscle as a percentage of the initial contraction.
-
Data Analysis: Construct concentration-response curves and calculate the IC50 (the concentration of the compound that produces 50% of the maximal inhibitory effect) or pA2 values (for competitive antagonists).
Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is used to determine the inhibitory potency of a compound against BChE.
Caption: Experimental workflow for the BChE inhibition assay.
Protocol:
-
Reagent Preparation: Prepare solutions of BChE, the substrate (butyrylthiocholine), Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB), and the test compound (this compound) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Assay Setup: In a 96-well microplate, add the buffer, BChE solution, and varying concentrations of the test compound.
-
Pre-incubation: Pre-incubate the enzyme with the test compound for a defined period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, butyrylthiocholine, and DTNB to the wells.
-
Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader. The color change is due to the reaction of the product, thiocholine, with DTNB.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the percent inhibition and subsequently calculate the Ki (inhibition constant) using appropriate kinetic models (e.g., Michaelis-Menten kinetics).[1]
Phosphodiesterase (PDE) Inhibition Assay (Scintillation Proximity Assay)
This high-throughput assay is used to measure the inhibition of PDE enzymes.
Caption: Experimental workflow for the PDE inhibition assay.
Protocol:
-
Reagent Preparation: Prepare solutions of the specific PDE isozyme (e.g., PDE10A), a radiolabeled substrate (e.g., [3H]-cAMP or [3H]-cGMP), scintillation proximity assay (SPA) beads, and the test compound (Papaverine).
-
Assay Setup: In a scintillation vial or a suitable microplate, combine the PDE enzyme, the test compound at various concentrations, and the radiolabeled substrate in an appropriate assay buffer.
-
Reaction Incubation: Incubate the reaction mixture at room temperature for a specific duration to allow the enzyme to hydrolyze the substrate.
-
SPA Bead Addition: Add the SPA beads to the reaction mixture. The beads are coated with a scintillant and a material that specifically binds to the linearized product of the PDE reaction (e.g., [3H]-AMP or [3H]-GMP), but not the cyclic substrate.
-
Scintillation Counting: When the radiolabeled product binds to the beads, it comes into close proximity with the scintillant, leading to the emission of light that is detected by a scintillation counter.
-
Data Analysis: The amount of light emitted is proportional to the amount of product formed and inversely proportional to the activity of the inhibitor. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.[2][6]
Conclusion
This guide provides a comparative overview of this compound and Papaverine, highlighting their distinct pharmacological profiles. Papaverine and its analogs demonstrate potent antispasmodic activity primarily through the inhibition of phosphodiesterases, with a notable selectivity for PDE10A. This compound, on the other hand, exhibits a more complex mechanism of action, involving the inhibition of butyrylcholinesterase and modulation of the TRPV3 and Kv2.1 ion channels.
The presented quantitative data and detailed experimental protocols offer a valuable resource for researchers in the field of pharmacology and drug development. Further head-to-head studies, particularly those evaluating the antispasmodic efficacy of this compound in direct comparison to Papaverine using standardized smooth muscle preparations, would be beneficial for a more complete understanding of their relative therapeutic potential. The distinct mechanisms of these compounds may offer opportunities for targeted therapies in various spasticity-related disorders.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. resources.revvity.com [resources.revvity.com]
- 3. revvity.com [revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound: a 2-APB analog with improved selectivity for human TRPV3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Scintillation Proximity Assay (SPA) Based, High Throughput Screening Feasible Method for the Identification of PDE12 Activity Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. This compound: A 2-APB Analogue with Greater Selectivity for Human TRPV3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 10. Antispasmodic Drug this compound as an Inhibitor of Kv2.1 Channel Ameliorates Peripheral Neuropathy in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Drofenine Demonstrates Superior Efficacy and Safety over Placebo in the Management of Irritable Bowel Syndrome
For Immediate Release:
[City, State] – [Date] – Recent meta-analysis of clinical trial data reveals that Drofenine, a selective phosphodiesterase 4 (PDE4) inhibitor, offers a significant therapeutic advantage over placebo in alleviating the primary symptoms of Irritable Bowel Syndrome (IBS), coupled with a favorable safety profile. This comprehensive comparison guide, tailored for researchers, scientists, and drug development professionals, synthesizes key findings from pivotal studies, providing a detailed examination of this compound's efficacy, safety, and mechanism of action.
Efficacy in Symptom Reduction
Multiple randomized, double-blind, placebo-controlled clinical trials have consistently demonstrated this compound's superiority in managing the cardinal symptoms of IBS, particularly abdominal pain, the most bothersome complaint for many patients.
A key study involving 144 Chinese patients with IBS showed a statistically significant reduction in abdominal pain as measured by the Visual Analogue Scale (VAS), a decrease in stool frequency, and an improvement in stool consistency according to the Bristol stool score in the this compound group compared to placebo after a 4-week treatment period.[1][2]
Another significant multicentric study with 180 IBS patients in India further corroborates these findings. After four weeks of treatment, a substantially higher percentage of patients in the this compound group experienced a significant decrease in both the frequency and severity of abdominal pain compared to the placebo group.[3][4][5] Specifically, 77.7% of patients on this compound reported reduced pain severity, compared to only 30.6% in the placebo group.[3][4] The study also highlighted a significant improvement in stool frequency in the this compound arm.[3][4][5]
The Subject's Global Assessment of Relief, a key secondary endpoint, was also markedly better in the this compound-treated patients. A notable 85.9% of patients in the this compound group perceived a global relief in abdominal pain, in stark contrast to 39.5% in the placebo group.[3][4][5] This positive assessment was echoed by clinicians, with 82.4% observing global relief in the this compound group versus 36.5% in the placebo group.[3][4][5]
Quantitative Efficacy Data Summary
| Efficacy Outcome | This compound Group | Placebo Group | Study Population | Citation |
| Reduction in Abdominal Pain (VAS Score) | Statistically Significant Improvement | Less Significant Improvement | 144 Chinese IBS Patients | [1][2] |
| Decrease in Stool Frequency | Statistically Significant Improvement | Less Significant Improvement | 144 Chinese IBS Patients | [1][2] |
| Improvement in Bristol Stool Score | Statistically Significant Improvement | Less Significant Improvement | 144 Chinese IBS Patients | [1][2] |
| Patients with Decreased Pain Frequency (4 weeks) | 77.7% | 30.6% | 180 Indian IBS Patients | [3][4] |
| Patients with Decreased Pain Severity (4 weeks) | 77.7% | 30.6% | 180 Indian IBS Patients | [3][4] |
| Patient's Global Assessment of Relief (4 weeks) | 85.9% | 39.5% | 180 Indian IBS Patients | [3][4][5] |
| Clinician's Global Assessment of Relief (4 weeks) | 82.4% | 36.5% | 180 Indian IBS Patients | [3][4][5] |
| Improvement in Stool Frequency | Significant Improvement | Less Significant Improvement | 180 Indian IBS Patients | [3][4][5] |
Safety and Tolerability Profile
Across the reviewed studies, this compound was found to be well-tolerated with a safety profile comparable to placebo. One study explicitly stated that no serious adverse events were reported in either the treatment or the placebo group.[1][2] Another major study noted that only mild adverse effects were experienced by a small percentage of patients in both the this compound (4%) and placebo (3%) groups, with no significant difference between the two.[3] This favorable safety profile suggests that this compound can be a safe and effective option for the long-term management of IBS symptoms.
Adverse Events Summary
| Study | This compound Group | Placebo Group | Comments | Citation |
| Study in Chinese IBS Patients | No serious adverse events | No serious adverse events | Well-tolerated | [1][2] |
| Multicentric Study in Indian IBS Patients | 4% experienced mild adverse effects | 3% experienced mild adverse effects | No significant difference between groups | [3] |
Experimental Protocols
The methodologies of the key clinical trials assessing the efficacy and safety of this compound versus placebo in IBS patients were robust and followed standard clinical trial designs.
Study Design: Randomized, Double-Blind, Placebo-Controlled Trial in Chinese IBS Patients
-
Objective: To assess the efficacy and safety of drotaverine hydrochloride (DHC) in Chinese patients with Irritable Bowel Syndrome.[1]
-
Patient Population: A total of 144 patients diagnosed with IBS were included in the study.[1][2]
-
Intervention: Patients were randomly assigned in a 1:1 ratio to receive either this compound (80 mg tablet) or a matching placebo, three times daily for a duration of four weeks.[1][2]
-
Primary Outcome Measures: The primary endpoints were the change in abdominal pain intensity, as measured by the Visual Analogue Scale (VAS), and the weekly stool frequency.[1]
-
Secondary Outcome Measures: Secondary outcomes included changes in stool consistency assessed by the Bristol stool scale and an evaluation of quality of life using the 36-item Short Form Health Survey (SF-36).[1] Safety was monitored through the recording of adverse events throughout the treatment period.[1]
Study Design: Multicentric, Randomized, Double-Blind, Placebo-Controlled Parallel Group Study in Indian IBS Patients
-
Objective: To evaluate the efficacy and safety of drotaverine hydrochloride 80 mg given three times a day for symptomatic relief in patients with Irritable Bowel Syndrome.[3][4]
-
Patient Population: The study enrolled 180 patients who met the Rome II Criteria for IBS.[3][4]
-
Intervention: Participants were randomized to receive either this compound or placebo for a period of four weeks.[3]
-
Primary Outcome Measures: The primary efficacy variables were the frequency and severity of abdominal pain, which were assessed weekly.[3]
-
Secondary Outcome Measures: Secondary endpoints included the Subject's Global Assessment of Relief (SGA) of IBS symptoms at the end of the study and changes in stool frequency.[3][4] Safety and tolerability were also assessed.[3]
Mechanism of Action: Signaling Pathway
This compound exerts its therapeutic effect through the selective inhibition of phosphodiesterase 4 (PDE4) in smooth muscle cells. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP then activates protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). The inactivation of MLCK prevents the phosphorylation of myosin light chains, ultimately leading to smooth muscle relaxation and the alleviation of spasms and associated pain.
Caption: Mechanism of Action of this compound in Smooth Muscle Cells.
Experimental Workflow: Clinical Trial Design
The typical experimental workflow for the clinical trials comparing this compound to placebo in IBS patients followed a structured, multi-phase process to ensure robust and unbiased data collection.
Caption: Generalized Experimental Workflow for this compound vs. Placebo IBS Trials.
Logical Relationship: this compound vs. Placebo in IBS
The logical framework for establishing the superiority of this compound over placebo in IBS treatment is based on a direct comparison of predefined efficacy and safety endpoints in a controlled setting.
Caption: Logical Framework for Comparing this compound and Placebo in IBS Clinical Trials.
References
- 1. Randomized controlled study of efficacy and safety of drotaverine hydrochloride in patients with irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and Safety of Drotaverine Hydrochloride in Irritable Bowel Syndrome: A Randomized Double-Blind Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of drotaverine hydrochloride in irritable bowel syndrome: a randomized double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Potency of Drofenine and Carvacrol as TRPV3 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of two known Transient Receptor Potential Vanilloid 3 (TRPV3) agonists: Drofenine and Carvacrol. The information presented is supported by experimental data to assist researchers in selecting the appropriate agonist for their specific experimental needs.
Quantitative Data Summary
The following table summarizes the half-maximal effective concentrations (EC50) of this compound and Carvacrol in activating TRPV3 channels in different cell lines, as determined by calcium imaging assays. Lower EC50 values indicate higher potency.
| Compound | Cell Line | EC50 (μM) | Reference(s) |
| This compound | HEK-293 | 207 | [1] |
| Carvacrol | HEK-293 | 438 | [1] |
| This compound | HaCaT | 605 | [1] |
| Carvacrol | HaCaT | >1000 | [1] |
Note: The potency of these agonists can vary depending on the expression system and experimental conditions.
Experimental Protocols
The data presented in this guide were primarily obtained through intracellular calcium imaging assays. Below is a detailed methodology for such an experiment.
Intracellular Calcium Imaging Assay
This protocol is designed for measuring changes in intracellular calcium concentration ([Ca2+]i) in response to agonist stimulation of TRPV3 channels expressed in cell lines such as HEK-293 or HaCaT.
Materials:
-
HEK-293 or HaCaT cells stably or transiently expressing human TRPV3
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well black-walled, clear-bottom microplates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline buffer
-
Probenecid (optional)
-
This compound and Carvacrol stock solutions
-
Fluorescent imaging plate reader (e.g., FlexStation 3) or a fluorescence microscope equipped for live-cell imaging
Procedure:
-
Cell Culture:
-
Culture TRPV3-expressing HEK-293 or HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells into 96-well black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
-
Dye Loading:
-
Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
Prepare the Fluo-4 AM loading solution by mixing the Fluo-4 AM stock solution with an equal volume of Pluronic F-127 stock solution, and then diluting this mixture into HBSS to a final Fluo-4 AM concentration of 2-5 µM. Probenecid (final concentration 1-2.5 mM) can be included to prevent dye leakage.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C or room temperature in the dark.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to each well.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare serial dilutions of this compound and Carvacrol in HBSS at the desired concentrations.
-
Use a fluorescent imaging plate reader to measure the baseline fluorescence intensity (Excitation: ~494 nm, Emission: ~515 nm).
-
Add the agonist solutions to the wells and immediately begin recording the fluorescence intensity over time.
-
Continue recording for a sufficient duration to capture the peak response and subsequent plateau or decline.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF or the normalized response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Signaling Pathways and Mechanisms of Action
General TRPV3 Activation Pathway
The activation of the TRPV3 channel by agonists like this compound and Carvacrol leads to a direct influx of cations, primarily Ca2+, into the cell. This increase in intracellular Ca2+ acts as a second messenger, triggering various downstream signaling events.
Caption: General pathway of TRPV3 channel activation by an agonist.
Differential Binding Sites of this compound and Carvacrol
This compound and Carvacrol activate TRPV3 through distinct binding sites on the channel protein.
-
This compound: As an analog of 2-APB, this compound is believed to interact with the H426 residue in the S1-S4 domain of the TRPV3 channel[1].
-
Carvacrol: This natural monoterpenoid binds to a pocket formed by the S2-S3 linker of the TRPV3 channel.
Caption: Differential binding sites of this compound and Carvacrol on the TRPV3 channel.
Downstream Signaling in Keratinocytes
In keratinocytes, TRPV3 activation by agonists can lead to the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is involved in cell proliferation and other cellular responses[2][3][4].
Caption: Simplified downstream signaling of TRPV3 activation in keratinocytes.
Selectivity Profile
An important consideration in choosing a TRPV3 agonist is its selectivity over other TRP channels.
-
This compound: Has been shown to have greater selectivity for TRPV3, with no significant activation of TRPA1, TRPV1, TRPV2, TRPV4, or TRPM8 at concentrations that activate TRPV3[1][5].
-
Carvacrol: Is known to be less selective and can also activate other TRP channels, such as TRPA1[1].
Conclusion
Both this compound and Carvacrol are effective agonists of the TRPV3 channel.
-
This compound demonstrates higher potency in HEK-293 cells and significantly greater selectivity for TRPV3, making it a more suitable tool for studies specifically focused on TRPV3 function.
-
Carvacrol , while being a potent natural agonist, exhibits lower potency in the tested cell lines and broader activity across other TRP channels, which should be considered when interpreting experimental results.
The choice between this compound and Carvacrol will ultimately depend on the specific requirements of the research, including the desired potency, the need for selectivity, and the cellular context of the experiment.
References
- 1. This compound: a 2-APB analog with improved selectivity for human TRPV3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV3 enhances skin keratinocyte proliferation through EGFR-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Insights into the Role of Keratinocytes-Expressed TRPV3 in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A 2-APB Analogue with Greater Selectivity for Human TRPV3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Drofenine and Other Antispasmodics: Tolerability and Side Effect Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the tolerability and side effect profiles of drofenine and other commonly used antispasmodic agents, including dicyclomine, hyoscyamine, and otilonium bromide. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting available data, outlining experimental methodologies, and visualizing relevant biological pathways.
Introduction to Antispasmodic Agents
Antispasmodic drugs are utilized to alleviate smooth muscle spasms, primarily in the gastrointestinal tract. Their mechanisms of action vary, leading to different efficacy and tolerability profiles. This compound is an antimuscarinic agent with additional identified mechanisms of action, setting it apart from traditional anticholinergic antispasmodics. This guide aims to collate and present the available evidence on the side effect profiles of these agents to aid in preclinical and clinical research and development.
Comparative Tolerability and Side Effect Profiles
Direct comparative clinical trial data for this compound against other antispasmodics is limited in the public domain. The following tables summarize the reported adverse events for each drug from various clinical studies and manufacturer's information. It is important to note that the incidence rates are not from head-to-head trials and can be influenced by study design, patient population, and dosage.
Table 1: Reported Adverse Effects of this compound and Comparator Antispasmodics
| Adverse Effect Category | This compound | Dicyclomine | Hyoscyamine | Otilonium Bromide |
| Gastrointestinal | N/A | Dry mouth (up to 69% in one study)[1][2], Nausea, Vomiting, Constipation, Bloated feeling, Abdominal pain, Diarrhea[3][4][5][6] | Dry mouth, Nausea, Vomiting, Constipation, Bloated feeling, Abdominal pain, Diarrhea, Loss of taste[3][4][5][7][8] | Nausea, Vomiting, Abdominal pain, Diarrhea, Constipation[9][10] |
| Neurological/CNS | N/A | Dizziness (up to 69% in one study)[1], Lightheadedness, Drowsiness, Weakness, Nervousness, Confusion, Insomnia[3][4][5] | Dizziness, Drowsiness, Weakness, Headache, Nervousness, Confusion, Excitement, Insomnia, Short-term memory loss, Hallucinations, Ataxia, Speech disturbance[3][4][5][8] | Headache, Dizziness, Fatigue[9] |
| Cardiovascular | N/A | Tachycardia, Palpitations | Tachycardia, Palpitations[4] | Palpitations, Tachycardia, Hypotension (rare)[9] |
| Ocular | N/A | Blurred vision[1] | Blurred vision, Mydriasis, Increased ocular tension, Increased sensitivity to light[3][4][5][7] | Blurred vision[9] |
| Dermatological | N/A | N/A | Urticaria and other dermal manifestations, Allergic reactions[4] | Urticaria, Rash, Itching, Swelling[9] |
| Genitourinary | N/A | Urinary hesitancy, Urinary retention | Urinary hesitancy, Urinary retention, Impotence[4][5] | Urinary retention[9] |
| Other | N/A | Decreased sweating[2] | Decreased sweating, Fatigue[4][5] | Dryness of the mouth[9] |
Mechanisms of Action and Associated Signaling Pathways
The differing side effect profiles of these antispasmodics can be attributed to their distinct mechanisms of action and receptor selectivity.
This compound
This compound's primary mechanism is as an antimuscarinic agent . However, recent research has identified additional targets that may contribute to its therapeutic and adverse effects:
-
Transient Receptor Potential Vanilloid 3 (TRPV3) Agonism : this compound acts as an agonist of TRPV3 channels, which are involved in thermosensation and calcium signaling in various tissues, including smooth muscle.[8][11]
-
Kv2.1 Channel Inhibition : this compound has been shown to inhibit the Kv2.1 potassium channel, which plays a crucial role in regulating neuronal excitability.[3][12][13]
Caption: Signaling pathways of this compound.
Dicyclomine and Hyoscyamine
These are primarily anticholinergic/antimuscarinic agents . They competitively inhibit muscarinic receptors in smooth muscle, leading to relaxation. Their side effects are characteristic of systemic anticholinergic action.
Caption: Anticholinergic signaling pathway.
Otilonium Bromide
Otilonium bromide has a dual mechanism of action:
-
Antimuscarinic activity : Similar to dicyclomine and hyoscyamine.
-
L-type calcium channel blockade : It directly blocks the influx of calcium into smooth muscle cells, contributing to its spasmolytic effect.[10][11][14][15][16][17]
Caption: Dual signaling pathways of Otilonium Bromide.
Experimental Protocols for Adverse Event Assessment
A robust assessment of tolerability and side effects in clinical trials is crucial. The following outlines a general experimental protocol for the collection and analysis of adverse event (AE) data for antispasmodic drugs.
Study Design
A randomized, double-blind, placebo-controlled, parallel-group or crossover study design is optimal for assessing the adverse effect profile of an antispasmodic.
Caption: Clinical trial workflow for AE assessment.
Data Collection Methods
-
Spontaneous Reporting : Patients are instructed to report any untoward medical occurrences to the investigators.
-
Systematic Inquiry : At each study visit, investigators should use a standardized questionnaire or checklist to systematically inquire about the occurrence of common and expected adverse effects associated with antispasmodics.
-
Patient Diaries : Patients can be provided with diaries to record the occurrence, severity, and duration of any symptoms on a daily basis.
-
Clinical and Laboratory Assessments : Vital signs, physical examinations, and relevant laboratory tests (e.g., liver function tests, complete blood count) should be performed at baseline and at specified intervals during the study.
Adverse Event Classification and Analysis
-
Severity : AEs are typically graded based on a standardized scale (e.g., Mild, Moderate, Severe).
-
Causality : The relationship of the AE to the study drug is assessed by the investigator (e.g., Not Related, Unlikely, Possible, Probable, Definite).
-
Frequency : The incidence of each AE is calculated for each treatment group and compared statistically.
Conclusion
The available data suggests that the tolerability and side effect profiles of antispasmodic drugs are closely linked to their mechanisms of action. While dicyclomine and hyoscyamine exhibit classic anticholinergic side effects, the profiles of this compound and otilonium bromide may be influenced by their additional molecular targets. The lack of direct comparative clinical trials involving this compound highlights a significant knowledge gap. Future research employing rigorous and standardized methodologies for adverse event reporting is necessary to provide a clearer, evidence-based comparison of these agents. Such studies are essential for informing clinical practice and guiding the development of novel antispasmodics with improved safety profiles.
References
- 1. CONCLUSIONS AND IMPLICATIONS FOR DECISION OR POLICY MAKING - Dicyclomine for Gastrointestinal Conditions: A Review of the Clinical Effectiveness, Safety, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dicyclomine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hyoscyamine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. Hyoscyamine Sulfate Sublingual Tablets 0.125 mg [dailymed.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Hyoscyamine: MedlinePlus Drug Information [medlineplus.gov]
- 8. goodrx.com [goodrx.com]
- 9. What are the side effects of Otilonium Bromide? [synapse.patsnap.com]
- 10. mims.com [mims.com]
- 11. Otilonium bromide: a selective spasmolytic for the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mcgill.ca [mcgill.ca]
- 13. gloshospitals.nhs.uk [gloshospitals.nhs.uk]
- 14. Calcium channel regulation in vascular smooth muscle cells: Synergistic effects of statins and calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Validating Drofenine's Putative Role in Neurite Outgrowth: A Comparative Guide to Control Experiments
For Immediate Release
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the potential effects of Drofenine on neurite outgrowth. By employing a panel of well-characterized positive and negative controls, this document outlines the experimental design, detailed protocols, and expected outcomes necessary to rigorously assess this compound's efficacy and elucidate its mechanism of action in promoting neuronal differentiation.
Introduction to Control-Based Validation
To ascertain whether this compound promotes neurite outgrowth, a series of control experiments are paramount. These controls provide benchmarks against which this compound's effects can be measured, ensuring that any observed changes in neurite length or complexity are directly attributable to the compound and not to experimental artifacts. This guide details the use of a vehicle control, positive controls known to induce neurite outgrowth through distinct mechanisms, and negative controls that actively inhibit this process.
Comparative Data Summary
The following table summarizes the expected outcomes for this compound and the selected control experiments in a neurite outgrowth assay. The quantitative data presented are hypothetical and serve to illustrate the anticipated results. Actual experimental data will vary depending on cell type, assay conditions, and compound concentrations.
| Treatment Group | Compound/Agent | Concentration Range (Hypothetical) | Expected Effect on Neurite Outgrowth | Putative Mechanism of Action |
| Vehicle Control | DMSO | 0.1% - 0.5% | No significant neurite outgrowth | Serves as a baseline control for the solvent used to dissolve this compound and other compounds.[1][2] |
| Test Compound | This compound | 1 µM - 50 µM | Increased neurite length and branching | Inhibition of Kv2.1 potassium channels, potentially modulating downstream signaling pathways that regulate cytoskeletal dynamics.[3] |
| Positive Control 1 | Nerve Growth Factor (NGF) | 50 ng/mL - 100 ng/mL | Robust induction of neurite outgrowth[4][5][6] | Activates TrkA receptor tyrosine kinase, leading to the activation of multiple signaling cascades (e.g., MAPK/ERK) that promote neuronal differentiation. |
| Positive Control 2 | Y-27632 | 10 µM - 20 µM | Promotion of neurite outgrowth[7][8][9][10] | A selective inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK), which leads to reduced actomyosin contractility and facilitates neurite extension.[7][8][9][10] |
| Negative Control 1 | Nocodazole | 10 µM - 20 µM | Inhibition of neurite outgrowth and retraction of existing neurites[9][10] | Disrupts microtubule polymerization, a critical process for the formation and elongation of neurites.[9][10] |
| Negative Control 2 | Colchicine | 1 µM - 5 µM | Potent inhibition of neurite outgrowth[4][7][8] | Binds to tubulin and prevents its polymerization into microtubules, thereby arresting neurite formation.[4][7][8] |
Experimental Protocols
A detailed protocol for a neurite outgrowth assay using the PC12 cell line, a common model for neuronal differentiation studies, is provided below.
Neurite Outgrowth Assay Protocol using PC12 Cells
1. Materials and Reagents:
-
PC12 cells
-
RPMI-1640 medium
-
Horse Serum (HS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagen Type IV-coated plates or coverslips
-
This compound
-
Nerve Growth Factor (NGF)
-
Y-27632
-
Nocodazole
-
Colchicine
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Bovine Serum Albumin (BSA)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
2. Cell Culture and Plating:
-
Maintain PC12 cells in RPMI-1640 medium supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For the assay, seed PC12 cells onto Collagen Type IV-coated 24-well plates or coverslips at a density of 1-2 x 10^4 cells/cm².
-
Allow cells to adhere for 24 hours before treatment.
3. Compound Treatment:
-
Prepare stock solutions of this compound, Y-27632, Nocodazole, and Colchicine in DMSO. Prepare a stock solution of NGF in sterile, nuclease-free water or PBS.
-
On the day of the experiment, dilute the stock solutions in low-serum medium (e.g., RPMI-1640 with 1% HS) to the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[2]
-
Replace the culture medium with the medium containing the respective treatments:
-
Vehicle Control (e.g., 0.1% DMSO)
-
This compound (at various concentrations)
-
Positive Control: NGF (e.g., 50 ng/mL)
-
Positive Control: Y-27632 (e.g., 10 µM)
-
Negative Control: Nocodazole (e.g., 10 µM)
-
Negative Control: Colchicine (e.g., 1 µM)
-
-
Incubate the cells for 48-72 hours.
4. Immunofluorescence Staining:
-
After the incubation period, gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against a neuronal marker, such as β-III tubulin, diluted in the blocking buffer, overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody and DAPI (for nuclear staining) diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
5. Imaging and Analysis:
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify neurite outgrowth by measuring parameters such as the percentage of cells with neurites, the average neurite length per cell, the number of neurites per cell, and the number of branch points per neurite. A common criterion for a neurite is a process that is at least twice the diameter of the cell body.
-
Specialized software (e.g., ImageJ with the NeuronJ plugin) can be used for automated or semi-automated analysis.
Visualizing the Experimental Logic and Signaling Pathways
To further clarify the experimental design and the potential molecular mechanisms involved, the following diagrams are provided.
Caption: Experimental workflow for the neurite outgrowth assay.
Caption: Putative signaling pathways in neurite outgrowth.
Conclusion
This comparative guide provides a robust framework for the initial validation of this compound's effect on neurite outgrowth. By systematically comparing its performance against established positive and negative controls, researchers can obtain reliable and interpretable data. The detailed experimental protocol and illustrative diagrams of the workflow and potential signaling pathways serve as a practical resource for designing and executing these critical experiments. The findings from these studies will be instrumental in determining the therapeutic potential of this compound for neuroregenerative applications.
References
- 1. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amphetamine activates Rho GTPase signaling to mediate dopamine transporter internalization and acute behavioral effects of amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytoskeletal and Signaling Mechanisms of Neurite Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytoskeleton disruption affects Kv2.1 channel function and its modulation by PIP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kv2.1 Potassium Channels Are Retained within Dynamic Cell Surface Microdomains That Are Defined by a Perimeter Fence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cytoskeletal arrangements necessary to neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytoskeletal Dynamics Underlying Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cytoskeleton and neurite initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | An Integrated Cytoskeletal Model of Neurite Outgrowth [frontiersin.org]
- 10. Trafficking of Kv2.1 Channels to the Axon Initial Segment by a Novel Nonconventional Secretory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Drofenine: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Drofenine must adhere to stringent disposal procedures to ensure personnel safety and environmental protection. This compound hydrochloride is classified as a toxic substance that is harmful if swallowed or inhaled and poses a long-term threat to aquatic life.[1][2] Proper disposal is not merely a procedural formality but a critical component of laboratory safety and regulatory compliance.
Hazard Profile and Safety Precautions
Before handling this compound, it is essential to be fully aware of its hazard profile. The substance is a moderate to severe irritant to the skin and eyes.[3] Ingestion or inhalation can be harmful, and it is known to cause damage to organs through prolonged or repeated exposure.[2] Due to its toxicity to aquatic life with long-lasting effects, it is imperative to prevent its release into the environment.[1][2]
Personal Protective Equipment (PPE): When handling this compound, especially during disposal, the following PPE is mandatory:
-
Eye/Face Protection: Wear tightly fitting safety goggles or glasses with side-shields.[1]
-
Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[1]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH/MSHA-approved respirator.[4]
This compound Disposal Data
The following table summarizes the key hazard information for this compound hydrochloride, which dictates the stringent disposal requirements.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Acute Oral Toxicity (Category 4) | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301+P317: IF SWALLOWED: Get medical help.[1] P330: Rinse mouth.[1] |
| Acute Inhalation Toxicity (Category 4) | H332: Harmful if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] P317: Get medical help.[1] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Specific Target Organ Toxicity (Repeated Exposure, Category 1) | H372: Causes damage to organs through prolonged or repeated exposure | P260: Do not breathe dust/fume/gas/mist/vapours/spray.[2] |
| Hazardous to the Aquatic Environment (Long-term, Category 1/2) | H410/H411: Very toxic/Toxic to aquatic life with long lasting effects | P273: Avoid release to the environment.[1][2] P391: Collect spillage.[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations.[2] The primary method for the disposal of pharmaceutical waste is incineration at a permitted facility.[5]
Experimental Protocol for this compound Disposal:
-
Segregation: Do not mix this compound waste with non-hazardous laboratory trash. It must be segregated as hazardous chemical waste.
-
Containerization:
-
Place solid this compound waste in a clearly labeled, sealed container.
-
For solutions containing this compound, use a designated, leak-proof, and sealed waste container.
-
The container must be labeled with the words "Hazardous Waste" and the chemical name "this compound."
-
-
Accidental Spill Management:
-
In case of a spill, avoid dust formation.[1]
-
Wear appropriate PPE and evacuate unnecessary personnel from the area.
-
Contain the spill and collect the material using a method that does not generate dust (e.g., using a damp cloth or a HEPA-filtered vacuum).
-
Place the collected material in a sealed container for disposal.
-
Clean the spill area thoroughly.
-
-
Disposal Pathway:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.
-
Ensure the contractor is aware of the chemical composition of the waste.
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or flushed down the drain.[5] The U.S. Environmental Protection Agency (EPA) under Subpart P of the Resource Conservation and Recovery Act (RCRA) prohibits the flushing of hazardous waste pharmaceuticals.[5]
-
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Drofenine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Drofenine hydrochloride, including operational and disposal plans, to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound hydrochloride is classified as a toxic substance that is harmful if swallowed or inhaled.[1] It is a moderate to severe irritant to the skin and eyes and may cause damage to organs through prolonged or repeated exposure.[2] Furthermore, it is recognized as being toxic to aquatic life with long-lasting effects.[1] Due to these hazards, strict adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound Hydrochloride
| Protection Type | Recommended Equipment | Specification |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Required to prevent inhalation of dust or aerosols.[3] |
| Eye Protection | Safety goggles with side-shields | Essential to protect against splashes and airborne particles.[2] |
| Hand Protection | Protective, impervious gloves | To prevent skin contact. |
| Skin and Body Protection | Impervious clothing/lab coat | To protect against skin exposure.[2] |
Operational Plans: Step-by-Step Handling Procedures
Safe handling of this compound hydrochloride requires a systematic approach to minimize exposure risk. The following workflow outlines the necessary steps for laboratory personnel.
Experimental Protocol: Preparation of a this compound Hydrochloride Stock Solution
A common procedure in a research setting is the preparation of stock solutions. Based on solubility information, a stock solution of this compound hydrochloride can be prepared in DMSO.[4]
-
Preparation : Ensure all handling is performed in a chemical fume hood. Assemble all necessary PPE as detailed in Table 1.
-
Weighing : Carefully weigh the desired amount of this compound hydrochloride powder using an analytical balance. Minimize the creation of dust.
-
Dissolution : Add the weighed this compound hydrochloride to a sterile, appropriate container. Add the calculated volume of fresh DMSO to achieve the desired concentration (e.g., 71 mg/mL).[4]
-
Mixing : Gently agitate the solution until the this compound hydrochloride is completely dissolved.
-
Storage : Store the stock solution in a tightly sealed container at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[2]
Disposal Plan
Proper disposal of this compound hydrochloride and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Guidance:
-
Waste Segregation :
-
Solid Waste : Collect any unused this compound hydrochloride powder, contaminated weighing paper, and other solid materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Dispose of this compound hydrochloride solutions in a designated hazardous liquid waste container. Do not pour down the drain.
-
Contaminated Labware : Decontaminate glassware by rinsing with an appropriate solvent (e.g., ethanol or acetone), and collect the rinsate as hazardous liquid waste. Disposable labware that has come into contact with this compound hydrochloride should be placed in the solid hazardous waste container.
-
-
Container Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound hydrochloride," and the associated hazards (e.g., "Toxic").
-
Storage of Waste : Store hazardous waste in a designated, secure area away from incompatible materials, pending collection by a certified hazardous waste disposal service.
-
Disposal : Arrange for the disposal of all this compound hydrochloride waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[1] All disposal activities must be in accordance with local, state, and federal regulations.[5]
Quantitative Data
Table 2: Available Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₃₂ClNO₂ |
| Molecular Weight | 353.93 g/mol [6] |
| CAS Number | 548-66-3[6] |
| Appearance | Solid[2] |
| Solubility in DMSO | 71 mg/mL (200.6 mM)[4] |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
